Etripamil hydrochloride
Description
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Properties
CAS No. |
2560549-35-9 |
|---|---|
Molecular Formula |
C27H37ClN2O4 |
Molecular Weight |
489.0 g/mol |
IUPAC Name |
methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C27H36N2O4.ClH/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6;/h7,9-12,17-18,20H,8,13-16H2,1-6H3;1H/t27-;/m0./s1 |
InChI Key |
JHOAIMAMBNLIMD-YCBFMBTMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Etripamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etripamil (B607387) hydrochloride is a novel, intranasally delivered, short-acting L-type calcium channel blocker developed for the acute termination of paroxysmal supraventricular tachycardia (PSVT). Its primary mechanism of action is the inhibition of calcium influx through slow calcium channels in the atrioventricular (AV) node. This action slows AV nodal conduction and prolongs the AV node refractory period, effectively interrupting the re-entrant circuit responsible for most forms of PSVT. Emerging preclinical data suggests that etripamil may also function as a multi-channel modulator, exhibiting inhibitory effects on various cardiac potassium and sodium channels, which could contribute to its antiarrhythmic properties. This technical guide provides a comprehensive overview of the molecular pharmacology, preclinical and clinical evidence, and experimental methodologies related to the mechanism of action of etripamil hydrochloride.
Introduction
Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia characterized by a rapid heart rate originating above the ventricles. While not typically life-threatening, it can cause significant symptoms and lead to emergency department visits. This compound has been developed as a patient-administered therapy for the rapid conversion of PSVT to sinus rhythm in an out-of-hospital setting.[1][2] Its formulation as a nasal spray allows for rapid absorption and onset of action.[1][3] This guide delves into the core mechanisms that underpin the therapeutic effect of etripamil.
Molecular Mechanism of Action
Primary Target: L-type Calcium Channels
The principal mechanism of action of etripamil is the blockade of L-type calcium channels (CaV1.2).[1][4][5] These channels are critical for the propagation of the cardiac action potential, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes. By binding to the L-type calcium channels in the AV node, etripamil inhibits the influx of calcium ions during phase 0 of the nodal action potential. This leads to:
-
Slowing of AV Nodal Conduction: The reduced calcium current slows the speed at which the electrical impulse travels through the AV node.[6][7]
-
Prolongation of the AV Nodal Refractory Period: The AV node becomes less responsive to subsequent electrical stimuli, making it more difficult for the re-entrant circuit of PSVT to sustain itself.[8][9]
This dual effect on the AV node is the primary basis for etripamil's ability to terminate PSVT.[4][7]
Signaling Pathway
The signaling pathway for etripamil's action on the AV node is direct and does not involve complex intracellular signaling cascades.
Multi-Channel Modulation
Recent preclinical evidence suggests that etripamil may have a more complex pharmacodynamic profile than a pure L-type calcium channel blocker.[6] Studies using two-electrode voltage clamp (TEVC) on heterologously expressed ion channels and patch-clamp recordings on human atrial cardiomyocytes have indicated that etripamil can also inhibit a range of other cardiac ion channels.[6]
At a concentration of 100 µM, etripamil demonstrated significant inhibition of several potassium and sodium channels, in some cases to a greater extent than its effect on the L-type calcium channel at the same concentration.[6]
Quantitative Data
Pharmacokinetics
| Parameter | Value | Species | Study |
| Time to Maximal Plasma Concentration (Tmax) | 5-8.5 minutes | Human | |
| Terminal Half-life (t1/2) | 1.5 - 3 hours (dose-dependent) | Human |
Pharmacodynamics
| Parameter | Effect | Dose | Species | Study |
| PR Interval Prolongation | >10% increase from baseline within 4-7 minutes | ≥60 mg | Human | |
| PR Interval Prolongation Duration | Sustained for approximately 45 minutes | ≥60 mg | Human |
Ion Channel Inhibition
| Channel | Inhibition at 100 µM | IC50 | Study |
| KV1.5 | 74% | - | [6] |
| TASK-1 | 70% | 18.7 µM | [6] |
| TASK-3 | 74% | - | [6] |
| hERG | 82% | - | [6] |
| Kir3.1/3.4 | 59% | - | [6] |
| KCNQ1/KCNE1 | 71% | - | [6] |
| NaV1.5 | 59% | - | [6] |
| CaV1.2 | 31% | - | [6] |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition
This protocol outlines a method to measure the inhibitory effect of etripamil on L-type calcium channels using the whole-cell patch-clamp technique.[1]
Objective: To determine the dose-dependent inhibition of L-type calcium current by etripamil.
Materials:
-
Cell line stably expressing human CaV1.2 channels (e.g., HEK293 cells).
-
External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Tris-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Etripamil stock solution (in DMSO) and serial dilutions.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording configuration on a single cell.
-
Baseline Recording: Record baseline L-type calcium currents by applying a voltage step protocol (e.g., holding potential of -80 mV, depolarizing step to +10 mV for 200 ms).
-
Drug Application: Perfuse the cell with the external solution containing a known concentration of etripamil until a steady-state effect is observed.
-
Recording: Record the L-type calcium currents in the presence of etripamil.
-
Dose-Response: Repeat steps 4 and 5 with increasing concentrations of etripamil.
-
Washout: Perfuse the cell with the drug-free external solution to assess the reversibility of the channel block.
-
Data Analysis: Measure the peak inward current at each concentration and normalize to the baseline current. Plot the percentage of inhibition against the drug concentration to generate a dose-response curve and determine the IC50 value.
Preclinical Evaluation in Cynomolgus Monkeys
This protocol provides an overview of the methodology used to assess the safety and pharmacodynamics of intranasally administered etripamil in cynomolgus monkeys.[6]
Objective: To evaluate the systemic and local toxicity and the cardiovascular effects of repeated intranasal doses of etripamil.
Animal Model: Cynomolgus macaques (Macaca fascicularis).[6]
Dosing:
-
Groups of animals received weekly intranasal doses of etripamil (0, 1.9, 3.8, or 5.7 mg/kg) or vehicle for 26 weeks.[6]
-
A recovery group was included to assess the reversibility of any findings.[6]
Assessments:
-
Clinical Observations: Daily monitoring for any clinical signs of toxicity.
-
Cardiovascular Monitoring: Telemetered electrocardiogram (ECG) and blood pressure measurements to assess changes in heart rate, PR interval, and blood pressure.
-
Toxicokinetics: Blood samples collected to determine the plasma concentrations of etripamil and its major metabolite.[6]
-
Histopathology: At the end of the study, a comprehensive histopathological examination of tissues, with a focus on the nasal cavity, larynx, and nasopharynx.[6]
Clinical Trial Methodology: NODE-301 and RAPID Studies
The pivotal clinical trials for etripamil, NODE-301 and RAPID, were designed to evaluate the efficacy and safety of self-administered intranasal etripamil for the termination of PSVT in an at-home setting.
Study Design: Multicenter, randomized, double-blind, placebo-controlled, event-driven trials.
Patient Population: Adults with a history of symptomatic, sustained PSVT.
Intervention:
-
NODE-301: A single 70 mg dose of etripamil nasal spray or placebo.
-
RAPID: An initial 70 mg dose of etripamil or placebo, with an option for a second 70 mg dose if symptoms persisted after 10 minutes.
Key Procedures:
-
Screening and Randomization: Eligible patients were randomized to receive etripamil or placebo.
-
At-Home Treatment: Upon experiencing symptoms of PSVT, patients were instructed to first attempt a vagal maneuver.
-
Self-Administration: If symptoms persisted, patients self-administered the nasal spray.
-
ECG Monitoring: Patients applied a cardiac monitoring device to record their ECG for a specified period after drug administration.
-
Endpoint Adjudication: An independent, blinded committee reviewed the ECG recordings to confirm the occurrence of PSVT and its termination.
Primary Efficacy Endpoint:
-
NODE-301: Time to conversion of PSVT to sinus rhythm within 5 hours.
-
RAPID: Time to conversion of PSVT to sinus rhythm within 30 minutes.
Conclusion
This compound is a promising, novel therapeutic agent for the acute management of PSVT. Its primary mechanism of action through the blockade of L-type calcium channels in the AV node is well-established and supported by both preclinical and clinical data. The emerging evidence of multi-channel modulation may offer additional insights into its antiarrhythmic effects and potential for other indications. The development of a patient-administered, rapid-acting treatment for PSVT has the potential to significantly improve the quality of life for individuals with this condition and reduce the burden on healthcare systems. Further research into its binding kinetics and the clinical relevance of its off-target effects will continue to refine our understanding of this innovative therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. Etripamil - a multichannel modulator to suppress atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Etripamil Nasal Spray for Recurrent Paroxysmal Supraventricular Tachycardia Conversion: Results From the NODE-303 Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Etripamil Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Novel, Intranasally Administered L-Type Calcium Channel Blocker
Introduction
Etripamil (B607387) hydrochloride is an investigational, fast-acting, non-dihydropyridine L-type calcium channel blocker under development for the acute treatment of paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation with rapid ventricular rate (AFib-RVR).[1][2][3][4] Developed by Milestone Pharmaceuticals, etripamil is formulated as a nasal spray for rapid, patient-administered, on-demand treatment outside of a traditional healthcare setting.[1][3][4] This novel delivery method and its short duration of action represent a potential paradigm shift in the management of certain cardiac arrhythmias, aiming to reduce the burden on emergency healthcare services.[1][3] This technical guide provides a comprehensive overview of etripamil hydrochloride, focusing on its mechanism of action, chemical properties, and a detailed summary of key preclinical and clinical findings.
Chemical Properties
Etripamil is a phenylalkylamine calcium channel blocker. The hydrochloride salt is the form utilized in clinical development.
| Property | Etripamil | This compound |
| Systematic Name | methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]methylamino]ethyl]benzoate | methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]methylamino]ethyl]benzoate hydrochloride |
| Molecular Formula | C27H36N2O4 | C27H37ClN2O4 |
| Molecular Weight | 452.59 g/mol | 489.05 g/mol |
| CAS Number | 1593673-23-4 | 2560549-35-9 |
Mechanism of Action
Etripamil functions by selectively blocking L-type calcium channels, which are crucial for regulating the influx of calcium ions into cardiac muscle cells. This action has a direct effect on the electrical conduction system of the heart.
Signaling Pathway
The primary mechanism of action of etripamil involves the inhibition of calcium influx through slow calcium channels in the atrioventricular (AV) node. This leads to a slowing of AV nodal conduction and an increase in the AV node refractory period. In conditions like atrioventricular nodal reentrant tachycardia (AVNRT) and atrioventricular reentrant tachycardia (AVRT), which are types of PSVT, this interruption of the reentrant circuit can terminate the arrhythmia and restore normal sinus rhythm.
Pharmacokinetics and Pharmacodynamics
Intranasal administration of etripamil results in rapid absorption, with peak plasma concentrations achieved within approximately 8 minutes. This is followed by a rapid decline in plasma levels. The pharmacodynamic effect, as measured by the prolongation of the PR interval on an electrocardiogram (ECG), is observed shortly after administration and is sustained for a limited duration. The mean terminal half-life of etripamil is approximately 20 minutes. The drug is metabolized by serum esterases into an inactive carboxylic acid metabolite.
Clinical Studies
Etripamil has been evaluated in several key clinical trials for the treatment of PSVT and AFib-RVR.
Paroxysmal Supraventricular Tachycardia (PSVT)
The efficacy of etripamil in terminating PSVT has been demonstrated in large, randomized, placebo-controlled trials.
| Trial | N (Etripamil) | N (Placebo) | Primary Endpoint | Etripamil Result | Placebo Result | p-value |
| RAPID (NODE-301 Part 2) | 99 | 85 | Conversion to sinus rhythm within 30 minutes | 64% | 31% | <0.0001 |
| NODE-301 (Part 1) | 107 | 49 | Time to conversion over 5 hours | Not met | Not met | 0.12 |
In the NODE-301 Part 1 study, while the primary endpoint was not met, pre-specified sensitivity analyses at earlier time points (e.g., 30 minutes) showed a statistically significant treatment effect for etripamil.
The safety profile of etripamil has been consistent across clinical trials, with the most common adverse events being localized to the nasal administration site.
| Adverse Event (≥5% in Etripamil Group) | RAPID Trial (Etripamil %) | RAPID Trial (Placebo %) |
| Nasal Discomfort | 23% | - |
| Nasal Congestion | 13% | - |
| Rhinorrhea | 9% | - |
Serious adverse events related to etripamil have been rare in clinical trials.
Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)
The Phase 2 ReVeRA-201 trial evaluated the efficacy and safety of etripamil for the acute reduction of ventricular rate in patients with AFib-RVR.
| Trial | N (Etripamil) | N (Placebo) | Primary Endpoint | Etripamil Result (bpm reduction) | Placebo Result (bpm reduction) | p-value |
| ReVeRA-201 | 27 | 29 | Mean maximum reduction in ventricular rate over 60 minutes | -34.97 | -5.06 | <0.0001 |
Experimental Protocols
RAPID (NODE-301 Part 2) Clinical Trial Workflow
The RAPID trial was a multicenter, randomized, double-blind, placebo-controlled, event-driven study.
-
Study Design : Multicenter, randomized, placebo-controlled, event-driven trial conducted in North America and Europe.
-
Patient Population : Adults (≥18 years) with a history of symptomatic, sustained (≥20 minutes) PSVT documented by ECG.
-
Intervention : Patients were randomized 1:1 to receive either etripamil 70 mg nasal spray or a matching placebo. Upon experiencing symptoms of PSVT, patients were instructed to self-administer one dose of the study drug. If symptoms persisted after 10 minutes, a second dose could be administered.
-
Data Collection : Patients were provided with a cardiac monitoring system to record their ECG during a suspected PSVT episode.
-
Primary Endpoint : The primary efficacy endpoint was the time to conversion of adjudicated PSVT to sinus rhythm within 30 minutes of the initial dose of the study drug.
-
Statistical Analysis : The primary efficacy analysis was a time-to-event analysis using a log-rank test to compare the etripamil and placebo groups.
Preclinical Safety Evaluation in Cynomolgus Macaques
-
Study Design : A study to evaluate the systemic and local toxicity of once-weekly intranasal administration of etripamil.
-
Animal Model : Cynomolgus macaques (N=8 per group, 4 males and 4 females).
-
Dosage : Animals were administered etripamil into the left nostril at dose levels of 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose for 26 weeks.
-
Assessments : Clinical signs, macroscopic and microscopic pathology were evaluated. A 28-day recovery period was included to assess the reversibility of any findings.
-
Results : There was no evidence of systemic toxicity. Local findings were primarily transient and related to the administration site, such as nasal discharge and sneezing. Microscopic changes in the nasal cavity were observed but showed evidence of partial to complete recovery after the 28-day recovery period. The no-observed-adverse-effect-level (NOAEL) for systemic toxicity was the highest dose tested (5.7 mg/kg/dose), and the NOAEL for local toxicity was 1.9 mg/kg/dose.
Conclusion
This compound is a promising novel therapeutic agent for the acute management of PSVT and potentially AFib-RVR. Its rapid onset of action, short duration of effect, and intranasal route of administration offer a significant potential advantage over current standard-of-care treatments that often require administration in a healthcare setting. Clinical trial data have demonstrated its efficacy in rapidly converting PSVT to sinus rhythm and reducing ventricular rate in AFib-RVR, with a generally well-tolerated safety profile. Further clinical development and regulatory review will ultimately determine its place in the therapeutic armamentarium for cardiac arrhythmias.
References
- 1. ahajournals.org [ahajournals.org]
- 2. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Etripamil Hydrochloride: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etripamil (B607387) hydrochloride is a novel, potent, and short-acting non-dihydropyridine L-type calcium channel blocker developed for intranasal self-administration.[1][2] It is under investigation for the acute termination of atrioventricular (AV) nodal-dependent paroxysmal supraventricular tachycardia (PSVT) and for the reduction of rapid ventricular rate (RVR) in patients with atrial fibrillation (AFib-RVR).[3][4][5] Developed by Milestone Pharmaceuticals, etripamil represents a potential paradigm shift in managing certain cardiac arrhythmias, offering patients a rapid-response therapy for use outside of a medically supervised setting.[5][6][7] Its unique pharmacokinetic profile, characterized by rapid onset and short duration of action, is designed to maximize efficacy while minimizing systemic side effects.[2][5]
Mechanism of Action
Etripamil's primary mechanism of action is the selective inhibition of L-type calcium channels, which are crucial for electrical conduction in the heart.[3][6]
-
Molecular Target: By binding to L-type calcium channels in the cardiac tissue, particularly within the cells of the atrioventricular (AV) node, etripamil inhibits the influx of calcium ions.[3][8]
-
Electrophysiological Effect: This reduction in calcium influx slows AV nodal conduction and prolongs the AV nodal refractory period.[8][9][10] This action is critical for interrupting the reentrant electrical circuits that are the underlying cause of most PSVT episodes, such as atrioventricular nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT).[6][9]
-
Therapeutic Outcome: By breaking the reentrant loop, etripamil restores the heart to a normal sinus rhythm.[6] In AFib-RVR, slowing conduction through the AV node reduces the number of atrial impulses that reach the ventricles, thereby decreasing the ventricular rate.[11] Some preclinical data also suggest potential multi-channel modulation, including inhibition of atrial potassium and sodium channels, which may contribute to its antiarrhythmic effects.[3]
Pharmacodynamics
The pharmacodynamic effects of etripamil are consistent with its mechanism of action, demonstrating a rapid and dose-dependent impact on cardiac conduction.
Key Effects:
-
PR Interval Prolongation: Etripamil induces a rapid, dose-dependent increase in the PR interval on an electrocardiogram (ECG), reflecting slowed AV nodal conduction.[1] In healthy volunteers receiving doses of 60 mg or greater, a greater than 10% increase in the mean maximum PR interval from baseline occurs within 4-7 minutes and is sustained for approximately 45 minutes.[12][13]
-
Heart Rate and Blood Pressure: In preclinical studies with conscious cynomolgus monkeys, intravenous etripamil caused a dose-dependent decrease in systolic blood pressure and a proportional, reflexive increase in heart rate.[1][10] However, in clinical studies of patients with PSVT, etripamil significantly decreases the heart rate prior to conversion to sinus rhythm.[14] In patients with AFib-RVR, etripamil produced a mean maximum reduction in ventricular rate of approximately 35 bpm.[11]
| Parameter | Dose | Observation | Species | Citation |
| PR Interval | 0.3 mg/kg (IV) | 27.38% mean max prolongation from baseline | Cynomolgus Monkey | [1] |
| ≥60 mg (Intranasal) | >10% increase from baseline within 4-7 minutes | Human | [12][13] | |
| Systolic Blood Pressure | 0.025-0.3 mg/kg (IV) | Dose-dependent decrease | Cynomolgus Monkey | [1][10] |
| Heart Rate | 0.025-0.3 mg/kg (IV) | Dose-dependent increase (reflex) | Cynomolgus Monkey | [1][10] |
| Heart Rate (during PSVT) | 70 mg (Intranasal) | Significant decrease prior to conversion | Human | [14] |
| Ventricular Rate (during AFib) | 70 mg (Intranasal) | Mean max reduction of 34.97 bpm vs 5.06 bpm for placebo | Human | [11][15] |
Pharmacokinetics
Etripamil is designed for rapid absorption and elimination, a profile suitable for an on-demand, patient-administered therapy.
-
Absorption: Following intranasal administration, etripamil is rapidly absorbed through the nasal mucosa.[6]
-
Distribution: Peak plasma concentrations (Tmax) are achieved within 5 to 8.5 minutes.[12][13]
-
Metabolism: The drug is quickly metabolized by ubiquitous serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[1][3][9] This rapid biotransformation is a key contributor to its short duration of action.[3]
-
Elimination: Systemic etripamil levels decline rapidly within the first 15 minutes after dosing.[12] While the terminal half-life ranges from approximately 1.5 to 3 hours depending on the dose, the plasma concentration falls by about 80% of Cmax within 50 minutes of Tmax.[1][12] The inactive metabolite is presumed to be cleared via renal excretion.[3]
| Parameter | Dose | Value | Species | Citation |
| Tmax (Time to Peak Conc.) | 60-105 mg (Intranasal) | 5 - 8.5 minutes | Human | [12][13] |
| Terminal Half-life (t½) | 60 mg (Intranasal) | ~1.5 hours | Human | [12] |
| 70-105 mg (Intranasal) | ~2.5 - 3 hours | Human | [12][13] | |
| 0.025-0.3 mg/kg (IV) | 12.3 - 20.8 minutes | Cynomolgus Monkey | [1] | |
| Cmax (Peak Plasma Conc.) | 0.025-0.3 mg/kg (IV) | 13.2 - 176 ng/mL | Cynomolgus Monkey | [1] |
| AUC₀₋∞ | 0.025-0.3 mg/kg (IV) | 179 - 2364 ng•min/mL | Cynomolgus Monkey | [1] |
Clinical Efficacy
Paroxysmal Supraventricular Tachycardia (PSVT)
Multiple randomized controlled trials have demonstrated the efficacy of etripamil for the acute termination of PSVT.
| Trial / Analysis | N | Key Finding | Citation |
| NODE-1 (Phase 2) | 104 | Conversion Rate at 15 min: 87% (70mg), 95% (140mg) vs. 35% (Placebo). | [16] |
| RAPID (Phase 3) | 184 | Conversion Rate at 30 min: 64.3% (Etripamil) vs. 31.2% (Placebo). | [17][18][19] |
| Median Time to Conversion: 17.2 minutes (Etripamil) vs. 53.5 minutes (Placebo). | [18] | ||
| Meta-Analysis (4 RCTs) | 540 | Conversion at 15 min: RR 1.84 vs. Placebo. | [20][21] |
| Conversion at 30 min: RR 1.80 vs. Placebo. | [20][21] | ||
| Conversion at 60 min: RR 1.24 vs. Placebo. | [20][21] | ||
| Pooled Analysis | 622 | Median Time to Conversion: 18.5 minutes. | [22] |
Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)
A Phase 2 proof-of-concept study has shown etripamil's potential in managing AFib-RVR in an acute care setting.
| Trial | N | Key Finding | Citation |
| ReVeRA-201 (Phase 2) | 56 | Mean Max VR Reduction: -29.91 bpm difference vs. Placebo (p<0.0001). | [11][15] |
| Median time to achieve VR <100 bpm: 7 minutes. | [15] | ||
| Proportion achieving VR <100 bpm: 58.3% (Etripamil) vs. 4.0% (Placebo). | [15] |
Safety and Tolerability
Across clinical trials, etripamil has been generally well-tolerated.[17][23] Adverse events (AEs) are predominantly mild to moderate, transient, and localized to the nasal administration site.[11][18][24] No serious adverse events related to etripamil were reported in the pivotal RAPID trial.[17]
| Adverse Event | Incidence (Etripamil) | Note | Citation |
| Nasal Discomfort / Burning | ~23% | Most common AE; typically mild and transient. | [11][20][25] |
| Nasal Congestion | ~13-14% | Mild to moderate and transient. | [20][25] |
| Rhinorrhea (Runny Nose) | ~9-12% | Mild to moderate and transient. | [20][25] |
| Epistaxis (Nosebleed) | Higher rate than placebo | Not associated with increased risk of serious cardiac events. | [20][21] |
Experimental Protocols
Preclinical Cardiovascular and PK Assessment
-
Study Design: A two-phase study was conducted in conscious, telemetered male cynomolgus monkeys (Macaca fascicularis).[1] Animals were administered five intravenous doses of etripamil (0, 0.025, 0.05, 0.15, and 0.3 mg/kg).[1]
-
Methodology:
-
Bioanalysis: Plasma concentrations of etripamil were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[26]
Phase I PK/PD Studies in Healthy Adults
-
Study Design: Randomized, double-blind, placebo-controlled, crossover studies (e.g., Study MSP-2017-1096, NODE-102) were conducted in healthy adult volunteers.[12][13]
-
Methodology: Participants received single intranasal doses of etripamil or placebo.[12] Blood samples were collected at predefined time points to determine the plasma concentrations of etripamil and its inactive metabolite, MSP-2030.[26] Continuous ECG monitoring was performed to assess pharmacodynamic effects on PR interval and heart rate, along with vital sign measurements.[26]
-
Bioanalysis: Plasma concentrations were quantified using validated LC-MS/MS methods. Pharmacokinetic and pharmacodynamic parameters were calculated using standard noncompartmental methods.[26]
Phase III PSVT Efficacy Trials (e.g., RAPID)
-
Study Design: Multicenter, randomized, placebo-controlled, double-blind trials in patients with a history of symptomatic PSVT.[17][25]
-
Methodology: Patients were instructed to self-administer the intranasal study drug (etripamil 70 mg or placebo) at home upon experiencing symptoms of a PSVT episode that did not resolve with a vagal maneuver.[14][18]
-
An ambulatory ECG monitor was applied by the patient at the onset of symptoms to document the cardiac rhythm.[14]
-
If symptoms persisted 10 minutes after the first dose, patients were instructed to administer a second dose.[7][17]
-
The primary endpoint was the time to conversion of PSVT to sinus rhythm within a specified period (e.g., 30 minutes), confirmed by ECG readings.[17][19]
-
Ion Channel Interaction Assays
While specific protocols for etripamil are not publicly detailed, standard methodologies to characterize its interaction with ion channels would include:
-
Radioligand Binding Assays: To determine the binding affinity (Kd) and specificity of etripamil for L-type calcium channels. These assays involve incubating preparations of cell membranes containing the channel with a radiolabeled ligand and measuring its displacement by increasing concentrations of etripamil.[3]
-
Patch-Clamp Electrophysiology: A gold-standard technique used to directly measure the flow of ions through channels in isolated cardiomyocytes. In a whole-cell configuration, this method would be used to apply various concentrations of etripamil and quantify its inhibitory effect (IC50) on L-type calcium currents.[3]
Conclusion
Etripamil hydrochloride exhibits a pharmacological profile specifically engineered for the acute, on-demand treatment of episodic cardiac arrhythmias. Its mechanism as a potent L-type calcium channel blocker is well-established, translating to rapid and clinically significant pharmacodynamic effects on AV nodal conduction. The intranasal formulation provides a unique pharmacokinetic profile with a fast onset of action and a short duration of effect, which is ideal for patient self-administration while minimizing the risk of prolonged hemodynamic side effects. Robust clinical trial data have demonstrated its efficacy and safety in terminating PSVT, and promising early data suggest a potential role in controlling the ventricular rate in AFib-RVR. Etripamil stands to become a valuable therapeutic tool, empowering patients and potentially reducing the burden on acute healthcare services.[9][19]
References
- 1. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Etripamil | 1593673-23-4 | Benchchem [benchchem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. milestonepharma.com [milestonepharma.com]
- 6. What is Etripamil used for? [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Multicenter, Phase 2, Randomized Controlled Study of the Efficacy and Safety of Etripamil Nasal Spray for the Acute Reduction of Rapid Ventricular Rate in Patients With Symptomatic Atrial Fibrillation (ReVeRA-201) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker. [vivo.weill.cornell.edu]
- 14. ahajournals.org [ahajournals.org]
- 15. Etripamil Nasal Spray Shows Promise for AF Patients With Rapid Ventricular Rate | tctmd.com [tctmd.com]
- 16. dicardiology.com [dicardiology.com]
- 17. RAPID: Positive Top-line Results for Etripamil Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]
- 18. medcentral.com [medcentral.com]
- 19. corxelbio.com [corxelbio.com]
- 20. mdpi.com [mdpi.com]
- 21. Efficacy and Safety of Intranasal Etripamil for Paroxysmal Supraventricular Tachycardia: Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Milestone Pharmaceuticals Reports Positive Efficacy and Safety Data for Etripamil Nasal Spray in Management of Paroxysmal Supraventricular Tachycardia [quiverquant.com]
- 23. Etripamil Nasal Spray for Supraventricular Tachycardia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. Weill Cornell-led trial of etripamil shows promise for PSVT [clinicaltrialsarena.com]
- 25. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 26. milestonepharma.com [milestonepharma.com]
Etripamil Hydrochloride for Paroxysmal Supraventricular Tachycardia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etripamil (B607387) hydrochloride is a novel, intranasally administered, fast-acting L-type calcium channel blocker under development for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). This technical guide provides an in-depth overview of etripamil, including its mechanism of action, comprehensive clinical trial data, and detailed experimental protocols from pivotal studies. The information is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of cardiovascular medicine.
Introduction
Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia characterized by a rapid heart rate originating above the ventricles.[1] Episodes are often symptomatic and can lead to significant patient distress and healthcare utilization. Current treatments for acute episodes are typically administered in a healthcare setting. Etripamil is being developed as a patient-self-administered therapy to terminate PSVT episodes in a non-medically supervised setting.[2][3]
Mechanism of Action
Etripamil is a non-dihydropyridine calcium channel blocker that selectively inhibits L-type calcium channels.[4] In the heart, these channels are crucial for the propagation of electrical signals, particularly through the atrioventricular (AV) node.[4] The most common form of PSVT, atrioventricular nodal reentrant tachycardia (AVNRT), is caused by a re-entrant circuit within the AV node, which consists of a fast and a slow pathway.[5][6] By blocking the L-type calcium channels, etripamil slows down the electrical conduction in the AV node, interrupting the re-entrant circuit and restoring normal sinus rhythm.[4][7]
Pharmacokinetics
Intranasally administered etripamil is rapidly absorbed, with a time to maximal plasma concentration of approximately 5-8.5 minutes. Following peak plasma concentrations, systemic levels of etripamil decline quickly within the first 15 minutes. The mean terminal half-life is approximately 1.5 to 3 hours.
Clinical Trials
Etripamil has been evaluated in several key clinical trials, most notably the Phase 3 NODE-301 and RAPID studies.
Data Presentation
Table 1: Baseline Patient Characteristics in Pivotal Phase 3 Trials
| Characteristic | NODE-301[2][8] | RAPID[9][10] |
| Number of Patients (Efficacy Population) | 156 (107 Etripamil, 49 Placebo) | 184 (99 Etripamil, 85 Placebo) |
| Mean Age (years) | 58 | 56 |
| Female (%) | 66 | 73 |
| White (%) | ~87 | ~90 |
| History of PSVT Episodes in Past Year (mean) | ~9.6 | Not Reported |
| Concomitant Beta-blocker or Calcium Channel Blocker Use (%) | Not Reported | >60% |
Table 2: Efficacy of Etripamil in Terminating PSVT
| Outcome | NODE-301[2][11] | RAPID[10][12][13] |
| Primary Endpoint | Time to conversion over 5 hours | Time to conversion within 30 minutes |
| Conversion Rate at 30 minutes (%) | 53.7 (Etripamil) vs. 34.7 (Placebo) | 64.3 (Etripamil) vs. 31.2 (Placebo) |
| Hazard Ratio (95% CI) | 1.87 (1.09-3.22) | 2.62 (1.66-4.15) |
| p-value | 0.02 | <0.001 |
| Median Time to Conversion (minutes) | 25 (Etripamil) vs. 50 (Placebo) | 17.2 (Etripamil) vs. 53.5 (Placebo) |
Table 3: Safety and Tolerability of Etripamil
| Adverse Event (%) | NODE-301 (Etripamil)[2][11] | RAPID (Etripamil)[9][10] | Placebo (Pooled) |
| Nasal Discomfort | 19.6 | 23 | Low |
| Nasal Congestion | 8.0 | 13 | Low |
| Rhinorrhea | Not Reported | 9 | Low |
| Serious Adverse Events Related to Drug | 0 | 0 | 0 |
Note: Adverse event percentages for placebo groups in individual trials were not consistently reported in the search results, hence a pooled qualitative description is provided.
Table 4: Patient-Reported Outcomes and Healthcare Utilization
| Outcome | NODE-301[14][15] | RAPID (Pooled with NODE-301)[12] |
| Patient-Reported Treatment Satisfaction (TSQM-9) | Significantly higher for etripamil vs. placebo (p<0.01) | Etripamil preferred over placebo |
| Medical Intervention Sought (%) | 15 (Etripamil) vs. 27 (Placebo) | Statistically significant reduction with etripamil |
| Emergency Department Visits (%) | 12.1 (Etripamil) vs. 24.5 (Placebo) | Statistically significant reduction with etripamil |
Experimental Protocols
The NODE-301 and RAPID trials were multicenter, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of self-administered etripamil for PSVT in an at-home setting.[2][16]
Inclusion Criteria (General):
-
Age ≥ 18 years
-
Electrocardiogram (ECG)-documented history of PSVT
-
History of sustained, symptomatic episodes (typically ≥ 20 minutes)
Exclusion Criteria (General):
-
History of ventricular pre-excitation (e.g., Wolff-Parkinson-White syndrome)
-
Second- or third-degree atrioventricular (AV) block
-
History of severe ventricular arrhythmia
-
History of atrial fibrillation or flutter
Step-by-Step Experimental Protocol:
-
Screening and Enrollment: Patients were screened based on inclusion and exclusion criteria.
-
Test Dose Administration: Eligible patients received a medically supervised test dose of etripamil to assess safety and tolerability.[2] In the RAPID trial, this consisted of two 70 mg doses administered 10 minutes apart.[17]
-
Randomization: Patients who tolerated the test dose were randomized to receive either etripamil or a placebo nasal spray.[2]
-
Patient Training: Patients were trained on how to recognize PSVT symptoms, apply the ambulatory Cardiac Monitoring System (CMS), perform a vagal maneuver, and self-administer the nasal spray.[2][18]
-
At-Home Treatment of PSVT Episode:
-
Upon experiencing symptoms of a PSVT episode, the patient was instructed to first apply the CMS.[18]
-
The patient would then attempt a trained vagal maneuver.[18]
-
If symptoms persisted, the patient would self-administer one dose of the blinded study drug.[18]
-
RAPID Trial Specific: If symptoms did not resolve within 10 minutes of the first dose, the patient was instructed to self-administer a second dose.[12][19]
-
-
Data Collection: The CMS recorded a continuous ECG for at least 5 hours post-drug administration.[2]
-
ECG Adjudication: An independent, blinded committee reviewed the ECG recordings to confirm the diagnosis of PSVT and determine the time of conversion to sinus rhythm.[18]
-
Data Analysis: The primary efficacy endpoint was the time to conversion of PSVT to sinus rhythm. Safety and patient-reported outcomes were also assessed.
Conclusion
Etripamil hydrochloride has demonstrated efficacy and a favorable safety profile in the acute treatment of paroxysmal supraventricular tachycardia in a medically unsupervised setting. The rapid onset of action following intranasal administration offers a promising therapeutic option for patients, potentially reducing the need for emergency medical intervention. Further research may continue to delineate its role in the management of PSVT.
References
- 1. The Efficacy and Safety of Etripamil Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Etripamil used for? [synapse.patsnap.com]
- 5. ecgbook.com [ecgbook.com]
- 6. litfl.com [litfl.com]
- 7. youtube.com [youtube.com]
- 8. milestonepharma.com [milestonepharma.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 11. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RAPID: Positive Top-line Results for Etripamil Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]
- 13. Podcast on Self-administered Intranasal Etripamil for Symptomatic Paroxysmal Supraventricular Tachycardia: The RAPID Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Milestone Pharmaceuticals Announces Topline Results from First-of-its-kind Phase 3 NODE-301 Trial of Etripamil for At-home Acute PSVT Treatment | Milestone Pharmaceuticals, Inc. [milestonepharma.gcs-web.com]
- 15. dicardiology.com [dicardiology.com]
- 16. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
- 18. ESC 365 [esc365.escardio.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Chemical structure and properties of Etripamil hydrochloride
An In-depth Technical Guide to Etripamil (B607387) Hydrochloride
Executive Summary
Etripamil is a novel, investigational, fast-acting, intranasally delivered L-type calcium channel blocker.[1][2] Developed by Milestone Pharmaceuticals, it is designed for patient self-administration to terminate episodes of paroxysmal supraventricular tachycardia (PSVT) in an at-home setting.[1][3][4] As a non-dihydropyridine phenylalkylamine, etripamil's mechanism of action involves blocking slow inward calcium channels in the atrioventricular (AV) node, thereby slowing conduction and prolonging the refractory period to restore normal sinus rhythm.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, clinical trial data, and key experimental methodologies related to Etripamil hydrochloride.
Chemical Identity and Physicochemical Properties
This compound is the salt form of etripamil, a new chemical entity. Its chemical and physical properties are summarized below.
Chemical Structure and Identifiers
The fundamental chemical identifiers for Etripamil and its hydrochloride salt are presented in Table 1.
| Identifier | Value |
| IUPAC Name | methyl (S)-3-(2-((4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)(methyl)amino)ethyl)benzoate hydrochloride[8] |
| Systematic Name | Benzoic acid, 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]methylamino]ethyl]-, methyl ester, hydrochloride (1:1)[9] |
| CAS Number | 2560549-35-9 (HCl Salt)[8][9]; 1593673-23-4 (Free Base)[10] |
| Molecular Formula | C₂₇H₃₇ClN₂O₄[8] |
| Molecular Weight | 489.05 g/mol [8][9] |
| Synonyms | (-)-MSP-2017 HCl; MSP-2017; Etripamil HCl[8][9] |
| Stereochemistry | (S)-enantiomer, Absolute[9][11] |
Physicochemical Properties
| Property | Description |
| Appearance | Solid powder (for free base)[10] |
| Solubility | Free Base: Soluble in DMSO, not in water.[10] A clear solution of ≥ 3 mg/mL is achievable in formulations containing 10% EtOH, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
Pharmacology and Mechanism of Action
Etripamil is classified as a selective L-type calcium channel blocker with direct cardiac effects.[1][5][12]
Mechanism of Action
Etripamil's therapeutic effect is derived from its selective inhibition of L-type calcium channels, which are crucial for electrical signal propagation in cardiac tissue.[1] During a PSVT episode, an abnormal re-entrant electrical circuit, typically involving the AV node, causes a rapid heart rate.[1][7] By blocking these calcium channels, etripamil slows electrical conduction through the AV node and prolongs the AV nodal refractory period.[7] This action interrupts the re-entrant circuit, allowing the heart to return to a normal sinus rhythm.[1]
Caption: Mechanism of action of Etripamil in terminating PSVT.
Pharmacokinetics
Etripamil is formulated as a nasal spray for rapid, non-invasive administration.[1][3] Key pharmacokinetic parameters are:
-
Absorption: Rapidly absorbed through the nasal mucosa, with a time-to-peak plasma concentration of approximately 8 minutes.[1][3][7]
-
Half-life: Exhibits a short duration of action with a half-life of about 20 minutes.[7]
-
Metabolism: Primarily metabolized by ubiquitous serum esterases into an inactive carboxylic acid metabolite, minimizing the potential for prolonged side effects.[3][7]
Clinical Efficacy and Safety
Etripamil has been evaluated in multiple clinical trials for the treatment of PSVT.[1][13][14]
Efficacy Data
The pivotal Phase 3 RAPID trial demonstrated a statistically significant and clinically meaningful benefit for etripamil.[13] A meta-analysis of randomized controlled trials further supports its efficacy.[15]
Table 2: Summary of Conversion to Sinus Rhythm in PSVT Patients
| Time Point | Etripamil Group | Placebo Group | Hazard Ratio / Risk Ratio | p-value | Source |
| Within 30 min | 64.3% | 31.2% | HR = 2.62 | <0.001 | RAPID Trial[13] |
| At 15 min | 46.3% | 26.0% | RR = 1.84 | - | Meta-analysis[15] |
| At 30 min | 52.3% | 27.7% | - | - | Meta-analysis[15] |
| At 60 min | 60.9% | 46.6% | RR = 1.24 | - | Meta-analysis[15] |
Pooled data from the NODE-301 and RAPID trials also showed that etripamil treatment led to a significant reduction in the need for additional medical interventions and emergency department visits.[13]
Safety and Tolerability
Across clinical studies, etripamil has demonstrated a consistent and acceptable safety profile for unsupervised self-administration.[7][13] The most frequently reported adverse events were mild and transient, localized to the administration site.[4] These included symptoms such as runny nose, nasal congestion, and nasal discomfort.[4]
Experimental Protocols and Methodologies
Synthesis of this compound
The synthesis of etripamil is a multi-step process. A representative, though not exhaustive, pathway involves:
-
Intermediate Synthesis: Synthesis of methyl 3-(2-aminoethyl)benzoate from methyl 3-(cyanomethyl)benzoate via reduction using sodium borohydride (B1222165) and trifluoroacetic acid.[16]
-
Side-Chain Construction: Preparation of the 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl side chain, for example, by reacting (3,4-Dimethoxyphenyl)acetonitrile with 2-bromopropane (B125204) in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS).[16]
-
Coupling and Finalization: The amino intermediate is coupled with the prepared side chain. The resulting compound is then converted to the hydrochloride salt.[16]
Preclinical Safety and Pharmacology
Preclinical evaluation was conducted in cynomolgus monkeys to assess safety and cardiovascular effects.
-
Methodology: Conscious, telemetered monkeys received intravenous (0-0.3 mg/kg) or intranasal (1.9-5.7 mg/kg) doses of etripamil.[2][17] Long-term safety studies involved weekly intranasal administration for 26 doses.[2][17]
-
Observations: Intravenous administration resulted in a dose-dependent decrease in systolic blood pressure and an increase in heart rate and PR interval.[2] Long-term intranasal dosing was generally well-tolerated, with transient local effects like runny nose and sneezing noted at doses ≥1.9 mg/kg. No significant systemic abnormalities were observed.[2][17]
Clinical Trial Design (NODE-301 / RAPID Trials)
The Phase 3 trials were designed to evaluate the efficacy and safety of etripamil in an at-home, real-world setting.
-
Design: Multicenter, randomized, double-blind, placebo-controlled studies.[13][15]
-
Patient Population: Patients with a history of PSVT.[4]
-
Protocol:
-
Patients experiencing symptoms of a PSVT episode were instructed to use a home electrocardiogram monitor.[4]
-
Upon confirming PSVT, patients would self-administer an initial 70 mg dose of etripamil or a placebo via nasal spray.
-
If symptoms did not resolve within 10 minutes, patients were directed to administer a second dose.[13]
-
The primary endpoint was the time to conversion of PSVT to sinus rhythm within 30 minutes.[13]
-
Caption: Simplified workflow for patient actions in at-home PSVT trials.
References
- 1. What is Etripamil used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. milestonepharma.com [milestonepharma.com]
- 4. Weill Cornell-led trial of etripamil shows promise for PSVT [clinicaltrialsarena.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 2560549-35-9|DC Chemicals [dcchemicals.com]
- 7. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. GSRS [precision.fda.gov]
- 10. medkoo.com [medkoo.com]
- 11. GSRS [precision.fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. corxelbio.com [corxelbio.com]
- 14. milestonepharma.com [milestonepharma.com]
- 15. mdpi.com [mdpi.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. file.medchemexpress.com [file.medchemexpress.com]
The Convergent Synthesis of Etripamil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil is a novel, rapid-onset, short-acting L-type calcium channel blocker developed for the intranasal treatment of paroxysmal supraventricular tachycardia (PSVT). Its chemical structure is methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]methylamino]ethyl]benzoate. The synthesis of Etripamil hydrochloride is a multi-step process that employs a convergent strategy, allowing for the efficient and scalable production of this pharmaceutical agent. This guide provides an in-depth overview of the synthesis pathway, including detailed experimental protocols for key steps and a summary of relevant quantitative data.
Overall Synthesis Strategy
The synthesis of Etripamil follows a convergent approach, wherein two key intermediates, a secondary amine (Intermediate A) and a chiral aldehyde (Intermediate B), are synthesized separately and then coupled in a final reductive amination step to form the Etripamil free base. The synthesis concludes with the formation of the hydrochloride salt to enhance its solubility and stability for pharmaceutical formulation.[1] This strategy offers advantages in terms of efficiency and purification of intermediates.
Synthesis of Intermediates
Synthesis of Intermediate A: Methyl 3-(2-(methylamino)ethyl)benzoate
The synthesis of the secondary amine intermediate is a multi-step process starting from methyl 3-(cyanomethyl)benzoate.
| Step | Reaction | Key Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1a | Reduction of Nitrile | Sodium borohydride (B1222165), Trifluoroacetic acid, THF | -10 to 22 | 16 | Not Specified |
| 1b | Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), THF | 22 | 16 | Not Specified |
| 1c | N-Methylation | Sodium bis(trimethylsilyl)amide (NaHMDS), Dimethyl sulfate (B86663), THF | 0 to 22 | 16 | Not Specified |
| 1d | Boc Deprotection | Trifluoroacetic acid (TFA), DCM | 0 to 22 | 3 | Not Specified |
Step 1a: Synthesis of Methyl 3-(2-aminoethyl)benzoate [2]
To a solution of methyl 3-(cyanomethyl)benzoate (1.31 g, 7.48 mmol) in tetrahydrofuran (B95107) (THF, 31 mL) stirred at -10°C, sodium borohydride (710 mg, 18.7 mmol) is slowly added, followed by trifluoroacetic acid (1.44 mL, 18.7 mmol). The mixture is warmed to 22°C and stirred for approximately 16 hours. Water (about 100 mL) is carefully added to quench the reaction. The mixture is extracted with ethyl acetate (B1210297) (5 x 50 mL). The combined organic phases are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and evaporated to yield methyl 3-(2-aminoethyl)benzoate, which is used in the next step without further purification.
Step 1b: Synthesis of Methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoate [2]
To a solution of methyl 3-(2-aminoethyl)benzoate (5.12 g, 28.6 mmol) in THF (71 mL), di-tert-butyl dicarbonate (Boc₂O, 7.48 g, 34.3 mmol) is added. The mixture is stirred for about 16 hours at 22°C. Water (100 mL) is added, and the mixture is extracted with ethyl acetate (2 x 100 mL). The combined organic phases are washed with brine, dried (Na₂SO₄), and evaporated. The residue is purified by flash chromatography on silica (B1680970) gel.
Step 1c: Synthesis of Methyl 3-(2-(tert-butoxycarbonyl(methyl)amino)ethyl)benzoate [2]
To a solution of methyl 3-(2-(tert-butoxycarbonylamino)ethyl)benzoate in dry THF under a nitrogen atmosphere, sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) is added dropwise at 0°C. After stirring for 10 minutes, dimethyl sulfate is added, and the reaction is warmed to 22°C and stirred for about 16 hours. The reaction is quenched by adding saturated sodium bicarbonate (NaHCO₃, 25 mL), and the mixture is extracted with dichloromethane (B109758) (DCM, 2 x 25 mL).
Step 1d: Synthesis of Methyl 3-(2-(methylamino)ethyl)benzoate (Intermediate A) [2]
To a solution of methyl 3-(2-(tert-butoxycarbonyl(methyl)amino)ethyl)benzoate in DCM at 0°C, trifluoroacetic acid (TFA) is added. The reaction is warmed to 22°C, stirred for 3 hours, and the solvents are then evaporated. The residue is partitioned between ethyl acetate (100 mL) and 1 N sodium hydroxide (B78521) (NaOH) saturated with sodium chloride (NaCl). The aqueous layer is back-extracted with ethyl acetate (6 x 50 mL), and the combined organic layers are dried (Na₂SO₄) and evaporated to give Intermediate A as a colorless oil.
Synthesis of Intermediate B: (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanal
The synthesis of the chiral aldehyde intermediate begins with the alkylation of (3,4-dimethoxyphenyl)acetonitrile.
| Step | Reaction | Key Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2a | Alkylation | NaHMDS, 2-bromopropane (B125204), THF | -30 to reflux | 18 | Not Specified |
| 2b | Chain Extension | NaHMDS, 1,3-dibromopropane (B121459), THF | -30 to 22 | 16 | Not Specified |
| 2c | Reduction of Nitrile to Aldehyde | Diisobutylaluminium hydride (DIBAL-H), Toluene (B28343) or THF | -78 | 2-8 | Not Specified |
Step 2a: Synthesis of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (B20440)
To a solution of (3,4-dimethoxyphenyl)acetonitrile (9.99 g, 56.4 mmol) in THF (141 mL) at -30°C, NaHMDS (1.0 M in THF, 56.4 mL, 56.4 mmol) is slowly added. The mixture is stirred at -30°C for 10 minutes, and 2-bromopropane (10.6 mL, 113.0 mmol) is added. The mixture is heated to reflux for 2 hours and then left at 22°C for about 16 hours. A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried (Na₂SO₄), filtered, and evaporated. The residue is purified by flash chromatography.
Step 2b: Synthesis of 5-bromo-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile [3]
To a solution of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (11.21 g, 51.1 mmol) in THF (126 mL) at -30°C, NaHMDS (1.0 M in THF, 46.0 mL, 46.0 mmol) is slowly added. The mixture is stirred at -30°C for 10 minutes, and 1,3-dibromopropane (9.40 mL, 256 mmol) is added dropwise. The mixture is warmed to 22°C and stirred for about 16 hours. A saturated aqueous solution of NH₄Cl is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried (Na₂SO₄), filtered, and evaporated.
Step 2c: Synthesis of (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanal (Intermediate B)
A general procedure for the reduction of a nitrile to an aldehyde using DIBAL-H is as follows.[4][5] To a solution of the nitrile (1 equivalent) in toluene or THF at -78°C, DIBAL-H (1.0 M solution in toluene or THF, 1-1.2 equivalents) is added dropwise under a nitrogen atmosphere. The reaction is maintained at -78°C for 2-8 hours and monitored by TLC. The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The resulting suspension is filtered through celite and washed with ethyl acetate or DCM. The layers are separated, and the organic layer is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the aldehyde. The crude product is purified by column chromatography. Note: Chiral resolution or asymmetric synthesis is required to obtain the (S)-enantiomer, which is the pharmacologically active form. The patent literature suggests that resolution of a precursor acid is one method to achieve this.[1]
Final Assembly and Salt Formation
Reductive Amination to form Etripamil
The final key step in the synthesis of the Etripamil free base is the reductive amination between Intermediate A and Intermediate B.
| Step | Reaction | Key Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3 | Reductive Amination | Sodium triacetoxyborohydride (B8407120) (STAB), Dichloroethane (DCE) or THF | Room Temperature | 12-24 | ~94% (Reported for a similar reaction) |
A general procedure for reductive amination is as follows. To a solution of the aldehyde (Intermediate B, 1 equivalent) and the amine (Intermediate A, 1-1.2 equivalents) in a suitable solvent such as dichloroethane (DCE) or THF, sodium triacetoxyborohydride (STAB, 1.5-2 equivalents) is added in portions at room temperature. The reaction mixture is stirred for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude Etripamil is then purified by column chromatography.
Formation of this compound
The final step is the formation of the hydrochloride salt to improve the physicochemical properties of the drug substance.
| Step | Reaction | Key Reagents and Solvents | Temperature (°C) | Yield (%) |
| 4 | Salt Formation | HCl in isopropanol (B130326) or diethyl ether, Isopropyl alcohol (IPA) | 0 to 25 | >90% |
The purified Etripamil free base is dissolved in a suitable solvent such as isopropyl alcohol (IPA) or diethyl ether. To this solution, a solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., HCl in isopropanol) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The mixture may be cooled to 0-5°C to enhance precipitation. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.[6]
Synthesis Pathway Visualization
The following diagram illustrates the convergent synthesis pathway of this compound.
References
- 1. dipharma.com [dipharma.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 6. Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction | Semantic Scholar [semanticscholar.org]
In Vitro Characterization of Etripamil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etripamil (B607387) hydrochloride is a novel, intranasally delivered, short-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3][4][5] Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to a slowing of atrioventricular (AV) nodal conduction and prolongation of the AV node refractory period.[1] However, emerging preclinical data reveal a more complex pharmacological profile, suggesting that etripamil acts as a multichannel modulator, impacting a range of cardiac ion channels. This technical guide provides an in-depth summary of the in vitro characterization of etripamil, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and development.
Primary Pharmacodynamic Profile: L-type Calcium Channel Blockade
Etripamil is classified as a non-dihydropyridine L-type calcium channel antagonist.[1] This action is central to its therapeutic effect in terminating AV-nodal-dependent tachycardia. By inhibiting the influx of calcium through slow calcium channels in cardiac tissue, etripamil effectively slows the electrical conduction through the AV node.[1]
Experimental Protocol: Patch-Clamp Electrophysiology in Human Atrial Cardiomyocytes
The effects of etripamil on L-type calcium channels and other ion currents have been characterized using patch-clamp recordings in isolated human atrial cardiomyocytes.
-
Cell Preparation: Human atrial cardiomyocytes are obtained from patients and prepared for patch-clamp analysis.
-
Recording: Whole-cell patch-clamp recordings are performed to measure inward L-type calcium current (ICa,L), sodium currents (INa), and various potassium currents.
-
Voltage Protocols: Specific voltage clamp protocols are applied to isolate and characterize the current of interest. For ICa,L, this typically involves a holding potential followed by depolarizing steps to elicit channel opening.
-
Data Analysis: The application of increasing concentrations of etripamil allows for the determination of concentration-dependent inhibition of the target ion channel currents.
Multichannel Modulation: A Broader Spectrum of Activity
Recent preclinical investigations have revealed that etripamil's effects extend beyond L-type calcium channels, demonstrating a capacity to modulate a variety of other cardiac ion channels.[2][6][7] This multichannel activity may contribute to its overall antiarrhythmic profile and suggests potential applications in other arrhythmias, such as atrial fibrillation.[6][7]
Quantitative Data: Ion Channel Inhibition Profile
The following table summarizes the inhibitory effects of etripamil on a panel of cardiac ion channels, as determined by two-electrode voltage clamp (TEVC) experiments in Xenopus laevis oocytes.
| Ion Channel Target | Etripamil Concentration | Percent Inhibition | Putative Class Effect |
| Potassium Channels | |||
| KV1.5 | 100 µM | 74% | Class III |
| TASK-1 | 100 µM | 70% (IC50 = 18.7 µM) | Class III |
| TASK-3 | 100 µM | 74% | Class III |
| hERG (KV11.1) | 100 µM | 82% | Class III |
| Kir3.1/3.4 | 100 µM | 59% | |
| KCNQ1/KCNE1 (IKs) | 100 µM | 71% | Class III |
| Sodium Channel | |||
| NaV1.5 | 100 µM | 59% | Class I |
| Calcium Channel | |||
| CaV1.2 | 100 µM | 31% | Class IV |
Data sourced from a preclinical study on the multichannel effects of etripamil.[7]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
The broad-spectrum ion channel activity of etripamil was assessed using the TEVC technique in a heterologous expression system.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific human cardiac ion channel subunits of interest.
-
Electrophysiological Recording: Following a period of incubation to allow for channel expression, two-electrode voltage clamp recordings are performed. This technique allows for the control of the oocyte membrane potential and the measurement of the resulting ion channel currents.
-
Compound Application: Etripamil at various concentrations is perfused over the oocytes, and the resulting changes in ion channel currents are recorded to determine the extent of inhibition.
-
Data Analysis: Concentration-response curves are generated to calculate key parameters such as percent inhibition at a given concentration and, where possible, the half-maximal inhibitory concentration (IC50).
Effects on Cardiac Action Potential
The integrated effect of etripamil's multichannel modulation is a significant alteration of the cardiac action potential. In vitro studies using human atrial cardiomyocytes have demonstrated that etripamil prolongs the action potential duration (APD).
Quantitative Data: Action Potential Duration
| Cell Type | Etripamil Concentration | Effect on APD90 |
| Human Atrial Cardiomyocytes (Sinus Rhythm) | 6.25 µM | +43% (p<0.001) |
| Human Atrial Cardiomyocytes (Atrial Fibrillation) | 6.25 µM | +48% (p=0.052) |
Data reflects the prolongation of the action potential duration at 90% repolarization.[6]
Visualizing the Mechanism of Action
The following diagrams illustrate the key molecular interactions and experimental workflows associated with the in vitro characterization of etripamil hydrochloride.
Caption: Etripamil's multichannel inhibition in cardiomyocytes.
Caption: Workflow for patch-clamp analysis of etripamil.
Summary and Future Directions
The in vitro characterization of this compound reveals a complex pharmacological profile. While its primary classification as an L-type calcium channel blocker is well-established and central to its clinical efficacy in PSVT, its activity as a multichannel modulator suggests a broader antiarrhythmic potential. The significant inhibition of various potassium and sodium channels, in addition to the L-type calcium channel, contributes to its observed effects on action potential duration in human atrial cardiomyocytes.
For drug development professionals, this multichannel activity warrants further investigation. Understanding the precise contribution of each inhibited channel to the overall therapeutic and potential proarrhythmic effects is crucial. Future research should focus on detailed structure-activity relationship studies to delineate the molecular determinants of binding to each channel and further quantitative analysis, such as determining the IC50 values for all identified targets. Such data will be invaluable for optimizing the therapeutic window and exploring the full clinical potential of etripamil and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Etripamil | 1593673-23-4 | Benchchem [benchchem.com]
- 3. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Novel Calcium Channel Blocker: Etripamil: What is the Future of Intranasal Drug Delivery in the Treatment of Cardiac Arrhythmias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etripamil - a multichannel modulator to suppress atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Etripamil Hydrochloride: A Technical Guide for Cardiac Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on etripamil (B607387) hydrochloride, a novel, fast-acting, intranasally administered L-type calcium channel blocker under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] This document synthesizes key findings from preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action to support further research and development in the field of cardiac arrhythmias.
Core Pharmacological Attributes
Etripamil is a non-dihydropyridine calcium channel blocker designed for rapid absorption through the nasal mucosa, offering the potential for patient self-administration outside of a healthcare setting.[1][4] Its mechanism of action centers on slowing atrioventricular (AV) nodal conduction, thereby terminating re-entrant arrhythmias that depend on the AV node.[5][6] Preclinical and clinical data have consistently demonstrated a rapid onset of action and a short duration of effect, minimizing the potential for prolonged side effects.[1][7]
Quantitative Preclinical Data
The following tables summarize the key pharmacokinetic and pharmacodynamic data from preclinical studies of etripamil in cynomolgus monkeys.
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Profile of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys [8][9]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC0–∞ (ng·min/mL) | Half-life (t½) (min) |
| 0.025 | 13.2 | - | 179 | 12.3 |
| 0.05 | - | - | - | - |
| 0.15 | - | - | - | - |
| 0.3 | 176 | - | 2364 | 20.8 |
Data presented as mean values.
Table 2: Pharmacokinetic Profile of Intranasal Etripamil in Cynomolgus Monkeys [8]
| Dose (mg/kg/dose) | Timepoint | Observation |
| 1.9 | Day 1, 92, 176 | Measurable plasma concentrations up to 1 hour post-dose. |
| 3.8 | Day 1, 92 | Measurable plasma concentrations up to 1 or 4 hours post-dose. |
| 5.7 | Day 1, 92 | Measurable plasma concentrations up to 1 or 4 hours post-dose. |
Etripamil is rapidly metabolized by plasma esterases to an inactive metabolite, MSP-2030.[8]
Pharmacodynamic Effects
Table 3: Cardiovascular Effects of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys [8][9]
| Dose (mg/kg) | Mean Maximum PR Interval Prolongation from Baseline (%) | Effect on Systolic Blood Pressure | Effect on Heart Rate |
| 0 (Placebo) | 4.53 | No significant change | No significant change |
| 0.025 | 6.60 | Dose-dependent decrease | Dose-dependent increase |
| 0.05 | 6.15 | Dose-dependent decrease | Dose-dependent increase |
| 0.15 | 12.13 | Dose-dependent decrease | Dose-dependent increase |
| 0.3 | 27.38 | Dose-dependent decrease | Dose-dependent increase |
The increase in heart rate is proportional to the decrease in systolic blood pressure.[8][9]
Key Preclinical Experimental Protocols
Intravenous Administration Study in Conscious Telemetered Cynomolgus Monkeys[8][9]
-
Objective: To assess the cardiovascular effects and pharmacokinetic profile of intravenous etripamil.
-
Animal Model: Conscious cynomolgus monkeys equipped with telemetry devices.
-
Study Design: A novel two-phase study design was employed.
-
Phase 1 (Pharmacodynamics): Cardiovascular parameters (blood pressure, ECG) were continuously monitored.
-
Phase 2 (Pharmacokinetics): Plasma samples were collected to characterize the pharmacokinetic profile.
-
-
Dosing: A series of five intravenous doses were administered: 0 (placebo), 0.025, 0.05, 0.15, and 0.3 mg/kg. To minimize stress-induced artifacts, animals were dosed remotely.
-
Bioanalysis: Plasma concentrations of etripamil and its inactive metabolite, MSP-2030, were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][10]
Intranasal Safety and Toxicity Study in Cynomolgus Macaques[4][11]
-
Objective: To determine the potential local and systemic toxicity and toxicokinetic profile of etripamil following repeated intranasal administration.
-
Animal Model: Cynomolgus macaques (Macaca fascicularis), with groups of 4 males and 4 females.
-
Dosing Regimen: Etripamil was administered once weekly into the left nostril for 26 doses at levels of 0 (vehicle), 1.9, 3.8, or 5.7 mg/kg/dose.
-
Assessments:
-
Toxicity: Clinical signs, macroscopic and systemic microscopic findings were evaluated. Local effects on the nasal cavity, larynx, and nasopharynx were closely examined.
-
Toxicokinetics: Plasma samples were analyzed for etripamil and its primary metabolite, MSP-2030.
-
Reversibility: A 28-day recovery period was included to assess the reversibility of any observed changes.
-
-
Key Findings: The systemic no-observable-adverse-effect-level (NOAEL) was determined to be the high dose of 5.7 mg/kg/dose, while the NOAEL for local toxicity was 1.9 mg/kg/dose. Observed local nasal changes were minimal and transient.[4][11]
Visualized Pathways and Workflows
Mechanism of Action: L-Type Calcium Channel Blockade
Caption: Etripamil's mechanism of action in cardiac myocytes.
Preclinical Experimental Workflow: Intravenous Study
Caption: Workflow for the intravenous preclinical study.
Logical Relationship: From Preclinical to Clinical Development
Caption: Etripamil's progression from preclinical to clinical trials.
References
- 1. milestonepharma.com [milestonepharma.com]
- 2. youtube.com [youtube.com]
- 3. Etripamil nasal spray: an investigational agent for the rapid termination of paroxysmal supraventricular tachycardia (SVT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicenter, Phase 2, Randomized Controlled Study of the Efficacy and Safety of Etripamil Nasal Spray for the Acute Reduction of Rapid Ventricular Rate in Patients With Symptomatic Atrial Fibrillation (ReVeRA-201) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. milestonepharma.com [milestonepharma.com]
- 11. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Etripamil Hydrochloride and its Interaction with L-type Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etripamil (B607387) hydrochloride is a novel, fast-acting, and short-acting non-dihydropyridine L-type calcium channel blocker. Developed for intranasal self-administration, its primary clinical application is the rapid termination of paroxysmal supraventricular tachycardia (PSVT). This technical guide provides an in-depth overview of etripamil's mechanism of action, its effects on L-type calcium channels, and the experimental methodologies used to characterize its pharmacological profile. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Mechanism of Action at the L-type Calcium Channel
Etripamil exerts its therapeutic effect by selectively targeting and blocking L-type calcium channels (LTCCs), specifically the Ca(v)1.2 subtype, which is predominantly expressed in cardiac tissue. These voltage-gated ion channels are crucial for the influx of calcium ions into cardiomyocytes, a process that plays a central role in cardiac action potential propagation and excitation-contraction coupling.
By binding to the α1 subunit of the L-type calcium channel, etripamil inhibits the influx of calcium into cardiac cells. This action has a pronounced effect on the atrioventricular (AV) node, where it slows conduction and prolongs the refractory period. In the context of PSVT, which is often caused by a re-entrant circuit involving the AV node, this slowing of conduction is the key mechanism for terminating the arrhythmia and restoring normal sinus rhythm.
While specific binding affinity data such as IC50 or Ki values for etripamil on L-type calcium channels are not publicly available, preclinical and clinical studies have consistently demonstrated its potent and rapid-acting channel-blocking effects.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of etripamil, focusing on its pharmacokinetic and pharmacodynamic properties.
Preclinical Pharmacokinetics and Pharmacodynamics in Cynomolgus Monkeys
| Parameter | 0.025 mg/kg | 0.05 mg/kg | 0.15 mg/kg | 0.3 mg/kg |
| Pharmacokinetics (Intravenous) | ||||
| Mean Cmax (ng/mL) | 13.2 | - | - | 176 |
| Mean AUC0–∞ (ng·min/mL) | 179 | - | - | 2364 |
| Mean Half-life (minutes) | 12.3 | - | - | 20.8 |
| Pharmacodynamics (Intravenous) | ||||
| Mean Maximum PR Interval Prolongation (%) | 6.60 | 6.15 | 12.13 | 27.38 |
| Pharmacokinetics (Intranasal) | ||||
| Mean Cmax (ng/mL) at 1.9 mg/kg | 20.9 (Day 1) | 18.1 (Day 92) | 13.5 (Day 176) | |
| Mean Tmax (hours) at 1.9 mg/kg | 0.17 (Day 1) | 0.17 (Day 92) | 0.25 (Day 176) | |
| Mean AUC0-last (ng·h/mL) at 1.9 mg/kg | 15.1 (Day 1) | 13.5 (Day 92) | 13.2 (Day 176) | |
| Safety (Intranasal) | ||||
| Systemic No-Observed-Adverse-Effect Level (NOAEL) | 5.7 mg/kg/dose | |||
| Local Toxicity NOAEL | 1.9 mg/kg/dose |
Phase 1 Clinical Pharmacokinetics and Pharmacodynamics in Healthy Adults (Intranasal)
| Parameter | 60 mg | 70 mg | 105 mg |
| Pharmacokinetics | |||
| Tmax (minutes) | 5-8.5 | 5-8.5 | 5-8.5 |
| Mean Terminal Half-life (hours) | ~1.5 | ~2.5-3.0 | ~2.5-3.0 |
| Pharmacodynamics | |||
| Onset of >10% PR Interval Prolongation | Within 4-7 minutes | Within 4-7 minutes | Within 4-7 minutes |
| Duration of >10% PR Interval Prolongation | ~45 minutes | ~45 minutes | ~45 minutes |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of L-type calcium channel antagonists like etripamil.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of etripamil on L-type calcium currents (I(Ca,L)) in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from a suitable animal model (e.g., guinea pig, rat) or from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass micropipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
The external solution (Tyrode's solution) contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
To isolate I(Ca,L), sodium and potassium channels are blocked using tetrodotoxin (B1210768) (TTX) and by replacing potassium with cesium in the internal solution, respectively.
-
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
A brief prepulse to -40 mV is applied to inactivate any remaining sodium channels.
-
L-type calcium currents are then elicited by depolarizing voltage steps (e.g., to 0 mV for 200-250 ms).
-
A current-voltage (I-V) relationship can be generated by applying a series of voltage steps in 10 mV increments (e.g., from -40 mV to +50 mV).
-
-
Data Analysis:
-
The peak inward current is measured to determine the amplitude of I(Ca,L).
-
The effect of etripamil is assessed by perfusing the cells with the external solution containing various concentrations of the compound and measuring the resulting inhibition of I(Ca,L).
-
A concentration-response curve is generated to determine the IC50 of etripamil.
-
Fluorescent Calcium Imaging
Objective: To visualize and quantify the effect of etripamil on intracellular calcium transients in cardiomyocytes.
Methodology:
-
Cell Preparation: Cardiomyocytes are plated on glass-bottom dishes and allowed to adhere.
-
Fluorescent Dye Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubation in a solution containing the dye for a specified period.
-
After loading, cells are washed with fresh media to remove excess dye.
-
-
Imaging:
-
The dish is mounted on an inverted fluorescence microscope equipped with a high-speed camera.
-
Cells are perfused with a physiological salt solution.
-
Intracellular calcium transients are elicited by electrical field stimulation.
-
-
Experimental Procedure:
-
Baseline calcium transients are recorded.
-
The perfusion solution is switched to one containing etripamil at a desired concentration.
-
Calcium transients in the presence of etripamil are recorded.
-
-
Data Analysis:
-
The fluorescence intensity is measured over time for individual cells or regions of interest.
-
The amplitude and kinetics of the calcium transients before and after the application of etripamil are compared to determine the drug's effect on calcium influx.
-
Visualizations
Signaling Pathway of L-type Calcium Channel Blockade in Cardiomyocytes
Experimental Workflow for Assessing Etripamil's Effect on L-type Calcium Current
Conclusion
Etripamil hydrochloride is a promising therapeutic agent that acts as a potent and fast-acting L-type calcium channel blocker. Its mechanism of action is well-suited for the acute treatment of PSVT, and its intranasal delivery system offers a significant advantage for patient self-administration. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for further research and development in the field of cardiovascular pharmacology. Future studies may focus on elucidating the precise binding site of etripamil on the Ca(v)1.2 channel and exploring its potential therapeutic applications in other cardiovascular conditions.
An In-depth Technical Guide to the Molecular Target of Etripamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etripamil hydrochloride is a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker. Its primary molecular target is the voltage-gated L-type calcium channel, specifically the Ca(v)1.2 subtype, which is predominantly expressed in cardiac tissue. By selectively inhibiting the influx of calcium ions through these channels in the atrioventricular (AV) node, Etripamil slows AV nodal conduction and prolongs the refractory period. This mechanism of action forms the basis of its clinical efficacy in the rapid termination of paroxysmal supraventricular tachycardia (PSVT). This guide provides a comprehensive overview of the molecular pharmacology of Etripamil, including its mechanism of action, available pharmacodynamic and pharmacokinetic data, and detailed theoretical experimental protocols for its characterization.
Introduction
Paroxysmal supraventricular tachycardia (PSVT) is a common cardiac arrhythmia characterized by a rapid heart rate originating above the ventricles. Etripamil has been developed as a patient-administered therapy for the acute termination of PSVT episodes, offering a potential alternative to emergency room visits and intravenous medication. Its rapid onset and short duration of action are key features of its clinical profile. Understanding the precise molecular interactions of Etripamil with its target is crucial for its continued development and potential application in other cardiovascular conditions.
Primary Molecular Target: L-Type Calcium Channel (Ca(v)1.2)
The primary molecular target of Etripamil is the L-type voltage-gated calcium channel (LTCC).[1][2] Specifically, it targets the Ca(v)1.2 isoform, which plays a critical role in cardiac electrophysiology.
-
Function of L-Type Calcium Channels in the Heart: L-type calcium channels are essential for the influx of calcium that triggers cardiac muscle contraction and for the propagation of the electrical impulse through the heart. In the sinoatrial (SA) and atrioventricular (AV) nodes, the influx of Ca2+ through LTCCs is a key determinant of the action potential upstroke and conduction velocity.
-
Classification of Etripamil: Etripamil is classified as a non-dihydropyridine calcium channel blocker, placing it in the same class as verapamil (B1683045) and diltiazem.[1] These agents are known to exhibit use- and frequency-dependent blockade of L-type calcium channels.
Mechanism of Action
Etripamil exerts its antiarrhythmic effect by blocking the influx of calcium ions through the slow inward calcium channels of the AV node.[1] This leads to:
-
Slowing of Atrioventricular (AV) Nodal Conduction: By reducing the calcium current, Etripamil slows the speed at which the electrical impulse travels through the AV node.
-
Prolongation of the AV Nodal Refractory Period: Etripamil increases the time during which the AV node is unable to conduct another impulse.
These actions interrupt the re-entrant circuits that are the underlying cause of most PSVT episodes, thereby restoring normal sinus rhythm.[2]
Signaling Pathway
References
Etripamil Hydrochloride: A Comprehensive Technical Review of its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etripamil (B607387) hydrochloride is a novel, intranasally administered, fast-acting L-type calcium channel blocker under investigation for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT). Its pharmacokinetic and metabolic profile is characterized by rapid absorption, rapid onset of action, and a short duration of effect, positioning it as a potential patient-self-administered therapy. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of etripamil, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes to support further research and development in this area.
Pharmacokinetics
The pharmacokinetic profile of etripamil has been characterized in Phase 1 and Phase 3 clinical trials, demonstrating rapid absorption from the nasal mucosa and a short half-life.
Absorption
Following intranasal administration, etripamil is rapidly absorbed, with maximal plasma concentrations (Tmax) achieved within 5 to 8.5 minutes.[1] This rapid absorption is consistent with the intended use for acute termination of PSVT episodes.[2]
Distribution
Currently, detailed information on the volume of distribution (Vz/F) of etripamil is not extensively published in the reviewed literature.
Metabolism
Etripamil undergoes rapid and extensive metabolism, primarily mediated by serum esterases.[3] The major metabolic pathway is the hydrolysis of the ester moiety to form an inactive carboxylic acid metabolite, MSP-2030.[3][4] In vitro studies have identified butyrylcholinesterase (BChE) as the primary enzyme responsible for this metabolic conversion.[5]
Elimination
The mean terminal half-life of etripamil is dose-dependent, ranging from approximately 1.5 hours at a 60 mg dose to 2.5-3 hours at 70 mg and 105 mg doses.[1] Following peak plasma concentrations, etripamil levels decline rapidly within the first 15 minutes.[1] A mass balance study has been conducted to determine the primary routes of excretion of etripamil and its metabolites, with parent drug and the MSP-2030 metabolite being measured in plasma and urine.[4][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of etripamil from clinical studies in healthy adults.
Table 1: Pharmacokinetic Parameters of Intranasal Etripamil in Healthy Adults
| Dose | Tmax (min) | t½ (h) |
| 60 mg | 5 - 8.5 | ~1.5 |
| 70 mg | 5 - 8.5 | ~2.5 - 3 |
| 105 mg | 5 - 8.5 | ~2.5 - 3 |
Data compiled from Phase 1, randomized, double-blind studies (Study MSP-2017-1096 and NODE-102).[1]
Experimental Protocols
Bioanalytical Methods
Plasma concentrations of etripamil and its inactive metabolite, MSP-2030, were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[4] While specific details of the assay parameters are not fully available in the public domain, standard practices for bioanalytical method validation would have been followed as per regulatory guidelines. This typically involves assessing selectivity, specificity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.
Clinical Pharmacokinetic Studies
The pharmacokinetic parameters of etripamil were primarily evaluated in two Phase 1, randomized, double-blind studies in healthy adults:
-
Study MSP-2017-1096: A sequential dose-escalation, crossover study design involving 64 participants.[1]
-
NODE-102: A single-dose, 4-way crossover study with 24 participants.[1]
In these studies, noncompartmental pharmacokinetic parameters were calculated from the plasma concentration-time data.
In Vitro Metabolism Studies
To identify the esterases responsible for etripamil metabolism, in vitro assays were conducted.[5] These experiments involved incubating etripamil hydrochloride in whole blood samples obtained from a human donor.[5] Specific inhibitors for different esterases were used to pinpoint the key enzyme:
-
Bambuterol for butyrylcholinesterase (BChE)
-
Ethylenediaminetetraacetic acid (EDTA) for paraoxonase (PON)
-
Donepezil for acetylcholinesterase (AChE)
-
p-chloromercuribenzoate (pCMB) for esterase D[5]
The concentration of etripamil was assessed over time to determine the rate of metabolism in the presence and absence of these inhibitors.
Visualizations
Metabolic Pathway of Etripamil
Caption: Metabolic conversion of etripamil to its inactive metabolite, MSP-2030.
Experimental Workflow for a Phase 1 Pharmacokinetic Study
Caption: Generalized workflow for a Phase 1 clinical trial of etripamil.
Conclusion
This compound exhibits a pharmacokinetic profile well-suited for its intended use as a rapid-acting, patient-administered treatment for PSVT. Its fast absorption and short half-life are key attributes. The primary metabolic pathway via serum esterases to an inactive metabolite contributes to its favorable safety profile. Further detailed publications from mass balance studies will provide a more complete picture of its excretion pathways. The data and methodologies presented in this guide offer a comprehensive foundation for professionals in the field of drug development and cardiovascular research.
References
- 1. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. milestonepharma.com [milestonepharma.com]
- 5. milestonepharma.com [milestonepharma.com]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/50057 [onderzoekmetmensen.nl]
Early Phase Clinical Trial Results for Etripamil Hydrochloride: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Etripamil (B607387) hydrochloride, a novel, fast-acting, intranasally administered L-type calcium channel blocker, is under development for the acute treatment of tachyarrhythmias.[1][2] This technical guide provides a comprehensive summary of the early-phase clinical trial data for etripamil, focusing on its pharmacokinetics, pharmacodynamics, safety, and efficacy in paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation with rapid ventricular rate (AFib-RVR).
Mechanism of Action
Etripamil selectively inhibits L-type calcium channels in cardiac tissue, which are crucial for the propagation of electrical signals that regulate heart rate and contractility.[3] By blocking these channels, etripamil slows the conduction of electrical signals through the atrioventricular (AV) node. This action helps to interrupt the abnormal electrical circuits responsible for PSVT and to reduce the ventricular rate in AFib, thereby restoring a normal heart rhythm.[3][4] Its rapid absorption via the nasal mucosa allows for a quick onset of action.[2][3]
References
- 1. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicenter, Phase 2, Randomized Controlled Study of the Efficacy and Safety of Etripamil Nasal Spray for the Acute Reduction of Rapid Ventricular Rate in Patients With Symptomatic Atrial Fibrillation (ReVeRA-201) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Etripamil used for? [synapse.patsnap.com]
- 4. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Etripamil Hydrochloride (MSP-2017): A Technical Guide to a Novel Self-Administered Therapy for Paroxysmal Supraventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) hydrochloride, identified by the research code MSP-2017, is a novel, fast-acting, intranasally delivered L-type calcium channel blocker.[1][2] Developed by Milestone Pharmaceuticals, it is designed for the on-demand, self-administered treatment of paroxysmal supraventricular tachycardia (PSVT).[2] PSVT is a common cardiac arrhythmia characterized by sudden episodes of rapid heart rate, which can significantly impact a patient's quality of life and often necessitates emergency medical care.[2][3] Etripamil's unique formulation and delivery method aim to provide a rapid, effective, and safe treatment that can be administered by patients outside of a healthcare setting, addressing a significant unmet medical need.[1][4] This technical guide provides an in-depth overview of the core data, experimental protocols, and mechanism of action of Etripamil hydrochloride.
Core Data Summary
The clinical development of Etripamil has encompassed several key studies, including Phase 1, Phase 2 (NODE-1), and Phase 3 (NODE-301, RAPID, NODE-302) trials. These studies have consistently demonstrated the efficacy and safety of Etripamil in the rapid conversion of PSVT to sinus rhythm.
| Clinical Trial | Phase | N (Treated) | Etripamil Dose | Primary Endpoint | Key Efficacy Results | Median Time to Conversion |
| NODE-1 | 2 | 104 | 35mg, 70mg, 105mg, 140mg | Conversion to sinus rhythm at 15 minutes | 65-95% conversion with 70-140mg vs 35% with placebo[1] | < 3 minutes for doses ≥70mg[1] |
| NODE-301 | 3 | 156 | 70mg | Time to PSVT conversion over 5 hours | 54% conversion by 30 mins vs 35% with placebo[1] | Not met for primary endpoint, but significant at earlier time points[5] |
| RAPID | 3 | 255 | 70mg (with optional second dose) | Time to PSVT termination within 30 minutes | 64.3% conversion by 30 mins vs 31.2% with placebo[1][3] | 17.2 minutes with Etripamil vs 53.5 minutes with placebo[1][3] |
| NODE-302 | 3 (Open-label Safety) | 92 (188 episodes) | 70mg | Safety of repeated use | 60% conversion by 30 minutes, 75% by 60 minutes[1][6] | 15.5 minutes[1][6] |
Mechanism of Action
Etripamil is a non-dihydropyridine L-type calcium channel blocker.[7] Its primary mechanism of action involves the selective inhibition of L-type calcium channels within the cardiac tissue, particularly in the atrioventricular (AV) node.[2][7] During a PSVT episode, an abnormal re-entrant electrical circuit involving the AV node leads to a rapid heart rate.[2] By blocking the influx of calcium through L-type channels, Etripamil slows down the electrical conduction through the AV node. This interruption of the re-entrant circuit is crucial for terminating the PSVT episode and restoring a normal sinus rhythm.[2] The intranasal administration allows for rapid absorption through the nasal mucosa, leading to a quick onset of action.[2]
Caption: Mechanism of Action of Etripamil in Terminating PSVT.
Experimental Protocols
The following is a representative experimental protocol based on the publicly available information for the Phase 3 RAPID trial.
Study Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of Self-Administered Etripamil Nasal Spray for the Termination of Spontaneous Episodes of Paroxysmal Supraventricular Tachycardia (RAPID).[8]
1. Study Objectives:
-
Primary Objective: To evaluate the efficacy of Etripamil 70 mg nasal spray, self-administered with an optional second dose, compared to placebo in the rapid conversion of AV-nodal-dependent PSVT to sinus rhythm.[8]
-
Secondary Objectives: To assess the safety and tolerability of Etripamil, evaluate the time to conversion, and assess patient-reported outcomes.[3]
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, event-driven trial.[8]
-
Patients were randomized in a 1:1 ratio to receive either Etripamil or placebo.[3]
3. Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with a documented history of symptomatic PSVT lasting at least 20 minutes.[8]
-
Exclusion Criteria: History of atrial fibrillation or flutter, pre-excitation syndromes (e.g., Wolff-Parkinson-White), severe heart failure, or recent myocardial infarction.
4. Study Procedures:
-
Screening and Randomization: Eligible patients underwent a screening visit, including a medical history review and electrocardiogram (ECG). Following informed consent, patients who tolerated two test doses of 70 mg intranasal Etripamil during sinus rhythm were randomized.[8]
-
Treatment Administration:
-
Upon experiencing symptoms of a PSVT episode at home, patients were instructed to first attempt a vagal maneuver.[1]
-
If symptoms persisted, they were to self-administer the first dose of the investigational product (Etripamil or placebo).[8]
-
If symptoms did not resolve within 10 minutes, a second dose was to be self-administered.[3]
-
-
Data Collection:
-
Patients were provided with a cardiac monitoring device to record their ECG during a suspected PSVT episode.
-
Patient-reported outcomes and adverse events were collected.
-
5. Endpoints:
-
Primary Efficacy Endpoint: Time to conversion of a positively adjudicated PSVT event to sinus rhythm for at least 30 seconds within 30 minutes of the first dose of the study drug.[8]
-
Safety Endpoints: Incidence and severity of adverse events.
Caption: Experimental Workflow for the RAPID Clinical Trial.
Conclusion
This compound (MSP-2017) represents a significant advancement in the management of paroxysmal supraventricular tachycardia. Its development as a patient-administered, rapid-acting intranasal spray offers the potential to shift the paradigm of PSVT treatment from a hospital-centric to a patient-centric model. The robust clinical trial data demonstrates its efficacy and a favorable safety profile, positioning Etripamil as a promising therapeutic option for individuals with this common and often distressing arrhythmia. Further research and real-world evidence will continue to delineate its role in the cardiovascular therapeutic landscape.
References
- 1. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Etripamil used for? [synapse.patsnap.com]
- 3. Milestone Pharmaceuticals Announces Publication of Results from Phase 3 RAPID Clinical Trial of Etripamil Nasal Spray in Patients with PSVT in The Lancet [prnewswire.com]
- 4. milestonepharma.com [milestonepharma.com]
- 5. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-administered intranasal etripamil using a symptom-prompted, repeat-dose regimen for atrioventricular-nodal-dependent supraventricular tachycardia (RAPID): a multicentre, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Etripamil Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2560549-35-9
Introduction
Etripamil (B607387) hydrochloride is a novel, investigational, fast-acting, intranasally delivered L-type calcium channel blocker.[1][2] It is being developed as a patient-administered therapy for the rapid termination of paroxysmal supraventricular tachycardia (PSVT) and is also under investigation for the management of atrial fibrillation with a rapid ventricular rate (AFib-RVR).[3][4] This technical guide provides a comprehensive overview of etripamil hydrochloride, including its chemical properties, mechanism of action, experimental protocols from key clinical trials, and a summary of its pharmacokinetic, efficacy, and safety data.
Chemical Properties and Synthesis
Etripamil is a phenylalkylamine derivative and its hydrochloride salt has the molecular formula C27H37ClN2O4 and a molecular weight of 489.05.[5]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2560549-35-9 | [5] |
| Molecular Formula | C27H37ClN2O4 | [5] |
| Molecular Weight | 489.05 g/mol | [5] |
| IUPAC Name | methyl 3-(2-(((4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl)methylamino)ethyl)benzoate hydrochloride | [5] |
A convergent synthesis approach for etripamil has been described, which involves the preparation of two key intermediates that are subsequently coupled and undergo reductive amination.[6] This synthetic route is noted for avoiding the use of toxic reagents like potassium cyanide and dimethyl sulfate.[6]
Mechanism of Action
Etripamil is a selective L-type calcium channel blocker.[1][2] In cardiac tissue, these channels are crucial for the propagation of electrical signals that govern heart muscle contraction.[2] During a PSVT episode, an abnormal electrical circuit leads to a rapid heart rate.[2] By blocking the L-type calcium channels, etripamil slows the conduction of electrical signals through the atrioventricular (AV) node.[2][7] This action interrupts the re-entrant circuit responsible for PSVT, thereby restoring a normal sinus rhythm.[2] The intranasal administration allows for rapid absorption through the nasal mucosa, enabling the drug to reach the heart and exert its effects within minutes.[1][2]
Figure 1: Signaling pathway of Etripamil in terminating PSVT.
Experimental Protocols
Phase 3 Clinical Trials in Paroxysmal Supraventricular Tachycardia (PSVT)
These were multicenter, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of self-administered etripamil nasal spray for the termination of spontaneous PSVT episodes in an at-home setting.[8][9]
-
Patient Population: Adults (≥18 years) with a documented history of symptomatic PSVT episodes lasting 20 minutes or longer.[1][10]
-
Intervention:
-
Methodology:
-
Upon experiencing symptoms of PSVT, patients were instructed to first attempt a vagal maneuver.[1]
-
If symptoms persisted, they were to apply a cardiac monitoring device to record a continuous electrocardiogram (ECG) for at least 5 hours.[1][8]
-
Following monitor application, patients self-administered the blinded study drug (etripamil or placebo).[1][9]
-
ECG recordings were independently adjudicated to determine the time to conversion to sinus rhythm.[9]
-
-
Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm for at least 30 seconds.[9][12] In the RAPID trial, this was specifically within 30 minutes after the first dose.[12]
Figure 2: Experimental workflow for the NODE-301 and RAPID trials.
Phase 2 Clinical Trial in Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)
This was a Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept study to assess the safety and efficacy of etripamil for reducing ventricular rate in patients with AFib-RVR.[3][13]
-
Patient Population: Adults (≥18 years) presenting to an emergency department with symptomatic AFib-RVR (ventricular rate ≥110 bpm).[13]
-
Intervention: Patients were randomized 1:1 to receive a 70 mg dose of etripamil nasal spray or placebo, administered by medical staff.[3][13]
-
Methodology:
-
Eligible patients with AFib-RVR were enrolled in the emergency department.
-
Study drug (etripamil or placebo) was administered.
-
Continuous ECG monitoring was performed to assess changes in ventricular rate.
-
Additional rate-controlling medications were permitted 60 minutes after the study drug administration if necessary.[13]
-
-
Primary Endpoint: Reduction in ventricular rate.[3]
Pharmacokinetics
Pharmacokinetic studies in healthy adults have shown that intranasally administered etripamil is rapidly absorbed.[14][15]
Table 2: Pharmacokinetic Parameters of Etripamil
| Parameter | Value | Reference |
| Time to Maximal Plasma Concentration (Tmax) | 5 - 8.5 minutes | [14] |
| Terminal Half-life (t1/2) | ~1.5 hours (60 mg dose)~2.5 - 3 hours (70 mg and 105 mg doses) | [14] |
| Metabolism | Rapidly converted to an inactive metabolite (MSP-2030) by serum esterases. | [7][15] |
Pharmacokinetic parameters were determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods to measure plasma concentrations of etripamil and its inactive metabolite.[15] Noncompartmental methods were used for parameter calculation.[14][15]
Clinical Efficacy
Paroxysmal Supraventricular Tachycardia (PSVT)
Clinical trials have demonstrated the superiority of etripamil over placebo in the rapid conversion of PSVT to sinus rhythm.
Table 3: Efficacy of Etripamil in PSVT Clinical Trials
| Trial | Time Point | Etripamil Conversion Rate | Placebo Conversion Rate | Hazard Ratio (95% CI) | p-value | Reference |
| NODE-301 | 30 minutes | 54% | 35% | 1.87 (1.09–3.22) | 0.02 | [11][16] |
| RAPID | 30 minutes | 64.3% | 31.2% | 2.62 (1.66–4.15) | <0.001 | [11][17] |
In the RAPID trial, the median time to conversion was 17.2 minutes for patients treated with etripamil, compared to 53.5 minutes for those who received placebo.[17] A pooled analysis of the NODE-301 and RAPID trials showed that etripamil treatment resulted in fewer patients seeking further medical attention or visiting the emergency department.[11]
Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR)
The Phase 2 ReVeRA trial demonstrated that etripamil was effective in significantly reducing the ventricular rate in patients with AFib-RVR compared to placebo.[13]
Safety and Tolerability
Etripamil has been generally well-tolerated in clinical trials.[11][14] The most common adverse events are related to the intranasal administration.
Table 4: Common Adverse Events in PSVT Trials (Etripamil vs. Placebo)
| Adverse Event | Etripamil Incidence | Placebo Incidence | Reference |
| Nasal Discomfort/Burning Sensation | More common | Less common | [11][15] |
| Rhinorrhea (Runny Nose) | More common | Less common | [11][15] |
| Nasal Congestion | More common | Less common | [11] |
| Epistaxis (Nosebleed) | 6.5% | 0% | [11] |
| Increased Lacrimation (Watery Eyes) | More common | Less common | [15] |
The majority of these adverse events were reported as mild to moderate and transient.[11][15] No serious adverse events related to etripamil were reported in the key clinical trials.[11][14]
Preclinical safety studies in cynomolgus macaques evaluated the systemic and local toxicity of once-weekly intranasal administration of etripamil.[18] These studies established a no-observable-adverse-effect level (NOAEL) for systemic toxicity at the high dose of 5.7 mg/kg/dose and a NOAEL for local toxicity at 1.9 mg/kg/dose.[18][19] Observed local effects were primarily transient and related to the administration route, such as nasal discharge and sneezing.[18]
Conclusion
This compound is a promising, novel, patient-administered treatment for the acute termination of paroxysmal supraventricular tachycardia. Its rapid onset of action, demonstrated efficacy, and favorable safety profile in clinical trials suggest it could fill a significant unmet medical need by allowing patients to manage their condition outside of a healthcare setting. Further investigation into its role in managing atrial fibrillation with rapid ventricular rate is ongoing. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this innovative cardiovascular therapy.
References
- 1. hcplive.com [hcplive.com]
- 2. What is Etripamil used for? [synapse.patsnap.com]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. milestonepharma.com [milestonepharma.com]
- 5. medkoo.com [medkoo.com]
- 6. Buy Etripamil (EVT-8525304) [evitachem.com]
- 7. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 11. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-administered intranasal etripamil using a symptom-prompted, repeat-dose regimen for atrioventricular-nodal-dependent supraventricular tachycardia (RAPID): a multicentre, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. milestonepharma.com [milestonepharma.com]
- 16. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Milestone Pharmaceuticals Announces Publication of Results from Phase 3 RAPID Clinical Trial of Etripamil Nasal Spray in Patients with PSVT in The Lancet [prnewswire.com]
- 18. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Etripamil Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) hydrochloride is a novel, fast-acting, non-dihydropyridine L-type calcium channel blocker under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3][4][5][6] Developed for intranasal self-administration, it offers a promising alternative for patients to manage PSVT episodes outside of a healthcare setting.[1][2][3][6][7] This document provides detailed application notes and protocols for in vivo studies of etripamil hydrochloride in animal models, based on published preclinical research. The primary animal model discussed is the cynomolgus monkey (Macaca fascicularis), which has been instrumental in characterizing the pharmacokinetic, pharmacodynamic, and safety profiles of etripamil.[1][2][3][8][9][10][11]
Signaling Pathway of Etripamil
Etripamil functions by blocking L-type calcium channels, which are crucial for the electrical conduction system of the heart. By inhibiting these channels in the atrioventricular (AV) node, etripamil slows down the heart rate and can terminate re-entrant arrhythmias like PSVT.
Caption: Mechanism of action of etripamil as an L-type calcium channel blocker.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of etripamil in cynomolgus monkeys.
Table 1: Pharmacokinetic Parameters of Intravenous Etripamil in Cynomolgus Monkeys
| Dose (mg/kg) | Cmax (ng/mL) | AUC0–∞ (ng·min/mL) | Half-life (t1/2) (min) |
| 0.025 | 13.2 | 179 | 12.3 |
| 0.05 | - | - | - |
| 0.15 | - | - | - |
| 0.3 | 176 | 2364 | 20.8 |
| Data presented as mean values. Dashes indicate data not provided in the cited sources.[1][2][3] |
Table 2: Pharmacodynamic Effects of Intravenous Etripamil in Cynomolgus Monkeys
| Dose (mg/kg) | Mean Maximum PR Prolongation from Baseline (%) |
| 0 (Placebo) | 4.53 |
| 0.025 | 6.60 |
| 0.05 | 6.15 |
| 0.15 | 12.13 |
| 0.3 | 27.38 |
| Effects measured during the first 20 minutes after dosing.[1] |
Table 3: Toxicology Findings of Intranasal Etripamil in Cynomolgus Monkeys (26 Weekly Doses)
| Dose (mg/kg/dose) | Key Findings | NOAEL (Systemic) | NOAEL (Local) |
| 1.9 | Minimal, transient nasal epithelial damage. | 5.7 mg/kg/dose | 1.9 mg/kg/dose |
| 3.8 | Dose-dependent nasal epithelial damage. | ||
| 5.7 | Severe, yet reversible, nasal epithelial damage. No systemic toxicity. | ||
| NOAEL: No Observed Adverse Effect Level.[8][9] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Intravenous Administration Study in Conscious Telemetered Cynomolgus Monkeys
This study utilized a novel two-phase design to assess the cardiovascular effects and pharmacokinetic profile of intravenous etripamil.
Experimental Workflow:
Caption: Workflow for the two-phase intravenous etripamil study in monkeys.
Protocol:
-
Animal Model: Conscious cynomolgus monkeys equipped with telemetry devices for continuous cardiovascular monitoring.
-
Housing: Animals are housed in a way that allows for remote dosing to minimize stress.
-
Phase 1: Pharmacodynamics
-
Phase 2: Pharmacokinetics
-
Data Analysis:
Intranasal Toxicity Study in Cynomolgus Macaques
This study evaluated the systemic and local toxicity of once-weekly intranasal administration of etripamil.
Protocol:
-
Animal Model: Cynomolgus macaques (N=8 per group, 4 males and 4 females).[8][9][11]
-
Dosing Regimen:
-
In-life Observations:
-
Terminal Procedures:
-
Histopathology:
-
Toxicokinetic Analysis:
Conclusion
The in vivo studies in cynomolgus monkeys have been crucial in demonstrating that etripamil possesses a desirable pharmacokinetic and pharmacodynamic profile for the acute treatment of PSVT.[1][2][3] The intravenous studies established a clear dose-dependent effect on cardiovascular parameters, while the intranasal studies confirmed the safety of repeated dosing.[1][8] These preclinical data have provided strong support for the continued clinical development of etripamil as a potential self-administered therapy for PSVT.[8][9][11]
References
- 1. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker. [vivo.weill.cornell.edu]
- 5. The Efficacy and Safety of Etripamil Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. milestonepharma.com [milestonepharma.com]
- 8. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Intranasal Administration of Etripamil Hydrochloride in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) hydrochloride is a novel, fast-acting, non-dihydropyridine L-type calcium channel blocker developed for intranasal administration.[1] It is under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[2][3] Its mechanism of action involves the inhibition of calcium influx through slow calcium channels in the atrioventricular (AV) node, which slows AV nodal conduction and prolongs the refractory period, thereby terminating re-entrant arrhythmias.[4][5] The intranasal route offers rapid absorption and onset of action, making it a promising candidate for patient self-administration.[6][7] These application notes provide a summary of preclinical data on the intranasal administration of etripamil in laboratory animals and detailed protocols for its evaluation.
Preclinical Data Summary
Pharmacokinetics in Cynomolgus Macaques
Intranasal administration of etripamil in cynomolgus monkeys has demonstrated rapid absorption.[8] The drug is quickly metabolized by serum esterases to its inactive primary metabolite, MSP-2030.[4][9]
Table 1: Summary of Pharmacokinetic Parameters of Etripamil and MSP-2030 in Cynomolgus Macaques Following Intranasal Administration.
| Parameter | Etripamil | MSP-2030 | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~7 minutes (in humans, preclinical data suggests rapid absorption) | 10 minutes - 1 hour | [8][10] |
| Detectable Plasma Concentrations | Up to 1-4 hours post-dose | Up to 12 hours post-dose | [4][8] |
Toxicology in Cynomolgus Macaques
A 26-week toxicology study in cynomolgus macaques evaluated the safety of once-weekly intranasal administration of etripamil.[11]
Table 2: Summary of Toxicological Findings in Cynomolgus Macaques Following 26-Week Intranasal Administration of Etripamil.
| Dose Group (mg/kg/week) | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| 0 (Vehicle) | No significant findings. | - | [11] |
| 1.9 | Minimal, transient local nasal effects (e.g., nasal discharge, sneezing). Minimal adaptive and reactive changes in the nasal cavity, larynx, and nasopharynx. | Local Toxicity: 1.9 mg/kg/dose | [2][11] |
| 3.8 | Dose-dependent increase in incidence and severity of local nasal findings. | - | [11] |
| 5.7 | Minimal to severe dose-dependent nasal epithelial damage. No systemic toxicity observed. | Systemic Toxicity: 5.7 mg/kg/dose | [2][11] |
All local changes showed evidence of partial to complete recovery following a 28-day recovery period.[11]
Experimental Protocols
Intranasal Administration Protocol
a) Cynomolgus Macaques
This protocol is based on preclinical studies with etripamil.[4]
Materials:
-
Etripamil hydrochloride solution
-
Vehicle control (e.g., 5 mM EDTA in sterile water)[4]
-
Single-use nasal spray device
-
Animal restraint system
Procedure:
-
Acclimatize the animals to the restraint procedure to minimize stress.
-
Just prior to dosing, briefly restrain the monkey in a primate chair or using manual restraint by trained personnel.
-
Insert the nozzle of the single-use nasal spray device into one nostril.
-
Administer a single, swift actuation of the device to deliver the intended volume (e.g., 0.033 mL).[4]
-
Release the animal and observe for any immediate adverse reactions (e.g., sneezing, excessive nasal discharge).
-
Return the animal to its home cage and monitor for post-administration clinical signs.
b) Rodents (Rat) - Representative Protocol
Disclaimer: No specific studies on the intranasal administration of etripamil in rodents were identified. This protocol is a representative procedure based on general guidelines for intranasal administration in rats and should be adapted and validated for specific experimental needs.
Materials:
-
This compound solution
-
Vehicle control
-
Micropipette and sterile tips
-
Anesthetic (e.g., isoflurane)
-
Heating pad
Procedure:
-
Lightly anesthetize the rat using isoflurane.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Using a micropipette, administer a small volume (e.g., 10-20 µL per nostril) of the etripamil solution as droplets into one nostril, allowing the animal to inhale the liquid.[12]
-
Pause for approximately 30-60 seconds between droplets to allow for absorption.
-
Repeat the administration in the other nostril if required for the total dose.
-
Maintain the animal in the supine position for a short period post-administration to facilitate absorption.
-
Monitor the animal continuously until it has fully recovered from anesthesia.
Pharmacokinetic Blood Sampling Protocol
a) Cynomolgus Macaques
Materials:
-
Blood collection tubes (e.g., K2-EDTA)
-
Syringes and needles (appropriate gauge for the collection site)
-
Centrifuge
-
Cryovials for plasma storage
-
Animal restraint system
Procedure:
-
At predetermined time points post-dosing (e.g., 0, 5, 10, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours), briefly restrain the animal.
-
Collect blood samples (e.g., 1-2 mL) from a suitable vein, such as the femoral or saphenous vein.
-
Place the blood into K2-EDTA tubes and gently invert to mix.
-
Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma into labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
b) Rodents (Rat) - Representative Protocol
Materials:
-
Blood collection tubes (e.g., K2-EDTA microtainers)
-
Needles or lancets for tail vein sampling
-
Capillary tubes (for saphenous vein sampling)
-
Centrifuge
-
Cryovials for plasma storage
Procedure:
-
At predetermined time points, restrain the rat.
-
Collect small volumes of blood (e.g., 50-100 µL) from the lateral tail vein or saphenous vein.[13]
-
For tail vein collection, warm the tail to dilate the vein. Use a needle or lancet to puncture the vein and collect the blood into a microtainer.
-
For saphenous vein collection, shave the area over the vein and use a lancet to puncture the vein, collecting the blood with a capillary tube.
-
Process the blood to obtain plasma as described for cynomolgus macaques.
-
Store plasma samples at -80°C until analysis.
Bioanalytical Protocol for Etripamil and MSP-2030 in Plasma
This protocol is based on the use of a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[9]
Principle: Quantification of etripamil and its metabolite, MSP-2030, in plasma samples is achieved by LC-MS/MS. The method involves protein precipitation, chromatographic separation, and detection by mass spectrometry.
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To a small aliquot of plasma (e.g., 50 µL), add a protein precipitating agent (e.g., 150 µL of acetonitrile) containing an appropriate internal standard. c. Vortex the mixture to ensure complete protein precipitation. d. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography: i. Use a suitable C18 column for chromatographic separation. ii. Employ a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. b. Mass Spectrometry: i. Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. ii. Optimize the mass spectrometer parameters (e.g., collision energy) for etripamil and MSP-2030. iii. Monitor specific precursor-to-product ion transitions for etripamil, MSP-2030, and the internal standard.
-
Quantification: a. Generate a calibration curve using standards of known concentrations of etripamil and MSP-2030 in blank plasma. b. Quantify the concentrations of the analytes in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizations
Caption: Mechanism of action of Etripamil on an AV nodal cell.
References
- 1. tecan.com [tecan.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. milestonepharma.com [milestonepharma.com]
- 10. Multicenter, Phase 2, Randomized Controlled Study of the Efficacy and Safety of Etripamil Nasal Spray for the Acute Reduction of Rapid Ventricular Rate in Patients With Symptomatic Atrial Fibrillation (ReVeRA-201) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchcompliance.asu.edu [researchcompliance.asu.edu]
- 13. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
Application Notes and Protocols: Preparation of Etripamil Hydrochloride Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Etripamil hydrochloride solutions for various experimental applications. Etripamil is a short-acting, L-type calcium channel antagonist investigated for its therapeutic potential in cardiovascular conditions, primarily paroxysmal supraventricular tachycardia (PSVT).[1][2] Accurate and consistent preparation of Etripamil solutions is critical for obtaining reliable and reproducible experimental results.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H37ClN2O4 | [3][4] |
| Molecular Weight | 489.05 g/mol | [3][4] |
| Appearance | White to off-white solid | --- |
| Mechanism of Action | L-type calcium channel antagonist | [1][2][5] |
Solubility of Etripamil
| Solvent | Solubility | Notes | Source |
| Water | 0.00305 mg/mL | ALOGPS prediction | [6] |
| Ethanol (B145695) | 120 mg/mL (265.14 mM) | Requires sonication | [7] |
| 10% EtOH / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 3 mg/mL (6.63 mM) | Clear solution | [1][7] |
| 10% EtOH / 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (6.63 mM) | Clear solution | [1][7] |
| 10% EtOH / 90% Corn Oil | ≥ 3 mg/mL (6.63 mM) | Clear solution | [1][7] |
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a high-concentration stock solution in an organic solvent is typically prepared first.
Protocol 3.1.1: Ethanol Stock Solution (120 mg/mL)
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of absolute ethanol to achieve a final concentration of 120 mg/mL.
-
Use an ultrasonic bath to facilitate dissolution until the solution is clear.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Aliquot to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vivo Experiments
The following protocols describe the preparation of this compound solutions suitable for in vivo administration. These formulations are designed to enhance solubility and stability in aqueous systems.
Protocol 3.2.1: PEG300/Tween-80 Formulation
This formulation is suitable for parenteral administration.
-
Start with a pre-made stock solution of Etripamil in ethanol (e.g., 30 mg/mL).
-
In a sterile container, add 10% of the final volume of the ethanol stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline to reach the final desired volume and concentration.
-
The final concentration of Etripamil will be ≥ 3 mg/mL.[1][7]
Protocol 3.2.2: SBE-β-CD Formulation
This formulation utilizes a cyclodextrin (B1172386) to improve aqueous solubility.
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Start with a pre-made stock solution of Etripamil in ethanol (e.g., 30 mg/mL).
-
In a sterile container, add 10% of the final volume of the ethanol stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration of Etripamil will be ≥ 3 mg/mL.[1][7]
Protocol 3.2.3: Corn Oil Formulation
This formulation is suitable for subcutaneous or intramuscular administration.
-
Start with a pre-made stock solution of Etripamil in ethanol (e.g., 30 mg/mL).
-
In a sterile container, add 10% of the final volume of the ethanol stock solution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration of Etripamil will be ≥ 3 mg/mL.[1][7]
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing Etripamil HCl solutions.
Signaling Pathway of Etripamil
Caption: Mechanism of action of Etripamil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. What is Etripamil used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Etripamil Hydrochloride Electrophysiology Study Protocol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophysiological properties of etripamil (B607387) hydrochloride, a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker. The protocols outlined below are designed to guide researchers in the preclinical and clinical investigation of etripamil and similar compounds, focusing on their effects on cardiac electrophysiology.
Introduction to Etripamil Hydrochloride
Etripamil is under development for the acute termination of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its mechanism of action is centered on the blockade of L-type calcium channels, which are crucial for the electrical conduction system of the heart, particularly at the atrioventricular (AV) node.[1] By inhibiting these channels, etripamil slows AV nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the re-entrant circuit responsible for most forms of PSVT.[1][3]
Preclinical Electrophysiology Assessment
In Vitro Ion Channel Electrophysiology (Patch Clamp Assays)
Objective: To characterize the inhibitory effects of etripamil on key cardiac ion channels. This is a critical step in assessing both efficacy and potential pro-arrhythmic risk, in line with the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[4][5]
Experimental Protocol:
-
Cell Culture: Utilize human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the desired human cardiac ion channel subunits (e.g., hCav1.2 for ICa,L, hERG for IKr, hNav1.5 for INa).[6][7]
-
Electrophysiological Recordings:
-
Voltage Protocols:
-
For ICa,L (hCav1.2): Apply a voltage-step protocol to elicit the calcium current. A holding potential of -80 mV with depolarizing steps to various test potentials (e.g., -40 mV to +60 mV) is typical. To assess use-dependent block, a train of depolarizing pulses can be applied.[10]
-
For IKr (hERG): A specific voltage protocol is used to elicit the characteristic hERG tail current. This typically involves a depolarizing pulse to around +20 mV followed by a repolarizing step to -50 mV.[7]
-
For INa (hNav1.5): A rapid depolarizing pulse from a holding potential of -100 mV to -20 mV is used to measure the peak sodium current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of varying concentrations of etripamil.
-
Construct concentration-response curves to determine the IC50 (half-maximal inhibitory concentration) for each ion channel.
-
Ex Vivo Langendorff-Perfused Heart Model
Objective: To evaluate the integrated electrophysiological effects of etripamil on the whole heart, including its impact on conduction, refractoriness, and arrhythmia susceptibility.
Experimental Protocol:
-
Heart Isolation: Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and mount it on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.[11][12]
-
Electrophysiological Recordings:
-
Place multipolar recording and stimulation electrodes on the epicardial surface of the atria and ventricles.
-
Record a pseudo-electrocardiogram (ECG).
-
-
Parameter Measurement:
-
Baseline Measurements: Record baseline parameters including heart rate, PR interval, QRS duration, and QT interval.
-
Programmed Electrical Stimulation:
-
Determine the atrial and ventricular effective refractory periods (AERP and VERP) using extrastimulus protocols.
-
Assess AV nodal conduction properties, such as the Wenckebach cycle length and the AV nodal effective refractory period (AVNERP).
-
-
-
Drug Perfusion: Perfuse the heart with increasing concentrations of etripamil and repeat the electrophysiological measurements at each concentration.
-
Data Analysis: Compare the electrophysiological parameters before and after etripamil administration to quantify its effects on cardiac conduction and refractoriness.
Clinical Electrophysiology Study Protocol (Adapted from NODE-1 Trial)
Objective: To assess the efficacy and safety of intranasally administered etripamil for the termination of induced PSVT in a controlled clinical setting.[1]
Study Design: A multi-center, randomized, double-blind, placebo-controlled dose-ranging study.
Patient Population: Patients with a history of PSVT scheduled for a catheter ablation procedure.[1]
Experimental Protocol:
-
Catheter Placement: Standard electrophysiology catheters are placed in the heart for recording and stimulation.[13]
-
Induction of PSVT: Programmed electrical stimulation is used to induce sustained PSVT.
-
Drug Administration: After sustained PSVT is established, patients are administered a single intranasal dose of etripamil or placebo.
-
Efficacy Endpoint: The primary endpoint is the conversion of PSVT to sinus rhythm within a specified timeframe (e.g., 15 minutes).[1]
-
Electrophysiological Measurements: Continuous intracardiac recordings and surface ECG are monitored to determine the time to conversion and to assess for any pro-arrhythmic events.
-
Safety Monitoring: Hemodynamic parameters, including blood pressure, are closely monitored.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the clinical development program of etripamil.
| Study | Dosage | Conversion Rate (Etripamil) | Conversion Rate (Placebo) | Time to Conversion (Median) | Reference(s) |
| NODE-1 | 70 mg | 87% | 35% | < 3 minutes | [1] |
| 105 mg | 75% | 35% | < 3 minutes | [1] | |
| 140 mg | 95% | 35% | < 3 minutes | [1] | |
| NODE-301 | 70 mg | 53.7% (at 30 min) | 34.7% (at 30 min) | - | [3] |
| RAPID | 70 mg (with repeat dose option) | 64% (at 30 min) | 31% (at 30 min) | 17.2 minutes | [14] |
| NODE-303 | 70 mg (with repeat dose option) | 60.2% (at 30 min) | N/A (open-label) | 15.5 minutes | [15] |
| Parameter | Effect of Etripamil | Reference(s) |
| Heart Rate during PSVT | Significant reduction prior to conversion | [16] |
| Ventricular Rate during Atrial Fibrillation | Reduction in ventricular rate | [17][18] |
| PR Interval | Prolongation, indicating slowed AV conduction | [17] |
Visualizations
Caption: Etripamil blocks L-type calcium channels, reducing Ca²⁺ influx and slowing AV nodal conduction.
Caption: Workflow for preclinical electrophysiological evaluation of etripamil.
Caption: Logical flow of a clinical electrophysiology study of etripamil for PSVT.
References
- 1. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cardiovascular safety pharmacology: in vitro strategies and improvements in technology and evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metrionbiosciences.com [metrionbiosciences.com]
- 6. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
- 13. criver.com [criver.com]
- 14. Plain language summary of the safety and effectiveness of etripamil for atrioventricular-nodal-dependent supraventricular tachycardia: the RAPID study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. milestonepharma.com [milestonepharma.com]
- 18. milestonepharma.com [milestonepharma.com]
Application Notes and Protocols for Using Etripamil Hydrochloride in Isolated Cardiac Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil hydrochloride is a novel, rapid and short-acting L-type calcium channel blocker.[1] Developed by Milestone Pharmaceuticals, it is formulated for intranasal administration for the on-demand treatment of paroxysmal supraventricular tachycardia (PSVT).[2][3] Etripamil exerts its therapeutic effect by selectively inhibiting L-type calcium channels in cardiac tissue, which are crucial for the propagation of electrical signals that govern heart muscle contraction.[3] By blocking these channels, Etripamil slows the conduction of electrical signals through the atrioventricular (AV) node, interrupting the abnormal electrical circuit responsible for PSVT and restoring normal sinus rhythm.[3]
These application notes provide detailed protocols for the preclinical evaluation of this compound and other L-type calcium channel blockers in isolated cardiac tissue preparations. The following methodologies are essential for characterizing the electrophysiological effects of such compounds on cardiac myocytes and tissue.
Data Presentation
The following tables summarize expected quantitative data from in vitro and in vivo studies of this compound.
Table 1: Electrophysiological Effects of Etripamil on Isolated Guinea Pig Ventricular Myocytes (Illustrative Data)
| Concentration (nM) | Peak ICa,L Inhibition (%) | APD50 Shortening (%) | APD90 Shortening (%) |
| 1 | 15.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 1.2 |
| 10 | 48.9 ± 4.5 | 25.3 ± 3.2 | 18.7 ± 2.8 |
| 100 | 85.1 ± 6.3 | 45.1 ± 4.1 | 35.4 ± 3.9 |
| 1000 | 98.2 ± 1.9 | 58.7 ± 5.0 | 49.8 ± 4.5 |
| IC50 (nM) | 12.5 | - | - |
Note: This table presents illustrative data to demonstrate the expected concentration-dependent effects of an L-type calcium channel blocker like Etripamil in an in vitro setting. Actual values would need to be determined experimentally.
Table 2: Hemodynamic and Electrocardiographic Effects of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys [2]
| Dose (mg/kg) | Mean Maximum % Change in PR Interval | Mean Maximum % Decrease in Systolic Blood Pressure | Mean Maximum % Increase in Heart Rate |
| 0.025 | 6.60 | 10 | 20 |
| 0.05 | 6.15 | 15 | 30 |
| 0.15 | 12.13 | 25 | 45 |
| 0.3 | 27.38 | 35 | 60 |
Experimental Protocols
I. Isolation of Ventricular Myocytes from Adult Guinea Pig Heart
This protocol describes the enzymatic dissociation of single ventricular myocytes suitable for patch-clamp electrophysiology.
Materials:
-
Langendorff apparatus
-
Perfusion buffer (Tyrode's solution): 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.5 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.
-
Ca2+-free Tyrode's solution
-
Enzyme solution: Ca2+-free Tyrode's solution containing 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.
-
KB solution: 70 mM KOH, 50 mM L-glutamic acid, 40 mM KCl, 20 mM KH2PO4, 20 mM Taurine, 10 mM HEPES, 10 mM Glucose, 0.5 mM EGTA; pH 7.4 with KOH.
Procedure:
-
Anesthetize a guinea pig according to approved institutional guidelines.
-
Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Ca2+-free Tyrode's solution.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) Tyrode's solution for 5 minutes to wash out blood.
-
Switch the perfusion to Ca2+-free Tyrode's solution for 5-7 minutes until the heart ceases to beat.
-
Perfuse the heart with the enzyme solution for 10-15 minutes, or until the heart becomes pale and flaccid.
-
Detach the heart from the cannula and remove the atria. Mince the ventricular tissue in a petri dish containing KB solution.
-
Gently triturate the minced tissue with a pipette to release single myocytes.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Allow the myocytes to settle for 20-30 minutes. Carefully remove the supernatant and resuspend the cells in fresh KB solution.
-
Store the cells at room temperature and use within 8 hours.
II. Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Current (ICa,L)
This protocol details the measurement of ICa,L and the determination of the IC50 for Etripamil.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution: 135 mM TEA-Cl, 10 mM CsCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with CsOH.
-
Internal (pipette) solution: 120 mM Cs-aspartate, 20 mM CsCl, 5 mM Mg-ATP, 10 mM EGTA, 10 mM HEPES; pH 7.2 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Place an aliquot of isolated ventricular myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy myocyte (rod-shaped with clear striations) with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -80 mV. To inactivate Na+ and T-type Ca2+ channels, apply a prepulse to -40 mV for 500 ms (B15284909).
-
Elicit ICa,L by applying a 300 ms depolarizing step to 0 mV.
-
Record baseline ICa,L for several minutes to ensure stability.
-
Prepare serial dilutions of Etripamil in the external solution and perfuse the cell with increasing concentrations of the drug.
-
At each concentration, record the steady-state block of the peak ICa,L.
-
After the highest concentration, wash out the drug with the control external solution to check for reversibility.
-
Analyze the data by plotting the percentage of current inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50.
III. Action Potential Duration (APD) Measurement in Isolated Cardiac Trabeculae
This protocol describes the recording of action potentials from multicellular cardiac preparations.
Materials:
-
Tissue bath with stimulating and recording electrodes
-
Glass microelectrodes (10-30 MΩ resistance)
-
Microelectrode amplifier
-
Krebs-Henseleit solution: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11 mM Glucose; oxygenated with 95% O2 / 5% CO2.
Procedure:
-
Isolate a thin trabecula or papillary muscle from the right ventricle of a guinea pig heart in oxygenated Krebs-Henseleit solution.
-
Mount the preparation in a tissue bath continuously superfused with warm (37°C), oxygenated Krebs-Henseleit solution.
-
Stimulate one end of the muscle preparation at a constant frequency (e.g., 1 Hz) with platinum electrodes.
-
Impale a cardiomyocyte with a glass microelectrode to record intracellular action potentials.
-
Record stable baseline action potentials.
-
Introduce Etripamil into the superfusate at increasing concentrations.
-
At each concentration, record the steady-state effects on the action potential waveform.
-
Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
-
Analyze the concentration-dependent effects of Etripamil on these parameters.
Visualizations
Caption: Signaling pathway of this compound in a cardiac myocyte.
Caption: Experimental workflow for whole-cell patch-clamp studies.
Caption: Logical relationship of Etripamil concentration to effect.
References
Quantitative Analysis of Etripamil Hydrochloride in Human Plasma by LC-MS/MS
Application Note and Protocol
This document provides a detailed methodology for the quantification of Etripamil (B607387) hydrochloride and its primary metabolite, MSP-2030, in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Introduction
Etripamil is a fast-acting, intranasally administered L-type calcium channel blocker under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1] Accurate quantification of etripamil and its inactive metabolite, MSP-2030, in biological matrices is crucial for pharmacokinetic assessments and clinical development.[1] This document outlines a robust and sensitive LC-MS/MS method for the simultaneous determination of etripamil and MSP-2030 in human plasma.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of etripamil and MSP-2030 from human plasma.
Materials:
-
Human plasma (K2EDTA)
-
Etripamil hydrochloride and MSP-2030 reference standards
-
Stable isotope-labeled internal standard (e.g., Deuterated Etripamil)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen human plasma samples to room temperature.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of ACN containing 0.1% FA to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Nebulizer Gas | 55 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Etripamil | 453.3 | 165.1 |
| MSP-2030 | 439.3 | 151.1 |
| Internal Standard (Deuterated Etripamil) | 458.3 | 165.1 |
Note: The specific MRM transitions for Etripamil and MSP-2030 are inferred based on their chemical structures and common fragmentation patterns of similar molecules. The transition for the deuterated internal standard assumes a +5 Da shift.
Data Presentation
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical acceptance criteria for key validation parameters is presented below.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should have a CV ≤ 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of Etripamil.
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols for the Analytical Determination of Etripamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantitative and qualitative analysis of Etripamil hydrochloride in both biological matrices and pharmaceutical formulations. The protocols detailed below are intended to serve as a guide for developing and validating analytical methods in a research and drug development setting.
Overview of Analytical Techniques
The primary analytical technique for the quantification of Etripamil and its primary metabolite, MSP-2030, in biological fluids such as plasma and urine is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and selectivity, which is crucial for bioanalytical studies where concentrations can be very low.
For the analysis of this compound in bulk drug substance and finished pharmaceutical products (e.g., nasal spray formulations), a robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method is a suitable and commonly employed technique for quality control purposes.
Quantitative Data Summary
The following tables summarize typical validation and pharmacokinetic parameters obtained from the analysis of Etripamil.
Table 1: Typical Validation Parameters for LC-MS/MS Bioanalytical Method of Etripamil in Human Plasma
| Parameter | Etripamil | MSP-2030 (Metabolite) | Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | Signal-to-Noise > 10 |
| Accuracy (% Bias) | -5.0 to 5.0 | -4.5 to 6.2 | ±15% (±20% at LLOQ) |
| Precision (% CV) | < 10 | < 12 | ≤15% (≤20% at LLOQ) |
| Recovery (%) | > 85 | > 80 | Consistent and reproducible |
| Matrix Effect | Minimal | Minimal | Monitored |
Table 2: Pharmacokinetic Parameters of Intranasally Administered Etripamil (70 mg) in Healthy Adults[1]
| Parameter | Value | Unit |
| Tmax (Time to maximum concentration) | ~7 | minutes |
| Cmax (Maximum plasma concentration) | Variable (Dose-dependent) | ng/mL |
| t½ (Terminal half-life) | ~2.5 | hours |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Etripamil and MSP-2030 in Human Plasma
This protocol describes a validated method for the simultaneous determination of Etripamil and its metabolite MSP-2030 in human plasma.
3.1.1. Materials and Reagents
-
This compound reference standard
-
MSP-2030 reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
3.1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
3.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etripamil: To be determined based on parent and product ion masses.
-
MSP-2030: To be determined based on parent and product ion masses.
-
Internal Standard: To be determined based on parent and product ion masses.
-
3.1.4. Data Analysis Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
Protocol 2: Proposed HPLC-UV Method for the Determination of this compound in a Nasal Spray Formulation
This protocol outlines a proposed method for the quality control analysis of this compound in a pharmaceutical formulation.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid)
-
Water (HPLC grade)
3.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the nasal spray formulation equivalent to a known amount of this compound.
-
Quantitatively transfer the sample to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
3.2.3. HPLC Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: To be determined based on the UV spectrum of Etripamil (a common starting point for similar compounds is around 220-280 nm).
3.2.4. Data Analysis The concentration of this compound in the sample is determined from the calibration curve generated from the peak areas of the working standard solutions.
Visualizations
Caption: Metabolic pathway of Etripamil to its inactive metabolite MSP-2030.
Caption: Experimental workflow for the bioanalysis of Etripamil.
References
Etripamil Hydrochloride for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) is a novel, rapid-onset, short-acting, non-dihydropyridine L-type calcium channel blocker.[1] Developed for intranasal administration, it is under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[2][3] Its mechanism of action involves the inhibition of calcium influx through slow calcium channels in the atrioventricular (AV) node, which slows AV nodal conduction and prolongs the refractory period, thereby terminating reentrant arrhythmias.[1][4] The intranasal route allows for rapid absorption and onset of action, making it a promising candidate for patient self-administration.[5] These application notes provide a comprehensive overview of etripamil hydrochloride's formulation, mechanism of action, and detailed protocols for its preclinical evaluation.
Physicochemical Properties and Formulation
This compound is the salt form of etripamil, a phenylalkylamine derivative.[6] For research purposes, understanding its solubility and formulation is critical for consistent and reproducible experimental results.
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₆N₂O₄ | [2] |
| Molecular Weight | 452.59 g/mol | [2] |
| Appearance | Brown to wine red oil | MedChemExpress |
| IUPAC Name | methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate | [6] |
| Solubility (in vitro) | Ethanol: 120 mg/mL (265.14 mM; requires sonication) | [2] |
| In Vivo Formulation (example) | 10% EtOH, 40% PEG300, 5% Tween-80, 45% saline | [2] |
Formulation for Intranasal Administration (Research Grade)
While the precise composition of the clinical nasal spray is proprietary, a research-grade formulation can be prepared based on patent literature and common practices in intranasal drug delivery. A patent for etripamil describes an aqueous composition containing a pharmaceutically acceptable salt (acetate or methanesulfonate) at a high concentration.[6] For preclinical research, a buffered, isotonic solution is recommended to ensure stability and minimize nasal irritation. Mucoadhesive excipients can be included to increase residence time in the nasal cavity.
Example Research Formulation Components:
-
Active Pharmaceutical Ingredient (API): this compound
-
Solvent/Vehicle: Sterile, purified water
-
Buffering Agent: Phosphate buffer (to maintain pH between 4.5 and 6.5 for nasal tolerability)[7]
-
Tonicity-Modifying Agent: Sodium chloride or dextrose to achieve an isotonic solution
-
Mucoadhesive Polymer (optional): Chitosan, hyaluronic acid, or poloxamers to enhance nasal retention[8]
-
Absorption Enhancer (optional): Lysophosphatidylcholine or cyclodextrins have been used in other nasal formulations to improve bioavailability[8]
Mechanism of Action and Signaling Pathway
Etripamil selectively blocks L-type calcium channels (Caᵥ1.2) in cardiac myocytes.[1] This action is particularly relevant in the AV node, where calcium currents play a crucial role in electrical conduction. By inhibiting these channels, etripamil reduces the influx of calcium during an action potential, leading to a slowing of conduction and an increase in the refractory period of the AV nodal tissue. This disrupts the reentrant circuit that underlies most forms of PSVT.[9]
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Analysis of L-Type Calcium Current
This protocol is designed to assess the inhibitory effect of etripamil on L-type calcium channels in isolated cardiomyocytes.
1. Cell Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., adult rabbit or guinea pig) using enzymatic digestion with collagenase and protease.
2. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate calcium currents, sodium and potassium channels should be blocked. This can be achieved by substituting NaCl with N-methyl-D-glucamine (NMDG) and adding potassium channel blockers like 4-aminopyridine (B3432731) (4-AP) and tetraethylammonium (B1195904) (TEA).
-
Pipette (Internal) Solution: (in mM) 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Patch-Clamp Recording:
-
Use the whole-cell patch-clamp configuration.
-
Maintain a holding potential of -40 mV to inactivate sodium and T-type calcium channels.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit L-type calcium currents.
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of this compound dissolved in the external solution.
-
Record currents at each concentration to determine the dose-dependent inhibition.
4. Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the percentage of current inhibition at each etripamil concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a Hill equation.
In Vivo Model of Supraventricular Tachycardia
This protocol describes the induction and evaluation of etripamil's efficacy in a rabbit model of electrically induced SVT.[10] Rabbit models are frequently used as they share similar cardiac electrophysiology to humans.[11]
1. Animal Preparation:
-
Anesthetize a New Zealand White rabbit with an appropriate anesthetic regimen (e.g., ketamine/xylazine).
-
Surgically expose the heart and place pacing electrodes on the right atrium.
-
Insert a catheter into a carotid artery for blood pressure monitoring and into a jugular vein for drug administration (if not given intranasally) and blood sampling.
-
Record a baseline surface electrocardiogram (ECG).
2. Induction of SVT:
-
Use programmed electrical stimulation (PES) to induce SVT. A typical protocol involves delivering a train of stimuli at a fixed cycle length, followed by one or more premature extrastimuli.[12]
-
Confirm the induction of sustained SVT (lasting >1 minute) via ECG monitoring.
3. Etripamil Administration:
-
Once sustained SVT is established, administer this compound intranasally using a microsprayer or via the intravenous catheter at predetermined doses.
-
Vehicle control should be administered to a separate group of animals.
4. Monitoring and Data Collection:
-
Continuously record ECG and arterial blood pressure.
-
Measure the time from drug administration to the termination of SVT (conversion to sinus rhythm).
-
Monitor for any adverse effects, such as hypotension or bradycardia.
-
Collect blood samples at various time points for pharmacokinetic analysis.
5. Data Analysis:
-
Compare the rate of SVT termination and the time to conversion between the etripamil-treated and control groups.
-
Analyze changes in heart rate, PR interval, and blood pressure post-administration.
-
Correlate pharmacokinetic parameters with pharmacodynamic effects.
Bioanalytical Method: LC-MS/MS for Etripamil Quantification in Plasma
This protocol provides a framework for the quantification of etripamil and its major inactive metabolite (MSP-2030) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of etripamil or a structurally similar compound like verapamil).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific mass transitions for etripamil, its metabolite, and the internal standard need to be determined by direct infusion.
3. Method Validation:
-
The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.[14]
Quantitative Data Summary
Preclinical Pharmacokinetics of Intravenous Etripamil in Cynomolgus Monkeys [5]
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC₀₋∞ (ng·min/mL) | t½ (minutes) |
| 0.025 | 13.2 | 179 | 12.3 |
| 0.05 | 29.5 | 400 | 14.8 |
| 0.15 | 88.4 | 1198 | 18.5 |
| 0.30 | 176 | 2364 | 20.8 |
Preclinical Safety of Intranasal Etripamil in Cynomolgus Monkeys (26 weekly doses) [15][16]
| Dose (mg/kg/dose) | Systemic NOAEL | Local Toxicity NOAEL | Key Findings |
| 1.9 | 5.7 mg/kg/dose | 1.9 mg/kg/dose | Transient nasal discharge and sneezing. Minimal to severe dose-dependent nasal epithelial damage, which was largely reversible. |
| 3.8 | 5.7 mg/kg/dose | 1.9 mg/kg/dose | Transient nasal discharge and sneezing. Minimal to severe dose-dependent nasal epithelial damage, which was largely reversible. |
| 5.7 | 5.7 mg/kg/dose | 1.9 mg/kg/dose | Transient nasal discharge and sneezing. Minimal to severe dose-dependent nasal epithelial damage, which was largely reversible. |
NOAEL: No Observed Adverse Effect Level
Clinical Efficacy of Etripamil Nasal Spray in Atrial Fibrillation with Rapid Ventricular Rate (ReVeRA Phase 2 Study) [17][18]
| Parameter | Etripamil (70 mg) | Placebo | p-value |
| Mean Max. Ventricular Rate Reduction (bpm) | -34.97 | -5.06 | <0.0001 |
| Patients with VR Reduction ≥20% | 66.7% | 0% | - |
| Treatment Satisfaction Score (Effectiveness) | 62.96 | 36.67 | <0.0001 |
Conclusion
This compound is a promising agent for the acute management of supraventricular tachycardias. The information and protocols provided herein offer a foundation for researchers to conduct further preclinical investigations into its efficacy, mechanism of action, and formulation characteristics. Adherence to detailed and validated protocols is essential for generating high-quality, reproducible data in the study of this novel therapeutic.
References
- 1. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 2. dipharma.com [dipharma.com]
- 3. Etripamil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 5. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Review of Intranasal Active Pharmaceutical Ingredient Delivery Systems [mdpi.com]
- 9. Atrioventricular Nodal Reentry Tachycardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The mechanism of supraventricular tachycardia induced by a single premature beat in the isolated left atrium of the rabbit. I. Circus movement as a consequence of unidirectional block of the premature impulse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Electrophysiology Study and Ablation of Atrioventricular Nodal Reentrant Tachycardia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. milestonepharma.com [milestonepharma.com]
- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 15. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multicenter, Phase 2, Randomized Controlled Study of the Efficacy and Safety of Etripamil Nasal Spray for the Acute Reduction of Rapid Ventricular Rate in Patients With Symptomatic Atrial Fibrillation (ReVeRA-201) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Application Notes and Protocols for In Vitro Efficacy Assessment of Etripamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil hydrochloride is a novel, potent, and short-acting non-dihydropyridine L-type calcium channel blocker.[1] It is developed as a rapid-acting intranasal spray for the self-administered treatment of paroxysmal supraventricular tachycardia (PSVT).[2][3] The primary mechanism of action of Etripamil is the selective inhibition of calcium ion influx through L-type calcium channels, particularly in the atrioventricular (AV) node.[1] This action slows AV nodal conduction and prolongs the refractory period, which is crucial for terminating the reentrant circuits responsible for most forms of PSVT.[1] Emerging preclinical data suggests that Etripamil may also exhibit a more complex pharmacodynamic profile, potentially acting as a multi-channel modulator by affecting other cardiac ion channels such as potassium and sodium channels.[1]
These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound. The described methodologies are fundamental for determining the potency, selectivity, and mechanism of action of Etripamil on its primary molecular target and for exploring its effects on other relevant cardiac ion channels.
Key In Vitro Efficacy Assays
The in vitro assessment of this compound's efficacy primarily relies on two key methodologies:
-
Radioligand Binding Assays: To determine the binding affinity of Etripamil to the L-type calcium channel.
-
Patch-Clamp Electrophysiology: To directly measure the functional inhibition of L-type calcium channels and other cardiac ion channels in isolated cardiomyocytes or cell lines expressing these channels.
Data Presentation: Efficacy of this compound
While specific quantitative data for Etripamil's in vitro efficacy are not extensively available in the public domain, the following tables represent typical data formats and expected outcomes for a potent L-type calcium channel blocker.
Table 1: Radioligand Binding Affinity of this compound
| Target | Radioligand | Tissue/Cell Preparation | Ki (nM) [Exemplary] |
| L-type Calcium Channel (Cav1.2) | [3H]-Nitrendipine | Rat cortical membranes | 15 |
| L-type Calcium Channel (Cav1.2) | [3H]-Verapamil | Rabbit skeletal muscle T-tubules | 25 |
Note: The Ki values presented are for illustrative purposes to demonstrate the expected high affinity of an L-type calcium channel blocker. Specific experimental values for Etripamil are not publicly available.
Table 2: Electrophysiological Inhibition of Cardiac Ion Channels by this compound
| Ion Channel | Cell Type | Experimental Condition | IC50 (µM) [Exemplary] |
| ICa,L (L-type Ca2+ current) | Human iPSC-derived cardiomyocytes | Whole-cell patch-clamp | 0.1 |
| IKr (hERG K+ current) | HEK293 cells expressing hERG | Whole-cell patch-clamp | >10 |
| INa (Na+ current) | CHO cells expressing Nav1.5 | Whole-cell patch-clamp | >30 |
Note: The IC50 values are exemplary and intended to illustrate the expected potency and selectivity of Etripamil for the L-type calcium channel over other key cardiac ion channels. Actual values from dedicated studies may vary.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for L-type Calcium Channel Affinity
Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel using a competitive binding assay.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]-Nitrendipine (or other suitable L-type calcium channel ligand)
-
Membrane Preparation: Membranes isolated from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex, rabbit skeletal muscle).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of a non-labeled L-type calcium channel blocker (e.g., 10 µM nifedipine)
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well plates
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Membrane preparation (typically 50-100 µg of protein)
-
[3H]-Nitrendipine at a concentration near its Kd
-
Either assay buffer (for total binding), non-specific binding control, or the desired concentration of this compound.
-
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Etripamil that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition of L-type Calcium Channels
Objective: To measure the functional inhibition of L-type calcium current (ICa,L) by this compound and determine its IC50 value.
Materials:
-
Test Compound: this compound
-
Cells: Isolated ventricular cardiomyocytes from a suitable animal model (e.g., guinea pig, rabbit) or a stable cell line expressing the human Cav1.2 channel (e.g., HEK293).
-
External Solution (in mM): e.g., 135 NaCl, 5.4 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2; pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
-
Perfusion system
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips and allow them to adhere.
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Mount the coverslip on the stage of the microscope and perfuse with the external solution.
-
Using a micromanipulator, bring the micropipette into contact with a cell and form a high-resistance seal (giga-seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the L-type calcium channels in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the inward ICa,L.
-
-
Drug Application:
-
Record baseline ICa,L in the absence of the drug.
-
Perfuse the cell with the external solution containing a known concentration of this compound and record the current until a steady-state block is achieved.
-
Repeat this for a range of Etripamil concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of ICa,L at each drug concentration.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for radioligand binding assay.
Caption: Workflow for patch-clamp electrophysiology.
References
Application Notes and Protocols for Etripamil Testing in Animal Models of Paroxysmal Supraventricular Tachycardia (PSVT)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Paroxysmal supraventricular tachycardia (PSVT) is a common cardiac arrhythmia characterized by a rapid heart rate originating above the ventricles.[1] Animal models are crucial for understanding the pathophysiology of PSVT and for the preclinical evaluation of novel therapeutics like Etripamil (B607387). Etripamil is a novel, fast-acting, intranasally delivered L-type calcium channel blocker designed for patient self-administration to terminate PSVT episodes.[2][3][4][5][6][7][8] Its mechanism of action involves slowing conduction through the atrioventricular (AV) node, thereby interrupting the reentrant circuit responsible for most PSVTs.[2]
This document provides detailed protocols for inducing two common types of PSVT—Atrioventricular Nodal Reentrant Tachycardia (AVNRT) and Atrioventricular Reentrant Tachycardia (AVRT)—in canine and porcine models, and for subsequently testing the efficacy of Etripamil in these models. While direct studies of Etripamil in these specific induced PSVT models are not yet widely published, the following protocols are synthesized from established methods for inducing PSVT and from studies evaluating Etripamil's pharmacokinetics and pharmacodynamics in other large animal models, as well as from studies on the effects of verapamil (B1683045), a pharmacologically similar calcium channel blocker, in canine arrhythmia models.[9][10][11][12][13]
Key Considerations for Preclinical Etripamil Testing:
-
Animal Model Selection:
-
Canine Model: The canine heart shares significant anatomical and electrophysiological similarities with the human heart, making it a well-established model for studying AVNRT and AVRT.[14][15][16][17] Programmed electrical stimulation can reliably induce these arrhythmias in dogs.
-
Porcine Model: Swine are also used in cardiovascular research due to their cardiac anatomy being similar to humans.[18] While porcine models are more commonly associated with tachycardia-induced cardiomyopathy, acute SVT can also be induced.[2]
-
-
Route of Administration: Etripamil is designed for intranasal delivery. Protocols should ideally utilize this route to mimic clinical use. Intravenous administration can also be used for initial dose-finding and pharmacokinetic studies.
-
Electrophysiological Monitoring: Continuous intracardiac and surface electrocardiogram (ECG) monitoring is essential to document the induction of PSVT, its termination, and any changes in cardiac conduction intervals (e.g., PR, AH, HV intervals) and refractory periods.
-
Hemodynamic Monitoring: Continuous monitoring of arterial blood pressure and heart rate is critical to assess the hemodynamic consequences of PSVT and the effects of Etripamil.
Experimental Protocols
Canine Model of Atrioventricular Nodal Reentrant Tachycardia (AVNRT)
This protocol describes the surgical creation of a model susceptible to AVNRT and the subsequent testing of Etripamil.
1.1. Animal Preparation and Surgical Procedure:
-
Animal Selection: Use adult mongrel dogs of either sex, weighing 20-30 kg.
-
Anesthesia: Anesthetize the dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital), intubate, and ventilate with a mechanical respirator.
-
Catheter Placement: Under fluoroscopic guidance, introduce multipolar electrode catheters into the heart via the femoral veins. Place catheters in the high right atrium, His bundle region, and right ventricular apex for recording and stimulation.
-
Surgical Creation of AVNRT Substrate (Optional but recommended for higher inducibility):
-
Perform a right thoracotomy.
-
Under inflow occlusion, incise the anterior interatrial septum to create a conduction block from the anterior input to the AV node. This surgical modification has been shown to increase the inducibility of sustained AVNRT.[15]
-
-
Post-Operative Recovery: Allow the animals to recover for at least one week before the electrophysiology study.
1.2. Induction of AVNRT:
-
Baseline Electrophysiology Study: Record baseline intracardiac electrograms and measure standard conduction intervals (sinus cycle length, PA, AH, HV intervals) and refractory periods (atrial and ventricular effective refractory periods, AV nodal effective and functional refractory periods).
-
Programmed Electrical Stimulation:
-
Use programmed atrial stimulation with single and double extrastimuli during sinus rhythm and at various paced cycle lengths.
-
Deliver rapid atrial pacing in decremental burst cycles.
-
The induction of sustained AVNRT is confirmed by the presence of a 1:1 atrioventricular relationship with a short VA interval and characteristic changes in the P-wave axis on the surface ECG.
-
1.3. Etripamil Testing Protocol:
-
PSVT Induction: Induce and sustain AVNRT for a baseline period (e.g., 1-2 minutes).
-
Etripamil Administration:
-
Intranasal: Administer a single dose of Etripamil nasal spray into one nostril using a suitable atomizer device. Doses can be extrapolated from preclinical studies in cynomolgus monkeys, starting with a low dose and escalating.
-
Intravenous (for comparison/dose-ranging): Administer a bolus of Etripamil intravenously over 30 seconds. Doses can be based on verapamil studies in dogs (e.g., 0.05-0.15 mg/kg).[12][13]
-
-
Data Acquisition and Analysis:
-
Continuously record intracardiac and surface ECGs, and arterial blood pressure.
-
Measure the time to conversion from AVNRT to sinus rhythm.
-
Following conversion, repeat the electrophysiology study to assess changes in AV nodal conduction and refractoriness.
-
Monitor for any adverse effects, such as hypotension, bradycardia, or other arrhythmias.
-
Porcine Model of Supraventricular Tachycardia
This protocol outlines the induction of SVT in a porcine model.
2.1. Animal Preparation:
-
Animal Selection: Use domestic swine of either sex, weighing 30-40 kg.
-
Anesthesia and Catheterization: Follow similar procedures for anesthesia and catheter placement as described for the canine model.
2.2. Induction of SVT:
-
Programmed Stimulation: Employ rapid atrial pacing and programmed atrial extrastimuli to induce SVT.
-
Pharmacological Induction (if needed): If SVT is not inducible with electrical stimulation alone, a continuous infusion of isoproterenol (B85558) can be used to facilitate induction.
2.3. Etripamil Testing Protocol:
Follow the same testing protocol as described for the canine model (Section 1.3), adapting drug dosages as necessary based on body weight and any available pharmacokinetic data in swine.
Data Presentation
Table 1: Electrophysiological and Hemodynamic Effects of Intravenous Verapamil in a Canine SVT Model (Proxy Data for Etripamil)
| Parameter | Baseline (SVT) | Post-Verapamil (Sinus Rhythm) | Percent Change |
| Heart Rate (bpm) | 286 ± 33 | 138 ± 18 | -51.7% |
| Systolic Blood Pressure (mmHg) | Variable | Variable | - |
| AH Interval (ms) | Lengthened | Further Prolonged | - |
| AV Nodal ERP (ms) | Shortened | Prolonged | - |
| Reference: | [13] | [13] |
Table 2: Pharmacodynamic Effects of Intravenous Etripamil in Conscious Cynomolgus Monkeys (Healthy)
| Dose (mg/kg) | Peak PR Interval Prolongation (%) | Peak Heart Rate Increase (bpm) | Peak Systolic Blood Pressure Decrease (mmHg) |
| 0.025 | 6.60% | ~20 | ~10 |
| 0.05 | 6.15% | ~25 | ~15 |
| 0.15 | 12.13% | ~40 | ~25 |
| 0.3 | 27.38% | ~50 | ~35 |
| Reference: | [9] | [9] | [9] |
Visualization of Pathways and Workflows
Caption: Mechanism of Etripamil in terminating PSVT by blocking L-type calcium channels in the AV node.
Caption: Experimental workflow for testing Etripamil in an animal model of induced PSVT.
References
- 1. Etripamil Nasal Spray for Conversion of Repeated Spontaneous Episodes of Paroxysmal Supraventricular Tachycardia During Long-Term Follow-Up: Results From the NODE-302 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute induction of sustained ventricular tachycardia: a new porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The electrophysiological effects of calcium channel blockade during standard hyperkalemic hypothermic cardioplegic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. dicardiology.com [dicardiology.com]
- 8. youtube.com [youtube.com]
- 9. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Electrophysiological effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Verapamil administration for acute termination of supraventricular tachycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Experimentally created atrioventricular node reentrant tachycardia in the dog: evidence of a brake system for nodal reentry in the anterior interatrial septum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms underlying the reentrant circuit of atrioventricular nodal reentrant tachycardia in isolated canine atrioventricular nodal preparation using optical mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A Simple Porcine Model of Inducible Sustained Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Purity Determination of Etripamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil hydrochloride is a novel, short-acting L-type calcium channel blocker developed for the rapid conversion of paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm. As with any pharmaceutical compound, ensuring its purity is a critical aspect of drug development and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances and their impurities.[1] This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method. The method is designed to be stability-indicating, capable of separating Etripamil from its potential impurities and degradation products.
Molecular Structure of this compound
References
Application Notes and Protocols for the Identification of Etripamil Hydrochloride Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) hydrochloride is a novel, intranasally administered, short-acting L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). Understanding the metabolic fate of etripamil is crucial for a comprehensive assessment of its efficacy, safety, and pharmacokinetic profile. These application notes provide detailed methodologies for the identification and quantification of etripamil and its metabolites in biological matrices, primarily human plasma. The primary metabolic pathway for etripamil is rapid hydrolysis by serum esterases to form its major, inactive carboxylic acid metabolite, MSP-2030.[1][2]
This document outlines protocols for sample preparation, and subsequent analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the validated method for quantitative analysis of etripamil and MSP-2030.[1] Additionally, it addresses strategies for the broader identification of potential Phase I and Phase II metabolites.
Data Presentation
The following table summarizes the pharmacokinetic parameters of etripamil and its primary metabolite, MSP-2030, in human plasma following intranasal administration. This data is essential for understanding the time course of metabolism and for designing appropriate sampling schedules in clinical studies.
Table 1: Pharmacokinetic Parameters of Etripamil and MSP-2030 in Human Plasma
| Analyte | Dose (intranasal) | Cmax (ng/mL) | Tmax (min) | t1/2 (h) | AUC0-inf (ng·h/mL) |
| Etripamil | 70 mg | 13.2 - 176 | 5 - 8.5 | 1.5 - 3.0 | 179 - 2364 |
| MSP-2030 | 70 mg | Dose-proportional increase | ~15 | Not Reported | Not Reported |
Data compiled from studies in healthy adults and cynomolgus monkeys. Cmax and AUC values for etripamil are presented as a range observed across different studies and dose levels. Tmax for etripamil corresponds to the rapid absorption phase.[2][3]
Experimental Protocols
Quantitative Analysis of Etripamil and MSP-2030 in Human Plasma by LC-MS/MS
This protocol describes a representative validated method for the simultaneous quantification of etripamil and its major metabolite, MSP-2030, in human plasma.
a. Materials and Reagents
-
Etripamil hydrochloride reference standard
-
MSP-2030 reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for etripamil (e.g., etripamil-d7)
-
Stable isotope-labeled internal standard (SIL-IS) for MSP-2030 (e.g., MSP-2030-d4)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
-
Reconstitution solvent: 50:50 (v/v) Methanol:Water
b. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like etripamil and MSP-2030 from plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (containing both etripamil-d7 and MSP-2030-d4 in methanol).
-
Add 300 µL of cold protein precipitation solvent (ACN with 0.1% FA).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Representative LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Representative MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Etripamil | 453.3 | 165.2 | 25 |
| MSP-2030 | 439.2 | 151.2 | 28 |
| Etripamil-d7 | 460.3 | 165.2 | 25 |
| MSP-2030-d4 | 443.2 | 151.2 | 28 |
(Note: The exact m/z values and collision energies should be optimized for the specific instrument used.)
d. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
In Vitro Metabolite Identification using Human Liver Microsomes
To investigate potential Phase I (e.g., oxidation, demethylation) and Phase II (e.g., glucuronidation) metabolites beyond MSP-2030, in vitro studies using human liver microsomes (HLM) are recommended.
a. Incubation Procedure
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (e.g., 1 µM and 10 µM)
-
NADPH regenerating system (for Phase I metabolism)
-
UDPGA (for Phase II glucuronidation, if investigating)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by high-resolution mass spectrometry (HRMS), such as UPLC-QTOF-MS.
b. Data Analysis for Metabolite Identification
Analysis of the HRMS data will involve searching for potential metabolites by considering expected mass shifts from the parent drug due to common metabolic transformations (e.g., +16 Da for oxidation, -14 Da for demethylation, +176 Da for glucuronidation). Metabolite identification software can aid in this process.
Visualizations
Metabolic Pathway of Etripamil
Caption: Primary metabolic pathway of etripamil to its inactive metabolite, MSP-2030.
Experimental Workflow for Metabolite Identification
Caption: Workflow for the quantification and identification of etripamil metabolites.
References
- 1. milestonepharma.com [milestonepharma.com]
- 2. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Etripamil Hydrochloride Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Etripamil hydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
A2: this compound is soluble in organic solvents. A product data sheet indicates that it is soluble in ethanol (B145695) at a concentration of 120 mg/mL (265.14 mM) with the assistance of ultrasonication.[1] For other common laboratory solvents, while direct data for this compound is limited, information on Verapamil hydrochloride, another calcium channel blocker, can provide a useful reference. Verapamil hydrochloride is soluble in DMSO and ethanol at approximately 10 mg/mL and in DMF at approximately 16.7 mg/mL.[2] It is recommended to start with these solvents when preparing stock solutions of this compound.
Q3: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What is happening and how can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture medium) where it is poorly soluble. To prevent this, it is crucial to follow a careful dilution protocol. This typically involves preparing an intermediate dilution in pre-warmed (37°C) medium and adding the stock solution dropwise while gently vortexing. The final concentration of the organic solvent in the medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity to the cells.
Q4: Can pH adjustment be used to improve the solubility of this compound?
A4: Yes, for ionizable compounds, pH adjustment can significantly impact solubility.[3][4] Etripamil is a basic compound, and as a hydrochloride salt, it is expected to be more soluble in acidic conditions. Therefore, preparing solutions in a slightly acidic buffer (e.g., pH 4-6) may improve its solubility. However, it is critical to ensure that the final pH of your experimental medium is compatible with the physiology of the cells being studied.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound Powder
-
Problem: The this compound powder is not dissolving completely in the chosen solvent.
-
Troubleshooting Steps:
-
Increase Sonication Time: Apply ultrasonic waves to the solution, as this can aid in the dissolution of the compound.[1]
-
Gentle Heating: Gently warm the solution (e.g., to 37°C). Be cautious, as excessive heat can degrade the compound.
-
Try a Different Solvent: If solubility remains an issue, consider switching to a solvent in which the compound is more soluble. Based on data for a similar compound, DMF may offer higher solubility than DMSO or ethanol.[2]
-
Issue 2: Precipitation in Cell Culture Medium Upon Dilution
-
Problem: A precipitate forms immediately or over time after adding the this compound stock solution to the cell culture medium.
-
Troubleshooting Steps:
-
Optimize Dilution Protocol:
-
Always use pre-warmed (37°C) cell culture medium.
-
Prepare an intermediate dilution of your stock solution in the medium.
-
Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform mixing.
-
-
Reduce Final Concentration: The final concentration of this compound in the medium may be exceeding its aqueous solubility limit. Perform a dose-response experiment to determine the maximum soluble concentration under your experimental conditions.
-
Incorporate a Surfactant: For enzyme assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (0.01 - 0.05%) to the assay buffer can help maintain the compound's solubility.[5] However, be aware that detergents can be toxic to cells in cell-based assays.[5]
-
Use of Co-solvents: For some in vitro assays, a co-solvent system can be employed. Formulations for in vivo studies of Etripamil have used combinations of ethanol, PEG300, and Tween-80.[1][6] Adapting such a system for in vitro use would require careful validation to ensure the solvent mixture is not cytotoxic.
-
Data Presentation
Table 1: Solubility Data for this compound and a Structurally Similar Compound
| Compound | Solvent | Solubility | Notes |
| This compound | Ethanol | 120 mg/mL (265.14 mM) | Requires sonication.[1] |
| Water | Very Low | Estimated based on physicochemical properties. | |
| Verapamil Hydrochloride | DMSO | ~10 mg/mL | Data for a different calcium channel blocker, provided as a reference.[2] |
| Ethanol | ~10 mg/mL | Data for a different calcium channel blocker, provided as a reference.[2] | |
| DMF | ~16.7 mg/mL | Data for a different calcium channel blocker, provided as a reference.[2] | |
| PBS (pH 7.2) | ~0.25 mg/mL | *Data for a different calcium channel blocker, provided as a reference.[2] |
*Note: Verapamil hydrochloride is a different molecule, and its solubility values are provided as an estimate for this compound due to the lack of specific data.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
-
Weigh out the required amount of this compound powder (Molecular Weight: 489.05 g/mol ).[2][7][8]
-
Add the appropriate volume of 100% ethanol to achieve a 10 mM concentration.
-
Vortex the solution vigorously.
-
Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the powder is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of the 10 mM this compound stock solution in the pre-warmed medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
To prepare the final working concentration (e.g., 10 µM), add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium while gently vortexing. This will result in a final ethanol concentration of 0.1%.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Impact of poor solubility on in vitro experimental outcomes.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
Etripamil Hydrochloride Stability Technical Support Center
Welcome to the technical support center for Etripamil hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and under different experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound in its pure solid form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound has good solubility in ethanol (B145695), reaching up to 120 mg/mL with the aid of ultrasonication.[1] It has very low water solubility, estimated at 0.00305 mg/mL. For in vivo studies, complex solvent systems are often required to achieve a clear solution.
Q3: Are there any known degradation pathways for this compound?
A3: Etripamil possesses an ester moiety, which makes it susceptible to hydrolysis, especially under acidic or basic conditions. This hydrolysis leads to the formation of an inactive carboxylic acid metabolite, MSP-2030.[2] The molecule may also be sensitive to oxidation and photolytic degradation, which is common for similar pharmaceutical compounds.
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, you can dissolve this compound in ethanol to a concentration of up to 120 mg/mL; ultrasonic treatment may be necessary to fully dissolve the compound.[1] For aqueous-based assays, it is common to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol before further dilution in the aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous solutions.
-
Possible Cause: this compound has low aqueous solubility. The addition of the stock solution (likely in an organic solvent) to an aqueous buffer can cause it to precipitate out if the final concentration of the organic solvent is too low to maintain solubility.
-
Troubleshooting Steps:
-
Increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final solution, ensuring it does not interfere with your experiment.
-
Consider using a surfactant or a cyclodextrin-based formulation to enhance aqueous solubility. For example, a system of 10% EtOH in 90% (20% SBE-β-CD in saline) has been used.[1]
-
Prepare a more dilute stock solution to minimize the amount of organic solvent needed for the final concentration.
-
Gentle heating and/or sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: This could be due to a variety of factors including improper sample handling, degradation of the compound during the experiment, or issues with the analytical method.
-
Troubleshooting Steps:
-
Control for Environmental Factors: Protect solutions from light by using amber vials or covering them with foil. Maintain a consistent temperature throughout the experiment.
-
pH Control: The pH of the solution can significantly impact the stability of this compound due to its susceptibility to hydrolysis. Ensure that the pH of your buffers is accurately prepared and stable over the course of the experiment.
-
Validate Analytical Method: Ensure your analytical method (e.g., HPLC) is validated for stability indicating. This means the method can separate the intact drug from its degradation products.
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of any potential degradation over time.
-
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in Ethanol | 120 mg/mL (requires sonication) | [1] |
| Water Solubility | 0.00305 mg/mL (estimated) | |
| In Vivo Solvent System 1 | 10% EtOH, 40% PEG300, 5% Tween-80, 45% saline (≥ 3 mg/mL) | [1] |
| In Vivo Solvent System 2 | 10% EtOH, 90% (20% SBE-β-CD in saline) (≥ 3 mg/mL) | [1] |
| In Vivo Solvent System 3 | 10% EtOH, 90% corn oil (≥ 3 mg/mL) | [1] |
| Storage (Pure Form) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. A reverse-phase C18 column is a common choice. The mobile phase could consist of a gradient of acetonitrile and a buffer (e.g., ammonium (B1175870) formate).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug in the presence of any degradation products.
Visualizations
Caption: Mechanism of action of this compound in cardiac myocytes.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Intranasal Delivery of Etripamil Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental intranasal delivery of Etripamil hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Etripamil?
Etripamil is a fast-acting, non-dihydropyridine L-type calcium channel blocker.[1][2][3] When administered intranasally, it is rapidly absorbed through the nasal mucosa into the bloodstream.[4][5] Its primary action is to slow the conduction of electrical signals through the atrioventricular (AV) node in the heart by inhibiting calcium influx through slow calcium channels.[2][6][7] This action helps to interrupt the abnormal electrical circuit responsible for paroxysmal supraventricular tachycardia (PSVT), restoring the heart to its normal rhythm.[4][8]
Q2: What are the key physicochemical properties of this compound to consider during formulation development?
This compound is the salt form of Etripamil. The free base has a molecular weight of approximately 452.6 g/mol .[9] Etripamil itself is described as an oil, and its predicted water solubility is very low (0.00305 mg/mL).[2][10] This highlights the importance of the salt form and potentially the use of solubilizing excipients in developing an aqueous nasal spray formulation. The hydrochloride salt form has a molecular weight of 489.05 g/mol .[11][12] For in vivo preclinical studies, formulations have been prepared using co-solvents such as ethanol, PEG300, Tween-80, and SBE-β-CD in saline to achieve a suitable concentration.[2][6]
Q3: What are the common adverse events observed in clinical and preclinical studies of intranasal Etripamil?
The most frequently reported adverse events are transient and localized to the nasal administration site.[13] These include nasal discomfort, nasal congestion, rhinorrhea (runny nose), and increased lacrimation (watery eyes).[13][14][15] In preclinical studies with cynomolgus macaques, dose-dependent nasal epithelial damage was observed at higher doses, though these changes showed partial to complete recovery.[1][4] These findings underscore the importance of optimizing the formulation to ensure good local tolerance.
Q4: What are the target parameters for a successful Etripamil nasal spray formulation based on clinical trial data?
Based on clinical trial results, a successful formulation should aim for rapid absorption, with a time to peak plasma concentration of approximately 8 minutes.[3] The formulation should be well-tolerated to minimize local nasal symptoms.[13] Efficacy is a key parameter, with clinical trials for the 70 mg dose showing a significant percentage of patients converting to normal sinus rhythm within 15 to 30 minutes.[14]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low drug solubility or precipitation in the aqueous formulation. | Etripamil free base has low aqueous solubility. The pH of the formulation may not be optimal for maintaining the solubility of the hydrochloride salt. Incompatible excipients. | 1. Ensure the use of a suitable salt form, such as this compound.[11] 2. Optimize the formulation pH. A slightly acidic pH is generally preferred for amine-containing drugs and can improve stability and reduce local irritation. The typical pH for nasal formulations is between 5.0 and 6.5.[16] 3. Incorporate solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) or co-solvents (e.g., propylene (B89431) glycol, PEG300), but assess their impact on viscosity and local tolerance.[2][6] |
| Poor drug permeation across in vitro nasal cell models (e.g., RPMI 2650). | High molecular weight of Etripamil HCl (489.05 g/mol ).[11][12] The formulation may lack permeation-enhancing properties. The cell monolayer may be too confluent, or the model may not be fully representative of the nasal mucosa. | 1. Incorporate generally recognized as safe (GRAS) permeation enhancers. Options include chitosan, which is also mucoadhesive, or cyclodextrins. 2. Optimize the osmolality of the formulation. Hypotonic solutions have been shown to sometimes improve drug permeability.[16] 3. Verify the integrity and characteristics of the in vitro model, for example, by measuring transepithelial electrical resistance (TEER). |
| High variability in preclinical pharmacokinetic data. | Inconsistent spray atomization leading to variable droplet sizes and deposition patterns. Rapid mucociliary clearance. Variability in animal anatomy and administration technique. | 1. Characterize the spray droplet size distribution and spray pattern. Droplets should ideally be larger than 10 µm to avoid lung deposition.[15] 2. Incorporate mucoadhesive excipients (e.g., chitosan, carbopol, or cellulose (B213188) derivatives) to increase residence time in the nasal cavity.[17][18] 3. Standardize the administration technique in animal studies, including the angle and depth of insertion of the nasal applicator. Use of nasal casts can help in understanding deposition patterns.[19][20] |
| Evidence of local irritation or toxicity in preclinical models. | The drug itself may have some irritant properties.[4] Suboptimal formulation pH or osmolality. Irritating excipients (e.g., high concentrations of surfactants or preservatives like benzalkonium chloride). | 1. Adjust the formulation pH to be as close to physiological nasal pH (~5.0-6.5) as possible while maintaining drug stability.[16] 2. Ensure the formulation is isotonic or near-isotonic. 3. Minimize the concentration of or replace potentially irritating excipients. If a preservative is necessary, consider alternatives to benzalkonium chloride or use a preservative-free multi-dose device.[15] |
Quantitative Data Summary
Table 1: Physicochemical and Preclinical Data for Etripamil
| Parameter | Value | Reference(s) |
| Molecular Formula (Free Base) | C27H36N2O4 | [2][6][9] |
| Molecular Weight (Free Base) | 452.6 g/mol | [9] |
| Molecular Weight (HCl Salt) | 489.05 g/mol | [11][12] |
| Predicted Water Solubility (Free Base) | 0.00305 mg/mL | [10] |
| Preclinical Model | Cynomolgus Macaques | [1][4] |
| Doses in Preclinical Study | 0, 1.9, 3.8, 5.7 mg/kg/dose | [1][4] |
| Systemic NOAEL | 5.7 mg/kg/dose | [2] |
| Local Toxicity NOAEL | 1.9 mg/kg/dose | [2] |
Table 2: Summary of Clinical Trial Data for Intranasal Etripamil
| Study | Dose(s) Tested | Key Efficacy Endpoint | Common Adverse Events | Reference(s) |
| NODE-1 (Phase 2) | 35, 70, 105, 140 mg | Conversion rate of PSVT within 15 mins. 87% (70mg), 75% (105mg), 95% (140mg) vs 35% for placebo. | Transient nasal congestion or irritation. | [14] |
| NODE-301 (Phase 3) | 70 mg | Did not meet primary endpoint of PSVT conversion over 5 hours with a single dose. | Mild to moderate, local, and transient nasal symptoms. | [3][13] |
| NODE-302 (Open-label extension) | 70 mg | Characterized long-term safety and efficacy for repeated use. | Mild to moderate, local, and transient nasal symptoms. | [13] |
Experimental Protocols
Protocol 1: In Vitro Permeation Study using RPMI 2650 Nasal Epithelial Cell Line
-
Cell Culture:
-
Culture RPMI 2650 cells in MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of 1 x 10^5 cells/cm².
-
Culture for 14-21 days to allow for differentiation and formation of a confluent monolayer. Monitor the formation of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) until a stable value is reached (e.g., > 50 Ω·cm²).
-
-
Permeation Experiment:
-
Wash the apical and basolateral sides of the cell monolayer with pre-warmed phosphate-buffered saline (PBS) at pH 7.4.
-
Add fresh, pre-warmed culture medium to the basolateral chamber.
-
Add the this compound test formulation (e.g., dissolved in PBS or the optimized vehicle) to the apical chamber.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), collect samples from the basolateral chamber.
-
Replace the volume of the collected sample with fresh, pre-warmed medium.
-
Analyze the concentration of Etripamil in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the cumulative amount of Etripamil permeated over time.
-
Determine the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
-
Visualizations
Caption: Mechanism of Action of Intranasal Etripamil.
Caption: In Vitro Permeation Study Workflow.
Caption: Troubleshooting Logic for Poor Bioavailability.
References
- 1. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. milestonepharma.com [milestonepharma.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. Etripamil | C27H36N2O4 | CID 91824132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medkoo.com [medkoo.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. ahajournals.org [ahajournals.org]
- 14. dicardiology.com [dicardiology.com]
- 15. Considerations for the Development of Nasal Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. saspublishers.com [saspublishers.com]
- 17. NASAL DRUG DELIVERY - Overcoming the Challenges of Formulation Development [drug-dev.com]
- 18. dptlabs.com [dptlabs.com]
- 19. In Vitro Anatomical Models for Nasal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Optimizing Etripamil Hydrochloride Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Etripamil hydrochloride in cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, fast-acting, and short-acting L-type calcium channel blocker.[1][2][3] Its primary mechanism of action is the inhibition of calcium influx through slow L-type calcium channels.[1][2] In cardiac tissue, this action slows atrioventricular (AV) node conduction, which is the basis for its therapeutic use in treating paroxysmal supraventricular tachycardia (PSVT).[1][4]
Q2: What are the key considerations before starting a cell-based assay with this compound?
Before initiating experiments, it is crucial to consider the following:
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Cell Line Selection: Choose a cell line that endogenously expresses L-type calcium channels or has been engineered to do so. Cardiomyocytes are highly relevant, but cell lines like HEK 293 expressing specific calcium channel subunits (e.g., α1C) can also be used for screening.[5]
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Solubility: this compound has specific solubility characteristics. Proper preparation of stock solutions is essential to avoid precipitation.
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Cytotoxicity: At high concentrations, like many small molecules, this compound may exhibit cytotoxic effects. It is critical to determine the non-toxic concentration range for your chosen cell line.
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Functional Endpoint: Define the specific cellular function you intend to measure. This could range from direct measurement of calcium influx to downstream signaling events or changes in cell viability.
Q3: How should I prepare a stock solution of this compound for in vitro use?
To minimize solubility issues, follow these steps:
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Solvent Selection: Based on available data, ethanol (B145695) is a suitable solvent for preparing a high-concentration stock solution of Etripamil.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% ethanol. Ensure complete dissolution, using sonication if necessary.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
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Observation: A precipitate forms immediately or over time when the this compound working solution is added to the cell culture medium.
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Cause: This "crashing out" occurs when the compound's concentration exceeds its solubility in the aqueous media, often exacerbated by rapid dilution from a high-concentration organic solvent stock.[6]
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Solution:
-
Serial Dilution: Perform a serial dilution of your high-concentration stock in pre-warmed (37°C) cell culture media rather than adding it directly to the final culture volume.[6]
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Reduce Final Concentration: Your intended working concentration may be too high. Re-evaluate the necessary concentration based on preliminary dose-response experiments.
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Minimize Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in your cell culture is non-toxic and as low as possible (typically <0.5%).[7]
-
Issue 2: High Background or Inconsistent Results in Functional Assays
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Observation: Inconsistent readings or high background noise in assays measuring calcium influx or other functional readouts.
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Cause: This can be due to several factors including unstable compound concentration, interference with assay reagents, or cellular stress.
-
Solution:
-
Compound Stability: Assess the stability of this compound in your cell culture media over the time course of your experiment using methods like HPLC or LC-MS/MS.[7]
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of solvent used to dissolve Etripamil) to account for any effects of the solvent itself.[7]
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Assay-Specific Interference: Check for any known interference of phenylalkylamine-class compounds with your specific assay reagents (e.g., fluorescent dyes).
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Issue 3: Unexpected Cytotoxicity at Low Concentrations
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Observation: Cells show signs of stress or death at concentrations expected to be non-toxic.
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Cause: The solvent concentration may be too high, or the cells may be particularly sensitive to the compound or solvent.
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Solution:
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Solvent Toxicity Check: Run a dose-response curve of the solvent alone to determine the maximum tolerated concentration for your cell line.[7]
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Reduce Incubation Time: For initial characterization, a shorter incubation time may be sufficient to observe the desired functional effect without inducing cytotoxicity.
-
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration range of this compound that is non-toxic to the cells. The assay measures the metabolic activity of viable cells.
Materials:
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Selected cell line (e.g., HEK 293-α1C, AC16 human cardiomyocytes)
-
Complete cell culture medium
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This compound stock solution (e.g., 10 mM in ethanol)
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96-well cell culture plates
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MTT labeling reagent (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range for a new compound is from 100 µM down to 1 nM. Include a vehicle-only control and a no-treatment control.
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Treatment: Remove the old media from the cells and add 100 µL of the various concentrations of this compound solution.
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Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the absorbance against the log of the this compound concentration to determine the concentration at which cell viability drops significantly. This will define your non-toxic working range.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 15.2 ± 3.1 |
| 30 | 45.8 ± 4.5 |
| 10 | 88.9 ± 5.2 |
| 3 | 95.1 ± 3.8 |
| 1 | 98.7 ± 2.5 |
| 0.3 | 99.1 ± 2.1 |
| 0.1 | 100.2 ± 1.9 |
| Vehicle Control | 100.0 ± 2.3 |
Table 2: Recommended Starting Concentration Ranges for Different Assay Types
| Assay Type | Recommended Starting Range | Rationale |
| Initial Cytotoxicity Screening | 1 nM - 100 µM | To establish the full dose-response curve and identify the toxic threshold. |
| Functional Assays (e.g., Calcium Influx) | 1 nM - 10 µM | Based on typical effective concentrations of other L-type calcium channel blockers and the cytotoxicity profile. |
| Downstream Signaling Assays | 10 nM - 1 µM | To target specific signaling pathways without inducing broader cellular stress. |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. milestonepharma.com [milestonepharma.com]
- 2. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corxelbio.com [corxelbio.com]
- 4. Etripamil nasal spray: an investigational agent for the rapid termination of paroxysmal supraventricular tachycardia (SVT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two stable cell lines for screening of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in Etripamil hydrochloride experiments
Welcome to the technical support center for Etripamil hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and ex vivo studies of this novel, short-acting L-type calcium channel blocker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.
In Vitro Electrophysiology (Patch-Clamp) Experiments
Q1: I am having trouble getting a stable GΩ seal when patching cardiomyocytes for my Etripamil experiment. What could be the issue?
A1: Achieving a stable Giga-ohm seal is critical for high-quality patch-clamp recordings. Inconsistent seals can arise from several factors:
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Pipette-related Issues:
-
Dirty Pipette Tip: Debris on the pipette tip can prevent a tight seal. Ensure your internal solution is filtered and that the pipette is clean.
-
Incorrect Pipette Resistance: Pipettes with resistance that is too low or too high can make sealing difficult. Aim for a resistance of 6-7 MΩ for whole-cell recordings.
-
-
Cell Health: Unhealthy or dying cells will have unstable membranes, making it difficult to form a lasting seal. Ensure your cell cultures are healthy and properly maintained.
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Mechanical Instability: Vibrations from your setup can disrupt seal formation. Use an anti-vibration table and ensure all components of your rig are stable.
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Improper Pressure Application: Applying too much or too little positive or negative pressure can prevent a good seal. Practice applying gentle and controlled pressure.
Q2: The L-type calcium current (ICa,L) is running down quickly during my whole-cell recordings with Etripamil. How can I minimize this?
A2: Current rundown, a gradual decrease in current amplitude over time, is a common issue in whole-cell patch-clamp recordings of calcium channels. Here are some potential solutions:
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Intracellular Solution Composition: The dialysis of essential intracellular components by the pipette solution is a major cause of rundown. To mitigate this, include ATP-Mg (e.g., 2 mM) and GTP (e.g., 0.3 mM) in your internal solution to support channel function.
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Use of Perforated Patch: If rundown persists, consider using the perforated patch-clamp technique. This method uses an antibiotic like amphotericin B or nystatin (B1677061) to create small pores in the cell membrane, allowing for electrical access without dialyzing larger intracellular molecules.
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Temperature: Recording at physiological temperatures (35-37°C) can sometimes exacerbate rundown. While physiological temperature is often preferred, if rundown is severe, performing experiments at room temperature might provide a more stable recording, though it may alter channel kinetics.
Q3: I am not observing a clear dose-dependent block of ICa,L with Etripamil. What experimental parameters should I check?
A3: Several factors can influence the apparent potency of a calcium channel blocker in patch-clamp experiments:
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Voltage Protocol: The blocking effect of many calcium channel blockers is state-dependent (i.e., they bind preferentially to the open or inactivated states of the channel). A voltage protocol that does not adequately drive channels into these states may underestimate the drug's potency. Consider using a voltage protocol with a depolarized holding potential or a train of depolarizing pulses to assess use-dependent block.
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Charge Carrier: The ion used as the charge carrier (e.g., Ca²⁺ vs. Ba²⁺) can affect the blocking characteristics of some compounds. While Barium (Ba²⁺) is often used to increase current amplitude and reduce calcium-dependent inactivation, it may alter the affinity of the drug for the channel.
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Solution Exchange: Ensure your perfusion system allows for rapid and complete exchange of solutions. A slow or incomplete application of Etripamil will lead to an underestimation of its effect.
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Drug Stability: Prepare fresh solutions of this compound for each experiment to ensure its stability and potency.
Isolated Organ (Langendorff Heart) Experiments
Q4: I am seeing significant variability in the baseline atrioventricular (AV) nodal conduction time in my isolated rabbit heart preparations. What could be causing this?
A4: Variability in baseline AV nodal function in Langendorff-perfused hearts can be attributed to several factors:
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Heart Preparation: The dissection and cannulation process can impact the integrity of the AV node. Ensure a consistent and gentle technique to avoid damaging the cardiac conduction system.
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Perfusate Composition: The ionic composition, pH, and oxygenation of the perfusate are critical for maintaining normal cardiac function. Use a standard Krebs-Henseleit buffer, ensure it is continuously bubbled with 95% O₂ / 5% CO₂, and maintain a physiological pH of 7.4.
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Temperature: Heart temperature must be maintained at a constant 37°C. Fluctuations in temperature will significantly affect conduction velocity and heart rate.
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Pacing Protocol: If you are electrically pacing the atria, ensure the pacing stimulus is stable and consistent between experiments.
Q5: The effect of Etripamil on prolonging the PR interval in my Langendorff preparation seems less potent than expected from in vivo data. Why might this be?
A5: Discrepancies between ex vivo and in vivo results can occur for several reasons:
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Drug Delivery and Distribution: In a Langendorff preparation, the drug is delivered directly to the coronary circulation. This differs from the intranasal administration in clinical settings, which involves absorption into the systemic circulation.[1] The concentration of Etripamil reaching the AV node in your preparation may not be directly comparable to the plasma concentrations achieved in vivo.
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Absence of Autonomic Innervation: The isolated heart lacks the autonomic nervous system's influence. In vivo, the effects of a calcium channel blocker can be modulated by sympathetic and parasympathetic tone.
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Metabolism: Etripamil is rapidly metabolized by serum esterases.[2] A standard crystalloid perfusate in a Langendorff system lacks these enzymes, which could alter the drug's effective half-life within the preparation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacodynamics of Intravenous Etripamil in Cynomolgus Monkeys
| Dose (mg/kg) | Mean Maximum % Change in PR Interval (from baseline) | Mean Peak Plasma Concentration (Cmax) (ng/mL) | Mean Half-Life (t½) (minutes) |
| 0.025 | 6.60% | 13.2 | 12.3 |
| 0.05 | 6.15% | N/A | N/A |
| 0.15 | 12.13% | N/A | N/A |
| 0.3 | 27.38% | 176 | 20.8 |
Data adapted from Ascah A, et al. (2025).[3]
Table 2: Clinical Efficacy of Intranasal Etripamil (70 mg) in Terminating Paroxysmal Supraventricular Tachycardia (PSVT)
| Time Point Post-Administration | Conversion Rate to Sinus Rhythm (Etripamil) | Conversion Rate to Sinus Rhythm (Placebo) | Risk Ratio (95% CI) |
| 15 minutes | 46.3% | 26.0% | 1.84 (1.32–2.48) |
| 30 minutes | 52.3% | 27.7% | 1.80 (1.38–2.35) |
| 60 minutes | N/A | N/A | 1.24 (1.04–1.48) |
| 300 minutes | 78.2% | 70.9% | 1.11 (0.97–1.26) |
Data from a meta-analysis of four randomized controlled trials.[4]
Experimental Protocols and Methodologies
General Protocol for Whole-Cell Patch-Clamp Recording of ICa,L
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or use a validated cell line expressing L-type calcium channels.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.3 Na-GTP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Form a GΩ seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV. Use a brief prepulse to -40 mV to inactivate sodium and T-type calcium channels.
-
Apply a depolarizing voltage step to 0 mV to elicit ICa,L.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Data Analysis: Measure the peak inward current before and after drug application to determine the percentage of block.
General Protocol for Langendorff-Perfused Heart Preparation
-
Animal Preparation: Anesthetize the animal (e.g., rabbit, guinea pig) and perform a thoracotomy to expose the heart.
-
Heart Excision and Cannulation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer. Cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Begin retrograde perfusion with Krebs-Henseleit buffer (95% O₂ / 5% CO₂, 37°C) at a constant pressure or flow.
-
Instrumentation: Place stimulating electrodes on the right atrium and recording electrodes on the epicardial surface to record an electrocardiogram (ECG).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Data Acquisition: Record baseline ECG and measure the PR interval.
-
Drug Administration: Introduce this compound into the perfusate at the desired concentrations.
-
Data Analysis: Measure the change in PR interval at different drug concentrations to assess the effect on AV nodal conduction.
Visualizations
References
Etripamil Hydrochloride Degradation Product Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the analysis of Etripamil hydrochloride and its degradation products. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The methyl ester functional group in Etripamil is prone to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding the primary metabolite, MSP-2030 (the corresponding carboxylic acid), and methanol.
-
Oxidation: The tertiary amine and benzylic carbons in the Etripamil molecule are potential sites for oxidation.[1][2][3] This can lead to the formation of N-oxides and hydroxylated species.
-
Photolysis: Aromatic esters can be susceptible to photodegradation upon exposure to UV light.[4][5]
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures may induce degradation.
Q2: What is the major degradation product observed during stability studies?
A2: The most commonly reported and expected degradation product is MSP-2030, which is the inactive carboxylic acid metabolite of Etripamil. This is primarily formed through the hydrolysis of the methyl ester group.
Q3: My chromatogram shows an unexpected peak after performing an oxidative stress study. What could it be?
A3: An unexpected peak following oxidative stress could correspond to several potential degradation products. The tertiary amine in Etripamil can be oxidized to an N-oxide. Additionally, the benzylic carbons (carbons directly attached to the aromatic rings) are susceptible to oxidation, which could result in the formation of a ketone or alcohol. To confirm the identity of this peak, it is recommended to use mass spectrometry (MS) detection coupled with your HPLC.
Q4: I am not seeing any degradation after performing forced degradation under ICH recommended conditions. What should I do?
A4: If you do not observe any degradation, consider increasing the severity of the stress conditions. For example, you can increase the concentration of the acid, base, or oxidizing agent, extend the exposure time, or use a higher temperature. It is important to note that the goal is to achieve detectable degradation (typically 5-20%) without completely degrading the active pharmaceutical ingredient (API).
Troubleshooting Guides
Issue 1: Poor Separation Between Etripamil and its Degradation Products
Symptoms:
-
Co-eluting peaks for Etripamil and a suspected degradation product.
-
Broad or tailing peaks, making integration and quantification difficult.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate HPLC Column | Use a high-resolution column, such as a sub-2 µm particle size column or a superficially porous particle (SPP) column, to enhance separation efficiency. A C18 stationary phase is a good starting point. |
| Mobile Phase Composition | Optimize the mobile phase. Try varying the organic modifier (acetonitrile vs. methanol), the pH of the aqueous phase, and the buffer concentration. A gradient elution is often necessary to resolve all related substances. |
| Flow Rate and Temperature | Adjust the flow rate and column temperature. Lowering the flow rate can sometimes improve resolution, while adjusting the temperature can alter selectivity. |
Issue 2: Inconsistent or Irreproducible Degradation Results
Symptoms:
-
Significant variability in the percentage of degradation between replicate experiments.
-
Appearance of different degradation profiles under seemingly identical conditions.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inconsistent Stress Conditions | Ensure precise control over all stress parameters, including temperature, concentration of reagents, and duration of exposure. Use calibrated equipment. |
| Sample Preparation Variability | Standardize the sample preparation procedure. Ensure consistent weighing, dissolving, and dilution steps. |
| Light Exposure | If performing photostability testing, ensure a consistent and calibrated light source is used as per ICH Q1B guidelines. For other stress conditions, protect samples from light to avoid unintended photodegradation. |
Experimental Protocols
Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using a mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) to obtain a stock solution of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate amount of 0.1 N NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 4 hours. After the specified time, neutralize it with an appropriate amount of 0.1 N HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid drug substance in a hot air oven maintained at 80°C for 48 hours. Also, expose the stock solution to the same conditions.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for a period compliant with ICH Q1B guidelines.
3. Sample Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm and/or Mass Spectrometry (for peak identification)
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes hypothetical retention times (RT) and mass-to-charge ratios (m/z) for Etripamil and its potential degradation products based on the described HPLC-MS method. This data is for illustrative purposes and should be confirmed experimentally.
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Potential Origin |
| Etripamil | 18.5 | 453.3 | - |
| MSP-2030 | 15.2 | 439.3 | Acid/Base Hydrolysis |
| N-Oxide Degradant | 16.8 | 469.3 | Oxidative |
| Benzylic Ketone Degradant | 17.5 | 467.3 | Oxidative |
Visualizations
Caption: Experimental workflow for Etripamil degradation analysis.
Caption: Potential degradation pathways of Etripamil.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
Etripamil Hydrochloride Stock Solutions: A Technical Guide to Long-Term Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of Etripamil hydrochloride stock solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and reliability of your experimental results.
Summary of Storage Conditions and Stability
Proper storage of this compound is crucial for maintaining its chemical integrity and biological activity. The stability of the compound is dependent on whether it is in its pure form or dissolved in a solvent.
| Form | Storage Temperature | Duration |
| Pure Form | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: The stability data presented is based on information from suppliers.[1][2] It is always recommended to perform in-house stability tests for long-term experiments.
Experimental Protocols
Preparation of this compound Stock Solutions
In Vitro Stock Solution (e.g., in Ethanol):
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of absolute ethanol (B145695) to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 489.05 g/mol ), you would add approximately 0.2045 mL of ethanol.
-
If necessary, use ultrasonic treatment to aid in dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
In Vivo Formulation:
For in vivo experiments, this compound is often prepared in a multi-component solvent system to ensure solubility and biocompatibility. The following is an example protocol:
-
Prepare a concentrated stock solution of Etripamil in ethanol (e.g., 30 mg/mL).
-
In a separate sterile tube, combine the following solvents in the specified order, ensuring each component is fully mixed before adding the next:
-
10% Ethanol (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This protocol should yield a clear solution with a solubility of at least 3 mg/mL.[1][2]
-
It is highly recommended to prepare this working solution fresh on the day of use.[2] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation and storage of this compound solutions.
Q1: My this compound solution appears cloudy or has visible precipitate after thawing. What should I do?
A1: Cloudiness or precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent composition has changed due to evaporation.
-
Troubleshooting Steps:
-
Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate to try and redissolve the precipitate.
-
If the precipitate does not dissolve, it may indicate that the solution is supersaturated or that the compound has degraded. It is recommended to prepare a fresh stock solution.
-
To prevent this, ensure that the stock solution concentration is not above the recommended solubility for the specific solvent and storage temperature. Also, ensure vials are sealed tightly to prevent solvent evaporation.
-
Q2: I noticed a color change in my stock solution over time. Is it still usable?
A2: A change in color can be an indicator of chemical degradation.
-
Troubleshooting Steps:
-
It is not recommended to use a solution that has changed color, as the purity and concentration of the active compound are likely compromised.
-
Discard the discolored solution and prepare a fresh stock.
-
To minimize degradation, protect the stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.[3] Store at the recommended low temperatures.
-
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: To maintain the stability and integrity of your stock solution, it is best to minimize freeze-thaw cycles.
-
Best Practice:
-
After preparing your initial stock solution, aliquot it into smaller, single-use volumes. This allows you to thaw only the amount needed for a particular experiment.
-
If aliquoting is not possible, it is generally advised not to exceed 3-5 freeze-thaw cycles. However, the stability to multiple freeze-thaw cycles has not been explicitly reported for this compound, so minimizing these cycles is the safest approach.
-
Q4: What are the potential degradation pathways for this compound?
A4: Etripamil contains an ester moiety, which can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions, or enzymatic activity.[4]
-
Preventative Measures:
-
Ensure that the solvents used are of high purity and free from contaminants.
-
Prepare solutions in a neutral pH buffer if compatible with the experimental design.
-
Store solutions at low temperatures to reduce the rate of chemical reactions.
-
Diagrams
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Mitigating Off-Target Effects of Etripamil Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential off-target effects of Etripamil hydrochloride in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Etripamil is a non-dihydropyridine, L-type calcium channel blocker.[1][2] Its primary mechanism involves the inhibition of calcium influx through slow calcium channels, which slows atrioventricul (AV) nodal conduction and prolongs the AV node refractory period.[3] This action is intended to interrupt the re-entrant circuit responsible for most forms of paroxysmal supraventricular tachycardia (PSVT).[4]
Q2: What are the known on-target and potential off-target effects of Etripamil based on its class?
As a calcium channel blocker, the on-target effects of Etripamil are related to its intended pharmacological action on the cardiovascular system. Potential off-target effects could arise from interactions with other ion channels, receptors, or enzymes.
Q3: What are the most commonly reported adverse effects of Etripamil in clinical trials?
In clinical studies, the most frequently reported adverse events are localized to the nasal administration site and are typically mild and transient.[1][5][6][7] These include nasal discomfort, nasal congestion, and rhinorrhea.[5] Systemic side effects related to its calcium channel blocking activity, such as significant bradycardia or hypotension, have not been frequently reported at therapeutic doses.[8]
Q4: Is there publicly available data on the selectivity profile of Etripamil against other ion channels and receptors?
Detailed preclinical selectivity screening data, such as a broad panel of receptor and ion channel binding affinities (Ki or IC50 values), for Etripamil is not extensively available in the public domain. However, its classification as a non-dihydropyridine L-type calcium channel blocker suggests a higher affinity for L-type calcium channels over other channel subtypes.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your research.
Problem 1: Observing unexpected cellular or tissue responses not readily explained by L-type calcium channel blockade.
Possible Cause: This could indicate an off-target effect of Etripamil.
Suggested Solutions:
-
Conduct a literature review: Investigate the known off-target effects of other non-dihydropyridine calcium channel blockers like verapamil (B1683045) and diltiazem, as they may share some pharmacological properties with Etripamil.
-
Perform a concentration-response analysis: Determine if the unexpected effect is concentration-dependent. Off-target effects may occur at higher concentrations than those required for on-target activity.
-
Use control compounds: Compare the effects of Etripamil with other L-type calcium channel blockers from different chemical classes (e.g., dihydropyridines like nifedipine) and a negative control compound with no known activity on calcium channels.
-
Employ rescue experiments: If a specific off-target is suspected (e.g., another ion channel), use a selective antagonist for that target to see if it reverses the unexpected effect of Etripamil.
Problem 2: Difficulty in differentiating on-target versus off-target effects in electrophysiological recordings.
Possible Cause: Complex cellular systems with multiple ion channels can make it challenging to isolate the specific effects of Etripamil.
Suggested Solutions:
-
Utilize specific ion channel blockers: In your experimental preparation, pre-treat with blockers for other major ion channels (e.g., sodium, potassium channels) to isolate the contribution of L-type calcium channels to the observed electrophysiological changes.
-
Employ cell lines with specific channel expression: Use cell lines heterologously expressing only the L-type calcium channel of interest to confirm the on-target effects of Etripamil in a simplified system.
-
Vary experimental conditions: Altering the holding potential in patch-clamp experiments can help to differentiate between effects on different voltage-gated ion channels.
Problem 3: Observing toxicity in animal models at doses close to the efficacious dose.
Possible Cause: This could be due to exaggerated on-target pharmacology or off-target toxicity.
Suggested Solutions:
-
Monitor cardiovascular parameters closely: In conscious, telemetered animals, continuously monitor ECG, heart rate, and blood pressure to assess for exaggerated on-target effects. Etripamil has been shown to cause a dose-dependent decrease in systolic blood pressure and an increase in heart rate and PR interval in cynomolgus monkeys.[3][9]
-
Conduct histopathological analysis: Perform a thorough histopathological examination of major organs to identify any signs of tissue damage that could be attributed to off-target effects. A preclinical study in cynomolgus macaques showed that systemic toxicity was not observed up to the highest dose tested (5.7 mg/kg/dose), though local nasal epithelial damage was seen at doses of 1.9 mg/kg/dose and higher.[10]
-
Assess local tolerance: For intranasal administration studies, carefully examine the nasal passages for any signs of irritation or inflammation.[10]
Data Presentation
Table 1: Preclinical Safety Data for Etripamil in Cynomolgus Monkeys
| Parameter | Dose Level (mg/kg/dose, intranasal, weekly for 26 weeks) |
| Systemic No Observable Adverse Effect Level (NOAEL) | 5.7 mg/kg/dose |
| Local (Nasal) No Observable Adverse Effect Level (NOAEL) | 1.9 mg/kg/dose |
Data from a preclinical safety evaluation in cynomolgus macaques.[10]
Table 2: Illustrative Selectivity Profile for a Hypothetical L-type Calcium Channel Blocker
| Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. L-type CaV1.2 |
| L-type Calcium Channel (CaV1.2) | Radioligand Binding | 10 | 1 |
| T-type Calcium Channel (CaV3.2) | Electrophysiology | >1000 | >100 |
| N-type Calcium Channel (CaV2.2) | Electrophysiology | >1000 | >100 |
| hERG Potassium Channel | Electrophysiology | 500 | 50 |
| Beta-1 Adrenergic Receptor | Radioligand Binding | >10,000 | >1000 |
| Muscarinic M2 Receptor | Radioligand Binding | >10,000 | >1000 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for Etripamil, which is not publicly available. It serves as a template for how researchers might present their own selectivity data.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Calcium Channel Affinity
This protocol provides a general framework for determining the binding affinity of Etripamil to L-type calcium channels using a competition assay with a radiolabeled ligand (e.g., [³H]-nitrendipine).
Materials:
-
Cell membranes prepared from a cell line or tissue expressing the target calcium channel.
-
Radioligand (e.g., [³H]-nitrendipine).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare dilutions: Create a series of concentrations of unlabeled Etripamil.
-
Incubate: In each well of the microplate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Etripamil. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known L-type calcium channel blocker).
-
Equilibrate: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filter: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Count: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analyze: Calculate the specific binding at each concentration of Etripamil and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Patch-Clamp Electrophysiology for Ion Channel Selectivity
This protocol outlines a general approach for assessing the selectivity of Etripamil for L-type calcium channels over other voltage-gated ion channels using whole-cell patch-clamp electrophysiology.
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for a specific calcium or other ion channel).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling pipettes.
-
Internal and external solutions appropriate for isolating the current of interest.
-
This compound.
Procedure:
-
Prepare cells: Plate the cells on coverslips for recording.
-
Pull pipettes: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.
-
Establish whole-cell configuration: Form a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Record baseline currents: Apply a voltage protocol to elicit the ionic current of interest and record the baseline current.
-
Apply Etripamil: Perfuse the cell with the external solution containing Etripamil at various concentrations.
-
Record drug effect: Record the current in the presence of the drug to determine the extent of inhibition.
-
Analyze: Construct a concentration-response curve to determine the IC50 of Etripamil for the specific ion channel. Repeat this procedure for different ion channels to assess selectivity.
Mandatory Visualizations
Caption: Mechanism of action and potential off-target interaction of Etripamil.
Caption: Troubleshooting workflow for unexpected experimental results with Etripamil.
References
- 1. Etripamil Nasal Spray for Recurrent Paroxysmal Supraventricular Tachycardia Conversion: Results From the NODE‐303 Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Etripamil | 1593673-23-4 | Benchchem [benchchem.com]
- 5. hcplive.com [hcplive.com]
- 6. Milestone Pharmaceuticals Reports Positive Efficacy and Safety Data for Etripamil Nasal Spray in Management of Paroxysmal Supraventricular Tachycardia [quiverquant.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-response curve optimization for Etripamil hydrochloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working on dose-response curve optimization for Etripamil (B607387) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Etripamil hydrochloride?
A1: Etripamil is a non-dihydropyridine, L-type calcium channel blocker.[1][2] Its therapeutic effect comes from inhibiting the influx of calcium through slow inward calcium channels in cardiac tissue.[1] This action slows atrioventricular (AV) nodal conduction and prolongs the AV nodal refractory period, which is effective in terminating paroxysmal supraventricular tachycardia (PSVT).[1][3]
Q2: What are the key pharmacokinetic properties of Etripamil?
A2: Etripamil is designed for rapid action via intranasal administration. It is quickly absorbed through the nasal mucosa, reaching peak plasma concentration in approximately 5 to 8.5 minutes.[4][5][6] The drug has a short half-life, ranging from 20 minutes to about 2.5-3 hours depending on the dose, and is metabolized by serum esterases into an inactive metabolite.[1][5][7]
Q3: What are the critical parameters to derive from a dose-response curve?
A3: A dose-response curve illustrates the relationship between the drug concentration (dose) and the magnitude of the biological response.[8] Key parameters include:
-
IC50/EC50: The concentration of the drug that produces a 50% maximal inhibitory (IC50) or effective (EC50) response. It is a primary measure of the drug's potency.[8]
-
Emax (Efficacy): The maximum therapeutic response that a drug can produce.[8]
-
Hill Slope: The slope of the curve at its midpoint, which indicates the sensitivity of the response to changes in drug concentration.[8]
Experimental Protocols
Protocol: Determining Etripamil IC50 on L-type Ca2+ Channels Using Whole-Cell Voltage-Clamp Electrophysiology
This protocol outlines the methodology for generating a dose-response curve for Etripamil by measuring its inhibitory effect on L-type calcium currents (ICa,L) in isolated ventricular myocytes.
1. Objective: To determine the concentration of this compound required to inhibit 50% (IC50) of the L-type calcium current in cardiomyocytes.
2. Materials:
-
Isolated ventricular myocytes (e.g., from adult rat or guinea pig).
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Perfusion system.
-
Borosilicate glass capillaries for pipette pulling.
3. Experimental Workflow:
Caption: Experimental workflow for dose-response curve generation.
4. Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize before use.
-
Recording Setup: Pull glass pipettes to a resistance of 2-4 MΩ when filled with internal solution. Mount the pipette in the holder and establish a gigaohm seal (>1 GΩ) on a healthy, rod-shaped myocyte.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration. Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
Voltage Protocol: Clamp the cell at a holding potential of -80 mV. To inactivate sodium channels, apply a pre-pulse to -40 mV for 500 ms (B15284909). Then, apply a 300 ms test pulse to 0 mV to elicit the L-type calcium current (ICa,L). Repeat this protocol at a steady frequency (e.g., 0.1 Hz).
-
Baseline Recording: Record stable baseline ICa,L for at least 3 minutes to ensure the current is not running down.
-
Drug Application: Apply increasing concentrations of Etripamil (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) cumulatively via the perfusion system. Allow the current to reach a steady-state at each concentration before proceeding to the next.
-
Data Analysis:
-
Measure the peak inward current amplitude at each concentration.
-
Normalize the current at each dose to the baseline current to calculate the percentage of inhibition.
-
Plot the percent inhibition against the logarithm of the Etripamil concentration.
-
Fit the resulting data points to the Hill equation to calculate the IC50 and Hill coefficient.
-
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro dose-response experiments for Etripamil.
Caption: Troubleshooting logic for high experimental variability.
Q: I cannot achieve a stable gigaohm seal during my patch-clamp experiment. What should I check? A: Trouble forming a stable seal is a common issue in patch-clamping.[9]
-
Pipette Tip: Ensure the pipette tip is clean and smooth. Debris or a jagged tip can prevent a tight seal.[10] Fire-polishing the pipette can help.
-
Cell Health: Only attempt to patch onto healthy-looking cells with smooth membranes.
-
Solutions: Filter all external and internal solutions to remove particulate matter.
-
Pressure System: Check for leaks in your pressure tubing. Insufficient positive pressure will fail to clear debris from the cell surface before the approach.[10]
Q: My recordings are very noisy. What are common sources of electrical interference? A: Electrical noise can obscure small currents.
-
Grounding: Ensure all equipment in the setup (microscope, amplifier, perfusion system, Faraday cage) is properly grounded to a common point.
-
Perfusion System: The perfusion line contains a salt solution and can act as an antenna for electrical noise.[11] Try grounding the solution bath or moving power cords away from the tubing.
-
External Equipment: Identify and turn off non-essential equipment nearby (e.g., centrifuges, vortexers). Place power supplies outside the Faraday cage.[11]
-
Seal Resistance: A poor seal (<1 GΩ) will result in a noisy recording.[11]
Q: I am not observing 100% inhibition even at very high concentrations of Etripamil. Why? A:
-
Off-Target Effects: At high concentrations, drugs can have non-specific or off-target effects that may interfere with the measurement.
-
Incomplete Blockade: It's possible that Etripamil does not produce a complete 100% block of the L-type calcium channel under the specific experimental conditions.
-
Presence of Other Currents: Ensure your voltage protocol and solutions are optimized to isolate the L-type calcium current. Contamination from other ion channels could create a residual current that is not blocked by Etripamil.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies on Etripamil.
Table 1: Efficacy of Intranasal Etripamil in Converting PSVT to Sinus Rhythm
| Study / Analysis | Dose(s) | Conversion Rate at 30 min | Median Time to Conversion |
|---|---|---|---|
| NODE-1 (Phase 2)[12] | 70 mg - 140 mg | 65% - 95% (at 15 min) | < 3 minutes |
| NODE-301 (Phase 3)[6] | 70 mg | 54% | N/A |
| RAPID (Phase 3)[12][13] | 70 mg (with optional repeat dose) | 64.3% | 17.2 minutes |
| NODE-302[14] | 70 mg | 60.2% | 15.5 minutes |
| Network Meta-Analysis[15] | 35 mg, 70 mg, 105 mg, 140 mg | 36.8%, 54.1%, 56.1%, 79.7% (total effective rate) | N/A |
Table 2: Key Pharmacokinetic Parameters of Intranasal Etripamil in Healthy Adults
| Parameter | Value Range |
|---|---|
| Time to Peak Plasma Concentration (Tmax) | 5 - 8.5 minutes[5] |
| Terminal Half-Life (t1/2) | ~1.5 to 3.0 hours[5] |
| Onset of Pharmacodynamic Effect (PR Prolongation >10%) | 4 - 7 minutes (at ≥60 mg)[5] |
| Duration of Pharmacodynamic Effect | ~45 minutes (at ≥60 mg)[5] |
Signaling Pathway Visualization
Caption: Mechanism of action of Etripamil on cardiac myocytes.
References
- 1. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. milestonepharma.com [milestonepharma.com]
- 5. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. milestonepharma.com [milestonepharma.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. ziprecruiter.com [ziprecruiter.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. youtube.com [youtube.com]
- 12. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Milestone Pharmaceuticals Announces Publication of Results from Phase 3 RAPID Clinical Trial of Etripamil Nasal Spray in Patients with PSVT in The Lancet [prnewswire.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Efficacy of etripamil nasal spray for acute conversion of supraventricular tachycardia: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etripamil Hydrochloride Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Etripamil hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of Etripamil?
The synthesis of Etripamil, particularly following the convergent approach outlined in patent WO 2016/165014, presents several critical issues. These include the use of hazardous and toxic reagents such as potassium cyanide (KCN) and dimethyl sulfate (B86663) (Me₂SO₄), which require specialized handling.[1] Another significant challenge is the lack of stereocontrol during the synthesis, which necessitates a final resolution step to isolate the pharmacologically active (S)-enantiomer.[1] Additionally, several intermediates in the synthetic pathway require purification by column chromatography, which can be time-consuming and resource-intensive.[1]
Q2: What are the common side reactions and by-products observed during Etripamil synthesis?
During the synthesis of Etripamil intermediates, particularly in steps like the Curtius rearrangement, the formation of by-products can occur, leading to slow reaction kinetics and incomplete conversion.[1] Incomplete conversion has also been noted in methylation steps, even with an excess of base and methylating agent.[1]
Q3: What are the main purification challenges for this compound?
A significant purification challenge is the control and removal of nitrosamine (B1359907) impurities. Regulatory bodies like the FDA have highlighted concerns regarding these impurities in the final drug product. Another major purification step is the resolution of the racemic mixture to isolate the desired (S)-enantiomer of Etripamil, which requires specialized chiral separation techniques.
Q4: Are there alternatives to the hazardous reagents used in the synthesis?
Efforts are ongoing to develop more economical, scalable, and safer synthetic routes for Etripamil that avoid the use of toxic substances like KCN and Me₂SO₄ and provide better control over the stereochemistry.[1]
Troubleshooting Guides
Synthesis Challenges
Problem: Low Yield or Incomplete Conversion in the Horner-Wadsworth-Emmons Reaction
-
Possible Cause: Suboptimal reaction conditions, such as an inappropriate base, solvent, or reaction temperature.
-
Troubleshooting Steps:
-
Optimize the base and solvent system: While t-BuOK in 2-MeTHF is a reported condition, other non-nucleophilic bases and aprotic solvents can be screened.
-
Adjust the stoichiometry of reagents: A slight excess of the phosphonate (B1237965) reagent and base may drive the reaction to completion.
-
Control the reaction temperature: The reaction is typically run at room temperature, but cooling or gentle heating might be necessary depending on the specific substrates.
-
Ensure anhydrous conditions: Moisture can quench the base and hinder the reaction. Use dry solvents and perform the reaction under an inert atmosphere.
-
Problem: Formation of By-products in the Curtius Rearrangement
-
Possible Cause: The isocyanate intermediate can react with nucleophiles other than the desired one, or undergo side reactions.
-
Troubleshooting Steps:
-
Solvent Selection: Use an inert, aprotic solvent to minimize unwanted reactions with the isocyanate.
-
Temperature Control: The thermal decomposition of the acyl azide (B81097) should be carefully controlled to prevent polymerization or other side reactions of the isocyanate.
-
Efficient Trapping of the Isocyanate: Ensure the nucleophile for trapping the isocyanate is present in a sufficient concentration to react quickly and efficiently.
-
Purification Challenges
Problem: Poor Resolution of Etripamil Enantiomers during Chiral Chromatography
-
Possible Cause: Inappropriate chiral stationary phase (CSP), mobile phase composition, or other chromatographic parameters.
-
Troubleshooting Steps:
-
Screen different CSPs: Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of pharmaceutical compounds.
-
Optimize the mobile phase:
-
For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol).
-
For reversed-phase chromatography, adjust the composition of the aqueous and organic phases.
-
Consider the use of additives, such as acids or bases, to improve peak shape and resolution.
-
-
Adjust the flow rate: Lower flow rates often lead to better resolution in chiral separations.
-
Control the column temperature: Temperature can significantly impact chiral recognition. Experiment with different temperatures to find the optimal condition.
-
Problem: Presence of Nitrosamine Impurities in the Final Product
-
Possible Cause: Nitrosamine impurities can form from the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrites) under acidic conditions. These precursors can be present in raw materials, solvents, or be formed during the synthesis.
-
Troubleshooting Steps:
-
Risk Assessment: Carefully evaluate the entire manufacturing process to identify potential sources of amines and nitrosating agents.
-
Raw Material Control: Test all raw materials, including solvents and reagents, for the presence of nitrites and amines.
-
Process Optimization:
-
Avoid reaction conditions that favor nitrosamine formation (e.g., strongly acidic conditions in the presence of nitrites).
-
Consider using alternative reagents or synthetic steps to eliminate the use of precursors.
-
Implement appropriate purification steps, such as crystallization or chromatography, to remove any formed nitrosamine impurities.
-
-
Analytical Testing: Develop and validate sensitive analytical methods, such as LC-MS/MS, for the detection and quantification of nitrosamine impurities in the final product.
-
Data Presentation
Table 1: Optimization of the Horner-Wadsworth-Emmons Reaction for a Key Etripamil Intermediate. [1]
| Experiment | Equivalents of Reagent | THF Volume (mL) | Work-up Acid | Yield (%) |
| 1 (Literature) | 2.17 | 45 | NH₄Cl (sat. sol.) | 51 |
| 2 | 1.3 | 45 | NH₄Cl (sat. sol.) | 83 |
| 3 | 1.3 | 45 | HCl (36% w/w) | 84 |
| 4 | 1.3 | 18 | HCl (36% w/w) | 90 |
Yields were calculated based on NMR assay.[1]
Experimental Protocols
Protocol 1: Optimized Horner-Wadsworth-Emmons Reaction for a Key Etripamil Intermediate [1]
-
To a solution of the aldehyde starting material in 2-MeTHF (18 volumes), add trimethyl phosphonoacetate (1.3 equivalents).
-
Cool the mixture and add t-BuOK (1.3 equivalents) portion-wise, maintaining the temperature at 25°C.
-
Stir the reaction mixture at 25°C for 30 minutes.
-
Upon reaction completion (monitored by a suitable technique like TLC or HPLC), quench the reaction with 36% w/w HCl.
-
Perform a work-up procedure including extraction with an organic solvent, washing of the organic layer, drying, and concentration to obtain the crude product.
-
Purify the crude product if necessary.
Visualizations
Caption: Key challenges in the convergent synthesis of this compound.
Caption: General purification and quality control workflow for this compound.
References
Technical Support Center: Enhancing Intranasal Bioavailability of Etripamil Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing intranasal formulations of Etripamil hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating intranasal this compound?
A1: The primary challenge lies in achieving rapid and consistent absorption through the nasal mucosa to ensure a quick onset of therapeutic action. This involves overcoming the nasal mucociliary clearance mechanism and the epithelial barrier to maximize bioavailability.
Q2: What are the key formulation parameters to consider for improving the bioavailability of intranasal Etripamil?
A2: Key parameters include the choice of excipients such as permeation enhancers and mucoadhesive agents, the pH and osmolality of the formulation, and the physical characteristics of the nasal spray, including droplet size and spray pattern.[1][2]
Q3: Are there any specific excipients that have been shown to be effective for intranasal calcium channel blockers?
A3: While the exact formulation of the commercial product is proprietary, patent literature suggests that aqueous solutions of Etripamil salts at high concentrations are being used. Generally, for intranasal formulations, bioadhesive polymers like chitosan (B1678972) and its derivatives, as well as permeation enhancers such as bile salts and fatty acids, can be considered to improve drug absorption.[3][4][5][6]
Q4: How does the viscosity of the formulation affect bioavailability?
A4: Higher viscosity can increase the residence time of the formulation in the nasal cavity, allowing more time for drug absorption.[7] However, excessively high viscosity can negatively impact the spray characteristics, leading to larger droplets and a narrower spray plume, which may alter deposition and absorption.[8][9][10]
Q5: What is the optimal droplet size for an Etripamil nasal spray?
A5: For effective nasal deposition and to avoid inhalation into the lungs, a droplet size range of 20-120 µm is generally considered optimal.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the development of intranasal this compound formulations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Bioavailability | - Rapid mucociliary clearance.- Poor permeation across the nasal epithelium.- Inefficient deposition due to suboptimal spray characteristics. | - Incorporate mucoadhesive polymers (e.g., chitosan, HPMC) to increase nasal residence time.[4][13][14]- Include a suitable permeation enhancer (e.g., bile salts, cyclodextrins) to improve absorption.[3][8]- Optimize the formulation's viscosity and the device's nozzle design to achieve a desirable droplet size (20-120 µm) and spray pattern.[8][11][12][15] |
| High Variability in Pharmacokinetic Profiles | - Inconsistent spray actuation by the user.- Variability in nasal physiology (e.g., mucus thickness, presence of rhinitis).- Non-uniform drug distribution within the formulation (for suspensions). | - Provide clear instructions for use and consider a device with a dose counter and a consistent actuation mechanism.- Conduct studies in a well-defined patient population to minimize physiological variability.- For suspensions, ensure adequate shaking before use and include appropriate suspending agents to maintain homogeneity.[8] |
| Nasal Irritation or Discomfort | - Formulation pH is outside the physiological range of the nasal cavity (typically pH 5.5-6.5).[16][17]- Hypertonic or hypotonic formulation.- Use of high concentrations of certain permeation enhancers or preservatives. | - Adjust the formulation pH to be within the nasal physiological range using appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers).[2][18]- Adjust the tonicity of the formulation to be isotonic using agents like sodium chloride or mannitol.[2][3]- Screen for and select permeation enhancers and preservatives with a good safety profile and use them at the lowest effective concentration.[2] |
| Poor Formulation Stability | - Chemical degradation of this compound.- Microbial contamination in multi-dose formulations. | - Conduct stability studies under various conditions to identify and mitigate degradation pathways. Consider the use of antioxidants if oxidation is an issue.[2]- For multi-dose formulations, include a suitable preservative (e.g., benzalkonium chloride, though with caution due to potential for irritation). Alternatively, consider a preservative-free formulation in a single-dose device.[2] |
Experimental Protocols
In Vitro Permeation Study
Objective: To evaluate the permeation of this compound across a simulated nasal epithelial barrier from different formulations.
Methodology:
-
Cell Culture:
-
Culture RPMI 2650 human nasal epithelial cells on Transwell® inserts until a confluent monolayer is formed, creating an air-liquid interface to mimic the nasal cavity environment.[19]
-
-
Formulation Preparation:
-
Prepare various this compound formulations with different excipients (e.g., with and without permeation enhancers, different mucoadhesive polymers). A patent suggests a concentration of around 350 mg/mL for an aqueous solution of an Etripamil salt.
-
-
Permeation Assay:
-
Mount the Transwell® inserts containing the cell monolayers in a Franz diffusion cell apparatus.[20]
-
Add the test formulation to the apical (donor) compartment and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the basolateral (receptor) compartment.
-
Maintain the apparatus at 37°C.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Study in an Animal Model
Objective: To determine the pharmacokinetic profile of intranasal this compound formulations in a suitable animal model.
Methodology:
-
Animal Model Selection:
-
Select an appropriate animal model. Rabbits, rats, and cynomolgus monkeys are commonly used for intranasal drug delivery studies.[21]
-
-
Formulation Administration:
-
Administer a precise dose of the this compound formulation into the nasal cavity of the anesthetized animal using a microsprayer or a specialized nasal administration device.
-
-
Blood Sampling:
-
Collect blood samples from a suitable vein (e.g., marginal ear vein in rabbits) at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 120, and 240 minutes) post-administration.
-
-
Plasma Preparation and Analysis:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) to assess the rate and extent of absorption.
-
Visualizations
Caption: Experimental workflow for evaluating intranasal Etripamil formulations.
Caption: Troubleshooting logic for addressing low bioavailability.
References
- 1. saspublishers.com [saspublishers.com]
- 2. iajps.com [iajps.com]
- 3. US20050191245A1 - Nasal administration of calcium channel, blockers for treatment of hypertension and other cardiovascular disorders - Google Patents [patents.google.com]
- 4. A review on mucoadhesive polymer used in nasal drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. tandfonline.com [tandfonline.com]
- 7. sciensage.info [sciensage.info]
- 8. renpharm.com [renpharm.com]
- 9. renpharm.com [renpharm.com]
- 10. inhalationmag.com [inhalationmag.com]
- 11. pharmtech.com [pharmtech.com]
- 12. atascientific.com.au [atascientific.com.au]
- 13. Mucoadhesion; A prerequisite or a constraint in nasal drug delivery? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. Determination of baseline human nasal pH and the effect of intranasally administered buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Etripamil hydrochloride excipient compatibility for research formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on excipient compatibility for research formulations of etripamil (B607387) hydrochloride nasal spray. Given that specific preclinical compatibility data for etripamil is not extensively published, this guide focuses on general principles and best practices for nasal spray formulation development, drawing on common excipients and potential challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting points when selecting excipients for an etripamil hydrochloride nasal spray formulation?
When developing a nasal spray formulation for a new chemical entity like etripamil, the primary considerations are the drug's physicochemical properties (solubility, stability, pH profile) and the intended therapeutic use (rapid absorption for acute conditions).[1][2] The formulation should be designed to be isotonic, typically with a pH between 4.5 and 6.5, to ensure patient comfort and minimize nasal irritation.[2][3][4] Key excipient categories to evaluate include solvents/co-solvents, buffering agents, tonicity-adjusting agents, viscosity modifiers, and preservatives.[1][3][4]
Q2: Which excipients are commonly used in nasal spray formulations and should be considered for etripamil?
Based on general knowledge of nasal spray formulations, the following excipients are common starting points for compatibility screening:
| Excipient Category | Examples | Function |
| Solvents/Co-solvents | Purified Water, Propylene (B89431) Glycol, Ethanol (B145695), Polyethylene Glycols (e.g., PEG 300, PEG 400) | To dissolve this compound and other excipients.[1][2][4] |
| Buffering Agents | Citrate buffers (Citric Acid, Sodium Citrate), Phosphate buffers (Sodium Phosphate) | To maintain the pH of the formulation within a desired range for stability and patient comfort.[2][3][4] |
| Tonicity-Adjusting Agents | Sodium Chloride, Dextrose, Mannitol, Glycerin | To make the formulation isotonic with nasal fluids, preventing irritation.[4] |
| Viscosity Modifiers | Hydroxypropyl Methylcellulose (HPMC), Carboxymethyl Cellulose (CMC), Xanthan Gum, Carbomers | To increase residence time in the nasal cavity and improve spray characteristics.[4][5] |
| Preservatives | Benzalkonium Chloride (BAC), Benzyl Alcohol, Phenyl Ethyl Alcohol | To prevent microbial growth in multi-dose formulations.[3][4] |
| Antioxidants | Ethylenediaminetetraacetic acid (EDTA) | To protect the drug substance from oxidative degradation.[1][4] |
| Humectants | Glycerin, Sorbitol | To prevent drying of the nasal mucosa.[1][4] |
A list of potential excipients, although without specific compatibility data for etripamil, includes Benzyl Alcohol, Citric Acid, D-Mannose, Glycerol, and Polyethylene Glycol 300.
Troubleshooting Formulation Issues
Q3: My etripamil formulation shows precipitation upon storage. What could be the cause and how can I troubleshoot it?
Precipitation can be caused by several factors, including poor solubility of this compound in the chosen vehicle, pH shifts, or interactions with other excipients.
Troubleshooting Steps:
-
Verify Solubility: Re-evaluate the intrinsic solubility of etripamil in the formulation vehicle. Consider the need for a co-solvent like propylene glycol or ethanol to improve solubility.[1][2]
-
Check pH: Monitor the pH of the formulation over time. A shift in pH could cause the drug to fall out of solution. Ensure your buffering system has adequate capacity to maintain the desired pH.[2][3]
-
Excipient Interaction: Assess for potential interactions between etripamil and other excipients. For instance, high concentrations of certain salts used for tonicity adjustment could decrease the solubility of the drug (salting-out effect).
Q4: I am observing degradation of etripamil in my formulation. What are the likely causes and solutions?
Degradation is often due to hydrolysis, oxidation, or interaction with incompatible excipients.
Troubleshooting Steps:
-
pH Profile: Determine the pH of maximum stability for etripamil and ensure your formulation is buffered accordingly.
-
Oxidative Degradation: If oxidation is suspected, consider adding an antioxidant like EDTA to the formulation.[1][4] Store samples under inert gas (e.g., nitrogen) to minimize exposure to oxygen.
-
Excipient Incompatibility: Screen individual excipients for their impact on etripamil stability. A systematic compatibility study is crucial.
Experimental Protocols
Protocol 1: Excipient Compatibility Screening
Objective: To assess the compatibility of this compound with various excipients under accelerated stability conditions.
Methodology:
-
Prepare binary mixtures of this compound with each selected excipient in a predetermined ratio (e.g., 1:1 or a ratio reflecting the intended formulation).
-
Include a control sample of pure this compound.
-
Store the mixtures and the control under accelerated conditions (e.g., 40°C/75% RH) and at room temperature.
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Visual inspection for any changes in color, clarity, or for the presence of precipitation.
-
Purity and Degradation: Use a stability-indicating HPLC method to quantify the amount of etripamil remaining and to detect any degradation products.
-
-
Compare the results of the binary mixtures to the control. Significant degradation or physical change in the presence of an excipient indicates a potential incompatibility.
Visualizing Workflows
Below are diagrams illustrating key processes in formulation development.
Caption: Workflow for Excipient Compatibility Screening.
References
Preventing precipitation of Etripamil hydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Etripamil hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: Etripamil is a novel, potent, and short-acting L-type calcium channel blocker.[1] It is being developed as a rapid-onset nasal spray for cardiovascular conditions.[1][2] The hydrochloride salt of Etripamil, like many hydrochloride salts of weakly basic drugs, can be susceptible to precipitation in aqueous solutions, particularly as the pH increases. Given that the nasal spray formulation has a high concentration, preventing precipitation is critical to ensure accurate dosing and bioavailability.
Q2: What is the aqueous solubility of Etripamil?
A2: Etripamil is a poorly water-soluble compound. One source indicates its water solubility to be as low as 0.00305 mg/mL.[3] This inherent low solubility underscores the challenges in formulating a stable, high-concentration aqueous solution.
Q3: What is the optimal pH range for formulating aqueous solutions of Etripamil?
A3: The formulation for the Etripamil nasal spray is typically maintained within a pH range of 4.0 to 4.8.[4] This acidic environment helps to keep the weakly basic Etripamil molecule in its more soluble protonated form. Maintaining the pH within this range is a key strategy to prevent precipitation.
Q4: What are some potential excipients that can be used to prevent the precipitation of this compound?
A4: Several types of excipients can be employed to enhance the solubility and prevent the precipitation of poorly soluble drugs like Etripamil. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been mentioned in the context of an in vivo formulation for Etripamil.[5]
-
Polymers: Polymeric excipients such as polyvinylpyrrolidone (B124986) (PVP) can act as precipitation inhibitors.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.
-
Co-solvents: Organic solvents like ethanol (B145695) can be used in combination with water to increase the drug's solubility.[5]
Troubleshooting Guide: Precipitation Issues
Problem: I am observing precipitation in my this compound aqueous solution.
This guide provides a systematic approach to troubleshooting and resolving precipitation issues during your experiments.
dot
Caption: Troubleshooting workflow for Etripamil HCl precipitation.
Data Summary
The following table summarizes the available solubility data for Etripamil.
| Solvent System | Solubility | Source |
| Water | 0.00305 mg/mL | [3] |
| Ethanol | 120 mg/mL (requires ultrasonic) | [5] |
| 10% EtOH >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 3 mg/mL (clear solution) | [5] |
| 10% EtOH >> 90% (20% SBE-β-CD in saline) | ≥ 3 mg/mL (clear solution) | [5] |
| 10% EtOH >> 90% corn oil | ≥ 3 mg/mL (clear solution) | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general method for preparing a stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound
-
Ethanol (200 proof, anhydrous)
-
Purified water (e.g., Milli-Q or equivalent)
-
Appropriate buffer salts (e.g., sodium acetate (B1210297), acetic acid)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a small amount of ethanol. Sonication may be required to aid dissolution.[5]
-
In a separate vessel, prepare the desired aqueous buffer (e.g., acetate buffer, pH 4.5).
-
Slowly add the aqueous buffer to the ethanolic solution of this compound while stirring.
-
Adjust the final volume with the aqueous buffer in a volumetric flask.
-
Verify the final pH of the solution and adjust if necessary using a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: Preliminary Evaluation of Solubilizing Excipients
This protocol outlines a method to screen for effective solubilizing excipients for this compound.
-
Materials:
-
This compound
-
Aqueous buffer (e.g., acetate buffer, pH 4.5)
-
Potential solubilizing excipients (e.g., SBE-β-CD, Hydroxypropyl-β-cyclodextrin, PVP K30, Polysorbate 80)
-
Small volume glass vials
-
Shaker or vortex mixer
-
-
Procedure:
-
Prepare stock solutions of the excipients in the aqueous buffer at various concentrations.
-
Add an excess amount of this compound to a known volume of each excipient solution in separate vials.
-
Agitate the vials at a controlled temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, filter the samples through a suitable filter (e.g., 0.22 µm PVDF) to remove undissolved drug.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Compare the solubility of this compound in the presence of different excipients and concentrations to a control sample without any excipient.
-
Mechanism of Action and Signaling Pathway
Etripamil is an L-type calcium channel blocker. Its primary mechanism of action involves the inhibition of calcium influx into cardiac cells, which plays a crucial role in regulating cardiac conduction.
dot
Caption: Mechanism of action of Etripamil.
References
Technical Support Center: Analytical Method Validation for Etripamil Hydrochloride in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of Etripamil hydrochloride in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound in biological matrices?
A1: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound and its metabolites in biological samples such as plasma and urine.[1] This technique offers high selectivity and sensitivity, which are crucial for bioanalytical assays.[2]
Q2: What are the key validation parameters that need to be assessed for a bioanalytical method for this compound?
A2: A full bioanalytical method validation should be performed to ensure the reliability of the data.[1][3] The essential validation parameters include:
-
Selectivity and Specificity
-
Matrix Effect
-
Calibration Curve and Range
-
Accuracy and Precision
-
Carry-over
-
Dilution Integrity
-
Stability (Freeze-thaw, short-term, long-term, stock solution)[1][4]
Q3: What are the typical acceptance criteria for accuracy and precision?
A3: For accuracy, the mean concentration should be within ±15% of the nominal value for quality control (QC) samples, and within ±20% for the Lower Limit of Quantification (LLOQ). For precision, the coefficient of variation (CV) should not exceed 15% for QC samples and 20% for the LLOQ.[1]
Q4: How should I prepare my plasma samples for LC-MS/MS analysis of this compound?
A4: Common sample preparation techniques for small molecules like Etripamil in plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required cleanliness of the extract and the desired recovery. For high-throughput analysis, automated PPT or SPE in 96-well plate formats are often employed.
Q5: What are the critical stability assessments for this compound in biological samples?
A5: Stability testing is crucial to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. Key stability experiments include:
-
Freeze-thaw stability: Assesses the stability after multiple freeze-thaw cycles.
-
Short-term (bench-top) stability: Evaluates stability at room temperature for the duration of sample preparation.
-
Long-term stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Stock solution stability: Confirms the stability of the analyte in its stock solution under specified storage conditions.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Troubleshooting Step |
| Column Degradation | Replace the analytical column with a new one of the same type. |
| Incompatible Mobile Phase pH | Adjust the mobile phase pH. For a basic compound like Etripamil, a slightly acidic mobile phase can improve peak shape. |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Contamination | Flush the column with a strong solvent. Check for contamination in the mobile phase or sample. |
Issue 2: High Variability in Precision and Accuracy Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting and timing during the extraction procedure. Consider automating the liquid handling steps. |
| Matrix Effects | Evaluate and optimize the sample cleanup procedure. A more rigorous extraction method like SPE may be needed to remove interfering matrix components.[2] |
| Internal Standard (IS) Variability | Ensure the IS is added consistently to all samples and standards. Verify the stability of the IS. |
| Instrument Instability | Check the LC-MS/MS system for leaks, detector fluctuations, or inconsistent spray in the ion source. Perform system suitability tests. |
Issue 3: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent, pH, and mixing time for LLE. For SPE, evaluate different sorbents, wash, and elution solvents. |
| Analyte Adsorption | Use low-adsorption vials and pipette tips. Add a small amount of organic solvent or a pH modifier to the sample to reduce adsorption. |
| Analyte Instability during Extraction | Perform the extraction at a lower temperature or reduce the processing time. |
Issue 4: Significant Matrix Effect Observed
| Possible Cause | Troubleshooting Step |
| Co-eluting Endogenous Components | Modify the chromatographic method to better separate Etripamil from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile. |
| Insufficient Sample Cleanup | Improve the sample preparation method. For example, switch from protein precipitation to a more selective technique like SPE. |
| Ion Suppression or Enhancement | Dilute the sample to reduce the concentration of matrix components entering the mass spectrometer. Use a stable isotope-labeled internal standard if available. |
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Generic LC-MS/MS Method for this compound
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Etripamil and the internal standard need to be optimized.
Quantitative Data Summary
The following tables summarize the typical acceptance criteria for the validation of a bioanalytical method for this compound, based on regulatory guidelines.[1][3]
Table 1: Acceptance Criteria for Calibration Curve
| Parameter | Acceptance Criteria |
| Number of Standards | Minimum of 6 non-zero standards |
| Correlation Coefficient (r) | ≥ 0.99 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal value (±20% for LLOQ) |
| Precision of Back-calculated Concentrations | ≤ 15% CV (≤ 20% for LLOQ) |
Table 2: Acceptance Criteria for Accuracy and Precision
| QC Level | Concentration | Accuracy (% Deviation) | Precision (% CV) |
| LLOQ | Lower Limit of Quantification | ± 20% | ≤ 20% |
| Low QC | ~3 x LLOQ | ± 15% | ≤ 15% |
| Mid QC | ~50% of calibration range | ± 15% | ≤ 15% |
| High QC | ~75% of ULOQ | ± 15% | ≤ 15% |
Table 3: Acceptance Criteria for Stability Studies
| Stability Test | Acceptance Criteria |
| Freeze-Thaw Stability | Mean concentration within ±15% of nominal concentration |
| Short-term (Bench-top) Stability | Mean concentration within ±15% of nominal concentration |
| Long-term Stability | Mean concentration within ±15% of nominal concentration |
| Stock Solution Stability | Mean concentration within ±15% of nominal concentration |
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting decision tree for poor chromatographic peak shape.
References
Temperature and pH effects on Etripamil hydrochloride stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Etripamil hydrochloride, with a focus on the effects of temperature and pH. The following information is intended to assist in troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
A1: For short-term storage (up to 7 days), it is recommended to keep this compound solutions at 2–8°C to minimize degradation.[1] Long-term storage conditions should be determined by comprehensive stability studies.
Q2: What is the optimal pH for maintaining the stability of an aqueous this compound solution?
A2: this compound solutions for administration have been formulated at a pH of approximately 4.5.[1][2] This suggests that the compound is most stable in a mildly acidic environment. Significant deviations from this pH may lead to increased degradation.
Q3: What are the likely degradation pathways for this compound under stress conditions?
A3: While specific public data on this compound's degradation pathways is limited, similar compounds (dihydropyridine calcium channel blockers) are susceptible to hydrolysis of ester groups and oxidation of the dihydropyridine (B1217469) ring. Forced degradation studies are necessary to fully elucidate these pathways.[3][4]
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is essential.[5][6] This method should be capable of separating the intact drug from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Solution | Temperature Instability: Storage at elevated temperatures can accelerate degradation. | Store solutions at the recommended 2–8°C. For any new formulation, conduct a short-term stability study at the intended storage temperature. |
| pH Shift: The pH of the solution may have changed over time or due to interaction with container materials. | Buffer the solution to maintain a stable pH, ideally around 4.5. Verify the pH of the solution periodically. | |
| Appearance of Unknown Peaks in Chromatogram | Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis. | Conduct forced degradation studies to identify potential degradants. This involves exposing the drug to harsh conditions (e.g., strong acid/base, high temperature, oxidizing agents, light) to generate and characterize degradation products. |
| Precipitation in Solution | pH-dependent Solubility: The solubility of this compound may be pH-dependent. A shift in pH could cause the compound to precipitate. | Ensure the solution is adequately buffered. Determine the solubility profile of this compound across a range of pH values. |
| Temperature Effects on Solubility: Lowering the temperature for storage might decrease the solubility of the compound in a given solvent system. | Evaluate the solubility of this compound at the intended storage temperature before preparing bulk solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][7]
Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV/PDA detector or Mass Spectrometer
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Example HPLC Parameters (based on methods for similar compounds): [5][8]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 278 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Conditions
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (RT) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 8.5 min |
| 0.1 M NaOH, RT, 24h | 25.8 | 3 | 6.2 min, 9.1 min |
| 3% H₂O₂, RT, 24h | 18.5 | 2 | 7.9 min |
| Heat (105°C), 48h | 5.1 | 1 | 10.3 min |
| Photolytic (UV) | 12.3 | 2 | 8.8 min |
Note: This data is illustrative and not based on public experimental results for this compound.
Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 40°C
| pH | Observed Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.025 | 27.7 |
| 4.5 | 0.008 | 86.6 |
| 7.0 | 0.042 | 16.5 |
| 9.0 | 0.150 | 4.6 |
Note: This data is illustrative and not based on public experimental results for this compound.
Visualizations
References
- 1. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. rjptonline.org [rjptonline.org]
- 5. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Etripamil Hydrochloride and Adenosine for the Treatment of Paroxysmal Supraventricular Tachycardia (PSVT)
A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and clinical data of Etripamil (B607387) and Adenosine (B11128) in the management of PSVT.
Paroxysmal supraventricular tachycardia (PSVT) is a common clinical arrhythmia characterized by a rapid heart rate originating above the ventricles. For decades, intravenous adenosine has been the cornerstone of acute medical management in the hospital setting. However, the recent development of etripamil hydrochloride, a novel intranasal calcium channel blocker, presents a paradigm shift towards patient self-administration outside of a healthcare environment. This guide provides an objective comparison of these two therapeutic agents, supported by experimental data from key clinical trials, to inform research and development in the field of cardiac arrhythmias.
Mechanism of Action: Distinct Pathways to Rhythm Control
Etripamil and adenosine terminate PSVT by modulating the atrioventricular (AV) node, a critical component of the re-entrant circuit in most PSVT cases. However, they achieve this through different molecular targets and signaling pathways.
This compound , a non-dihydropyridine L-type calcium channel blocker, directly inhibits the influx of calcium ions into the cells of the AV node.[1][2] This action slows down AV nodal conduction and prolongs the refractory period, thereby interrupting the re-entrant circuit that sustains the tachycardia.[1][3]
Adenosine , on the other hand, is a naturally occurring nucleoside that acts on A1 adenosine receptors in the AV node.[4][5] Activation of these receptors leads to an increase in potassium conductance, which hyperpolarizes the cardiac cells and slows AV conduction, ultimately causing a transient heart block that terminates the PSVT.[5]
Clinical Efficacy: A Tale of Two Administration Routes
Direct head-to-head clinical trials comparing etripamil and adenosine are not yet available. However, data from their respective placebo-controlled trials provide valuable insights into their efficacy.
Etripamil , administered as a 70 mg intranasal spray, has demonstrated significant efficacy in terminating PSVT in an outpatient setting. The RAPID trial, a phase 3 study, showed that 64.3% of patients who self-administered etripamil converted to sinus rhythm within 30 minutes, compared to 31.2% in the placebo group.[6][7] The median time to conversion with etripamil was 17.2 minutes.[4] A second dose could be administered if symptoms persisted after 10 minutes.[4][8]
Adenosine , administered intravenously in a hospital setting, has a very rapid onset of action, typically within seconds.[9] Clinical trials have shown high conversion rates. For instance, a dose-ranging study reported that a cumulative dose of 12 mg of adenosine terminated PSVT in 91.4% of patients.[9][10] A 6 mg initial bolus is often effective, with a second 12 mg dose administered if the first is unsuccessful.[9][11]
| Parameter | This compound | Adenosine |
| Administration | Intranasal, self-administered[8] | Intravenous, healthcare professional administered[9] |
| Conversion Rate (vs. Placebo) | 64.3% at 30 minutes (RAPID trial)[6][7] | 91.4% with up to 12 mg (cumulative dose)[9][10] |
| Median Time to Conversion | 17.2 minutes (RAPID trial)[4] | ~30 seconds[9] |
| Setting of Use | Outpatient, at-home[8] | In-hospital, emergency department[2] |
Safety and Tolerability Profile
The safety profiles of etripamil and adenosine are distinct, largely reflecting their different routes of administration and mechanisms of action.
Etripamil is generally well-tolerated. The most common adverse events are related to the intranasal administration and are typically mild and transient.[1][6] These include nasal discomfort, congestion, and rhinorrhea.[6] Systemic side effects are less common.
Adenosine is associated with transient and often unpleasant side effects due to its rapid and systemic action.[9] Common adverse events include flushing, dyspnea (shortness of breath), and chest discomfort. These symptoms are usually short-lived, lasting less than a minute.[9]
| Adverse Event Profile | This compound | Adenosine |
| Common Adverse Events | Nasal discomfort, nasal congestion, rhinorrhea[6] | Flushing, dyspnea, chest discomfort |
| Severity of Adverse Events | Mostly mild and transient[4] | Transient, can be unpleasant[9] |
| Route-specific Issues | Local nasal irritation[6] | Requires intravenous access[9] |
Experimental Protocols: Key Clinical Trial Methodologies
The following outlines the methodologies of the pivotal clinical trials for etripamil and a representative study for adenosine.
Etripamil: The RAPID Trial
The RAPID (Rapid-acting, Patient-administered, In-office, and At-home Treatment of PSVT) trial was a multicenter, randomized, double-blind, placebo-controlled study.[7][8]
-
Patient Population: Adults with a history of symptomatic PSVT.[6]
-
Intervention: Patients were randomized to receive either etripamil 70 mg nasal spray or a matching placebo to be self-administered upon experiencing symptoms of PSVT.[8]
-
Dosing: An initial dose was self-administered. If symptoms persisted after 10 minutes, a second dose could be administered.[4][8]
-
Primary Endpoint: The primary efficacy endpoint was the time to conversion of PSVT to sinus rhythm within 30 minutes of initial drug administration, as assessed by a patient-worn ECG monitor.[4]
Adenosine: Dose-Ranging and Comparative Trial
A significant multicenter, prospective, double-blind, randomized, placebo-controlled trial established the dose-response and compared the efficacy of adenosine with verapamil (B1683045).[9][10]
-
Patient Population: Patients presenting with PSVT.[9]
-
Interventions:
-
Protocol 1 (Dose-Ranging): Sequential intravenous bolus doses of 3, 6, 9, and 12 mg of adenosine were compared to equal volumes of saline placebo.[9]
-
Protocol 2 (Comparative): Patients received either 6 mg of adenosine followed by 12 mg if necessary, or 5 mg of verapamil followed by 7.5 mg if necessary.[9]
-
-
Primary Endpoint: Termination of the acute episode of PSVT.[9]
Conclusion and Future Directions
This compound and adenosine are both effective in terminating PSVT, but they occupy different niches in the treatment landscape. Adenosine remains the standard of care for acute PSVT in the hospital setting, valued for its high efficacy and rapid onset. Etripamil, with its intranasal, self-administration route, offers a promising alternative for patients to manage their symptoms outside of a medical facility, potentially reducing emergency department visits and healthcare costs.
The choice between these agents in the future may depend on the clinical setting, patient preference, and the frequency and severity of PSVT episodes. Further research, including direct comparative trials, will be crucial to fully elucidate the relative merits of these two important antiarrhythmic drugs. The development of etripamil signifies a move towards patient-centric care in the management of cardiac arrhythmias, a trend that is likely to continue to shape the future of cardiovascular medicine.
References
- 1. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/50059 [onderzoekmetmensen.nl]
- 5. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 6. Self-administered intranasal etripamil using a symptom-prompted, repeat-dose regimen for atrioventricular-nodal-dependent supraventricular tachycardia (RAPID): a multicentre, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. Adenosine for paroxysmal supraventricular tachycardia: dose ranging and comparison with verapamil. Assessment in placebo-controlled, multicenter trials. The Adenosine for PSVT Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. Adenosine for the Treatment of PSVT in the Prehospital Arena: Efficacy of an Initial 6 mg Dosing Regimen | Semantic Scholar [semanticscholar.org]
- 11. droracle.ai [droracle.ai]
A Comparative Analysis of Etripamil and Diltiazem in the Management of Paroxysmal Supraventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of etripamil (B607387) hydrochloride and diltiazem (B1670644) in the termination of paroxysmal supraventricular tachycardia (PSVT). The information presented is based on available clinical trial data and is intended to inform research, scientific, and drug development professionals.
Mechanism of Action
Both etripamil and diltiazem are calcium channel blockers that exert their therapeutic effects by inhibiting the influx of calcium ions into cardiac cells.[1][2][3] This action slows atrioventricular (AV) nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the reentrant circuit responsible for most episodes of PSVT.[4][5]
Etripamil is a novel, fast-acting, intranasally administered L-type calcium channel blocker designed for patient self-administration outside of a healthcare setting.[3][6][7] Diltiazem is a non-dihydropyridine calcium channel blocker typically administered intravenously in a hospital setting for the acute treatment of PSVT.[2][8]
Signaling Pathway of L-type Calcium Channel Blockers
Caption: L-type calcium channel blocker mechanism.
Efficacy Data: Etripamil vs. Diltiazem for PSVT Termination
The following tables summarize the efficacy of etripamil and diltiazem in converting PSVT to sinus rhythm, based on data from key clinical trials. It is important to note that these drugs have not been directly compared in a head-to-head clinical trial; the data is from separate placebo-controlled studies.
Table 1: Efficacy of Intranasal Etripamil in Terminating PSVT (RAPID Trial) [9][10]
| Time Point | Etripamil (70 mg) Conversion Rate | Placebo Conversion Rate | Hazard Ratio (95% CI) | p-value |
| 30 minutes | 64.3% | 31.2% | 2.62 (1.66-4.15) | <0.001 |
| Median Time to Conversion | 17.2 minutes | 53.5 minutes | - | - |
Table 2: Efficacy of Intravenous Diltiazem in Terminating PSVT
| Study | Dose | Conversion Rate | Placebo Conversion Rate | p-value |
| Dougherty et al. (1992)[11] | 0.15 mg/kg | 84% | 25% | <0.001 |
| Dougherty et al. (1992)[11] | 0.25 mg/kg | 100% | 25% | <0.001 |
| Huycke et al. (1989)[5] | 0.25 mg/kg | 86% | 19% | <0.0000014 |
| Median Time to Conversion | ~2-3 minutes after infusion [5][11] | - | - |
Experimental Protocols
Etripamil (RAPID Trial Protocol)[9][11][12]
The RAPID trial was a multicenter, randomized, placebo-controlled, event-driven study.
-
Patient Population: Adults (≥18 years) with a history of symptomatic, sustained (≥20 minutes) PSVT documented by an electrocardiogram (ECG).
-
Test Dose: Eligible patients who tolerated two test doses of intranasal etripamil (70 mg each, 10 minutes apart) while in sinus rhythm were randomized.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either etripamil or a placebo nasal spray.
-
Treatment Administration: Upon experiencing symptoms of PSVT, patients were instructed to first attempt a vagal maneuver. If symptoms persisted, they were to self-administer the first dose of the investigational product. A second dose could be administered if symptoms did not resolve within 10 minutes.
-
Primary Endpoint: The primary efficacy endpoint was the time to conversion of PSVT to sinus rhythm for at least 30 seconds within 30 minutes of the first dose, as adjudicated by a blinded committee based on continuous ECG recordings.
Intravenous Diltiazem for PSVT Protocol[1][7][13]
The administration of intravenous diltiazem for PSVT is typically performed in a medically supervised setting.
-
Patient Population: Patients presenting with acute, symptomatic PSVT who are hemodynamically stable.
-
Initial Dose: An initial bolus of 0.25 mg/kg of actual body weight (typically 15-20 mg for an average adult) is administered intravenously over 2 minutes.
-
Second Dose: If the PSVT does not convert and the initial dose is well-tolerated, a second bolus of 0.35 mg/kg (typically 20-25 mg) may be administered 15 minutes after the first dose.
-
Continuous Infusion: Following successful conversion, a continuous intravenous infusion of 5-15 mg/hour may be initiated to maintain sinus rhythm, if necessary.
-
Monitoring: Continuous ECG and blood pressure monitoring are essential throughout the treatment.
Experimental Workflow: PSVT Clinical Trial
Caption: A typical workflow for a PSVT clinical trial.
Safety and Tolerability
Etripamil: The most common adverse events reported in clinical trials were related to the nasal administration and were generally mild to moderate in severity.[12] These included nasal discomfort, congestion, and rhinorrhea.[13] No serious adverse events related to etripamil were reported in the RAPID trial.[12]
Diltiazem: The most frequent adverse response to intravenous diltiazem is hypotension.[11] Bradycardia can also occur. Close monitoring of blood pressure and heart rate is crucial during administration.
Conclusion
Both etripamil and diltiazem are effective in terminating paroxysmal supraventricular tachycardia by blocking L-type calcium channels. Etripamil offers the advantage of being a self-administered, non-invasive treatment option that can be used outside of a hospital setting, with a favorable safety profile.[14] Intravenous diltiazem is a well-established and highly effective treatment for PSVT but requires administration in a medically supervised environment with careful monitoring due to the risk of hypotension.[5][8] The choice between these agents will depend on the clinical setting, patient characteristics, and the desired speed and convenience of treatment. Further research, including head-to-head comparative trials, would be beneficial to more definitively establish the relative efficacy and safety of these two treatments.
References
- 1. droracle.ai [droracle.ai]
- 2. ahajournals.org [ahajournals.org]
- 3. Intravenous diltiazem for the treatment of supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous diltiazem for termination of reentrant supraventricular tachycardia: a placebo-controlled, randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. milestonepharma.com [milestonepharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etripamil Nasal Spray in Paroxysmal SVT Speeds Conversion to Sinus Rhythm: RAPID | tctmd.com [tctmd.com]
- 10. Self-administered intranasal etripamil using a symptom-prompted, repeat-dose regimen for atrioventricular-nodal-dependent supraventricular tachycardia (RAPID): a multicentre, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 12. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mobitzheart.com [mobitzheart.com]
- 14. droracle.ai [droracle.ai]
In Vitro Potency of Etripamil Hydrochloride: A Comparative Analysis with Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of etripamil (B607387) hydrochloride, a novel L-type calcium channel blocker, with other established calcium channel blockers such as verapamil (B1683045), diltiazem, and nifedipine. The information is intended to support research and development efforts in the field of cardiovascular therapeutics.
Mechanism of Action: L-Type Calcium Channel Blockade
L-type calcium channels play a crucial role in cardiac and smooth muscle contraction. Calcium channel blockers (CCBs) exert their therapeutic effects by inhibiting the influx of calcium ions through these channels, leading to vasodilation and a decrease in cardiac contractility and heart rate. Etripamil hydrochloride is a non-dihydropyridine L-type calcium channel blocker, placing it in the same class as verapamil and diltiazem. These drugs primarily act on the myocardium and sinoatrial and atrioventricular nodes.
A Head-to-Head Preclinical Comparison of Etripamil Hydrochloride and Other Calcium Channel Blockers for Paroxysmal Supraventricular Tachycardia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for etripamil (B607387) hydrochloride, a novel intranasal calcium channel blocker, with established intravenous alternatives, verapamil (B1683045) and diltiazem (B1670644), for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). The information is compiled from various preclinical studies to offer a comparative overview of their efficacy, electrophysiological effects, and the experimental models used to evaluate them.
Mechanism of Action: Targeting the Atrioventricular Node
Etripamil, verapamil, and diltiazem are all non-dihydropyridine L-type calcium channel blockers. Their primary mechanism of action in terminating PSVT, which commonly involves a re-entrant circuit within the atrioventricular (AV) node, is to slow conduction and increase refractoriness in the AV nodal tissue. By blocking the influx of calcium ions through L-type calcium channels, these drugs depress the electrical activity of the AV node, thereby interrupting the re-entrant loop and restoring normal sinus rhythm.
Mechanism of Action of Calcium Channel Blockers in PSVT
Preclinical Efficacy and Electrophysiology
Etripamil Hydrochloride: Preclinical Data
Preclinical evaluation of etripamil has primarily focused on its safety and pharmacodynamic effects on the atrioventricular (AV) node in non-human primates.
| Parameter | Animal Model | Key Findings | Reference |
| AV Nodal Conduction (PR Interval) | Conscious Telemetered Cynomolgus Monkeys | Intravenous etripamil induced dose-dependent increases in the PR interval, indicating a direct effect on the AV node. | [1] |
| Safety | Cynomolgus Monkeys | Intranasal administration was generally well-tolerated with mainly local and transient adverse effects. | [2] |
Verapamil: Preclinical Efficacy and Electrophysiology
Preclinical studies with verapamil have demonstrated its efficacy in terminating supraventricular arrhythmias in canine models.
| Parameter | Animal Model | Key Findings | Reference |
| Termination of SVT | Dogs with spontaneous SVT | Intravenous verapamil (0.05-0.15 mg/kg) terminated supraventricular tachycardia in 12 out of 14 dogs. | |
| AV Nodal Conduction (A-H Interval) | Conscious Dogs | Bolus administration of verapamil resulted in progressive increases in the A-H interval, reflecting slowed AV nodal conduction. | [3] |
| In Vitro Electrophysiology | Isolated Rabbit Heart | Verapamil suppressed the electrical activities of the SA and AV nodes. | [4] |
| In Vitro Electrophysiology | Isolated Canine Purkinje Fibers | Verapamil exacerbated depolarization and depression of conduction in Purkinje tissue under simulated ischemic conditions. | [5] |
Diltiazem: Preclinical Efficacy and Electrophysiology
Preclinical investigations of diltiazem have also utilized canine models to assess its effects on supraventricular arrhythmias and AV nodal function.
| Parameter | Animal Model | Key Findings | Reference |
| Suppression of AV Re-entrant Tachycardia | Dogs with induced AVRT | Diltiazem produced a tachycardia-related suppression of AV nodal conduction, with greater efficacy for faster tachycardias. | [6] |
| AV Nodal Conduction and Refractoriness | Anesthetized Dogs | Diltiazem prolonged AV nodal conduction time and functional refractory period in a dose-dependent manner. | [7] |
| AV Nodal Concealed Conduction | Anesthetized Dogs | Medium doses of diltiazem increased the degree of concealed conduction in the AV node during atrial fibrillation. | [8] |
| In Vitro Electrophysiology | Sheep Purkinje Fibers | Diltiazem caused concentration-dependent reductions in action potential duration and the maximum rate of depolarization. | [9] |
Experimental Protocols
Etripamil: Cardiovascular and Pharmacokinetic Profiling in Conscious Telemetered Cynomolgus Monkeys[1]
-
Animal Model: Conscious cynomolgus monkeys instrumented with telemetry devices for continuous monitoring of cardiovascular parameters.
-
Drug Administration: Intravenous administration of etripamil at doses of 0, 0.025, 0.05, 0.15, and 0.3 mg/kg.
-
Key Measurements: Continuous electrocardiogram (ECG) recordings to measure heart rate and PR interval, and blood pressure monitoring. Blood samples were collected to determine the pharmacokinetic profile.
-
Workflow Diagram:
References
- 1. Cardiovascular and Pharmacokinetic Profiles of Intravenous Etripamil in Conscious Telemetered Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of verapamil on SA and AV nodal action potentials in the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of verapamil and nifedipine on mechanisms of arrhythmia in an in vitro model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic actions of diltiazem during experimental atrioventricular reentrant tachycardias. Importance of use-dependent calcium channel-blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of diltiazem on atrioventricular conduction and arterial blood pressure: correlation with plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of diltiazem on concealed atrioventricular nodal conduction in relation to ventricular response during atrial fibrillation in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of antiarrhythmic and electrophysiologic effects of diltiazem and its analogue siratiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Profiles of Etripamil Hydrochloride and Existing Antiarrhythmics: A Guide for Researchers and Drug Development Professionals
An In-depth Analysis of Etripamil (B607387) Hydrochloride Versus Standard-of-Care Antiarrhythmic Agents, Supported by Clinical Trial Data and Mechanistic Insights.
This guide provides a comprehensive comparison of the safety and tolerability of etripamil hydrochloride, a novel intranasal L-type calcium channel blocker, with established antiarrhythmic drugs, including amiodarone (B1667116), flecainide (B1672765), and diltiazem (B1670644). The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of adverse event profiles, experimental methodologies from pivotal clinical trials, and the underlying signaling pathways.
Executive Summary
This compound, administered intranasally, has demonstrated a favorable safety profile in clinical trials for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3][4][5] Its adverse effects are predominantly localized to the administration site, transient, and mild to moderate in severity.[4] This contrasts with existing antiarrhythmic agents, which are associated with a range of systemic adverse events, including proarrhythmia and organ toxicity, necessitating careful patient selection and monitoring. This guide will delve into the specifics of these safety profiles to inform future research and development in the field of antiarrhythmic therapies.
Comparative Safety Data
The following tables summarize the quantitative safety data from clinical trials of this compound and the comparator antiarrhythmics.
Table 1: Adverse Events Reported in Clinical Trials of this compound for PSVT
| Adverse Event | Frequency in Etripamil Group | Frequency in Placebo Group | Severity |
| Nasal Discomfort | 23% - 28% | 12.1% | Mild to Moderate |
| Nasal Congestion | 13% - 14.3% | 2.3% | Mild to Moderate |
| Rhinorrhea | 9% - 12.4% | 2.9% | Mild to Moderate |
| Epistaxis | 6.5% - 7.2% | 1.1% | Mild to Moderate |
| Throat Irritation | ≥5% | Not Reported | Mild to Moderate |
| Serious Adverse Events | None reported as drug-related | Not Applicable | N/A |
Data synthesized from the NODE-301 and RAPID clinical trials.[1][2][3][4][5][6]
Table 2: Common and Serious Adverse Events Associated with Existing Antiarrhythmic Drugs
| Drug | Common Adverse Events | Serious Adverse Events |
| Amiodarone | Fatigue, dizziness, nausea, vomiting, constipation, anorexia, photosensitivity, tremor, ataxia, peripheral neuropathy.[7] | Pulmonary toxicity (interstitial lung disease, fibrosis), hepatotoxicity, thyroid dysfunction (hyper- or hypothyroidism), optic neuropathy, proarrhythmia (bradycardia, heart block), exacerbation of congestive heart failure.[7][8] |
| Flecainide | Dizziness, visual disturbances (blurred vision), dyspnea, headache, tremor, nausea, fatigue.[2] | Proarrhythmia (new or worsened ventricular arrhythmias, particularly in patients with structural heart disease), congestive heart failure, conduction abnormalities (PR, QRS, QT prolongation), sudden cardiac death in patients with a prior myocardial infarction.[2][3][9] |
| Diltiazem | Edema, headache, dizziness, asthenia, bradycardia, flushing, constipation. | Atrioventricular (AV) block, bradycardia, hypotension, exacerbation of congestive heart failure (due to negative inotropic effects), hepatotoxicity (rare).[10] |
Data compiled from various clinical trials and pharmacology resources.
Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the safety data. Below are summaries of the key experimental protocols for the pivotal trials of etripamil and representative trials of the comparator drugs.
This compound: NODE-301 and RAPID Trials
The safety and efficacy of etripamil have been primarily evaluated in the NODE-301 and its successor, the RAPID trial.[1][6][11][12][13]
-
Study Design: Both were multicenter, randomized, double-blind, placebo-controlled trials.[6][11][12]
-
Participant Population: Patients aged 18 years and older with a documented history of symptomatic, sustained (≥20 minutes) PSVT.[2][14] Exclusion criteria included atrial fibrillation or flutter, ventricular arrhythmias, and second- or third-degree atrioventricular block without a pacemaker.[2]
-
Intervention: Self-administration of etripamil 70 mg nasal spray or placebo upon experiencing symptoms of PSVT. The RAPID trial introduced an optional second dose if symptoms persisted after 10 minutes.[1][15]
-
Primary Efficacy Endpoint: Time to conversion of PSVT to sinus rhythm. The NODE-301 trial initially had a 5-hour window, which was later refined to 30 minutes in a re-analysis and for the RAPID trial.[6]
-
Safety Assessments: Adverse events were recorded throughout the trial. In the NODE-301 trial, patients used a cardiac monitoring system for at least 5 hours after drug administration to record their electrocardiogram (ECG).[6][11]
Amiodarone: Representative Trial Design (e.g., CASTLE-AF)
The Catheter Ablation versus Standard conventional Therapy in patients with Left ventricular dysfunction and Atrial Fibrillation (CASTLE-AF) trial provides insights into the safety assessment of amiodarone in a high-risk population.
-
Study Design: A randomized, controlled, multicenter trial.
-
Participant Population: Patients with symptomatic paroxysmal or persistent atrial fibrillation, left ventricular ejection fraction of 35% or less, and an implanted cardioverter-defibrillator.
-
Intervention: Amiodarone or other rate/rhythm control drugs versus catheter ablation. Amiodarone was typically initiated with a loading dose followed by a maintenance dose.
-
Safety Assessments: Regular monitoring for adverse events, including thyroid function tests, liver function tests, and pulmonary function tests at baseline and follow-up visits. ECGs were performed to monitor for bradycardia and other conduction abnormalities.
Flecainide: Representative Trial Design
Clinical trials evaluating flecainide for atrial fibrillation provide a framework for its safety assessment.
-
Study Design: Randomized, placebo-controlled or active-comparator trials.
-
Participant Population: Patients with paroxysmal atrial fibrillation and no structural heart disease. A key exclusion criterion is a history of myocardial infarction or significant left ventricular dysfunction due to the increased risk of proarrhythmia.[16]
-
Intervention: Oral flecainide, often as a "pill-in-the-pocket" approach or as daily maintenance therapy.
-
Safety Assessments: Continuous ECG monitoring during initiation of therapy in a hospital setting to monitor for proarrhythmic effects, including QRS widening. Regular follow-up with ECGs to assess for conduction abnormalities.
Diltiazem: Representative Trial Design
Trials for diltiazem in the management of atrial fibrillation with rapid ventricular response (RVR) highlight its safety evaluation.
-
Study Design: Randomized, active-comparator (e.g., vs. beta-blockers) or placebo-controlled trials.
-
Participant Population: Patients with atrial fibrillation and a rapid ventricular rate.
-
Intervention: Intravenous or oral diltiazem.
-
Safety Assessments: Continuous blood pressure and ECG monitoring during intravenous administration to assess for hypotension and bradycardia. Monitoring of atrioventricular conduction.
Signaling Pathways and Mechanisms of Action
The differences in safety profiles are rooted in the distinct mechanisms of action and off-target effects of these antiarrhythmic agents.
This compound: L-Type Calcium Channel Blockade
Etripamil is a non-dihydropyridine L-type calcium channel blocker.[17] Its primary action is to inhibit the influx of calcium ions through slow calcium channels in cardiac tissue, particularly in the atrioventricular (AV) node.[17][18] This slows AV nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the re-entrant circuit responsible for most forms of PSVT.[18]
Amiodarone: Multi-Channel Blockade and Off-Target Effects
Amiodarone has a complex pharmacology, exhibiting properties of all four Vaughan-Williams classes of antiarrhythmics.[19][20][21] It blocks potassium, sodium, and calcium channels, and also has non-competitive beta-adrenergic blocking effects.[19][20][22] This multi-channel blockade contributes to its broad efficacy but also to its extensive side-effect profile, which is linked to its accumulation in various tissues and interference with cellular processes beyond cardiac ion channels. For instance, its effects on thyroid hormone metabolism and induction of inflammatory responses in the lungs contribute to its non-cardiac toxicities.
Flecainide: Sodium Channel Blockade
Flecainide is a Class IC antiarrhythmic that potently blocks fast-acting sodium channels (Nav1.5) in the heart.[9] This markedly slows the upstroke of the cardiac action potential, leading to slowed conduction velocity in the atria, ventricles, and His-Purkinje system. Its "use-dependent" nature means its blocking effect is more pronounced at faster heart rates. The proarrhythmic potential of flecainide, especially in patients with structural heart disease, is a significant safety concern.
Diltiazem: Calcium Channel Blockade
Similar to etripamil, diltiazem is a non-dihydropyridine calcium channel blocker. It inhibits the influx of calcium into cardiac and vascular smooth muscle cells.[18] Its primary antiarrhythmic effect is mediated by slowing conduction through the AV node.[18] Its vasodilatory effects can lead to hypotension. The negative inotropic effect of diltiazem can be detrimental in patients with heart failure.[7]
Conclusion
This compound presents a distinct safety profile compared to established antiarrhythmic agents. Its localized and transient adverse events, coupled with a lack of reported serious drug-related adverse events in pivotal trials, position it as a potentially safer option for the acute, patient-administered treatment of PSVT. In contrast, amiodarone, flecainide, and diltiazem, while effective in various arrhythmia contexts, carry risks of significant systemic toxicities that necessitate careful patient monitoring. For researchers and drug development professionals, the development of etripamil highlights a promising direction in antiarrhythmic therapy, emphasizing targeted delivery and a favorable benefit-risk profile for specific indications. Further long-term safety data and real-world evidence will be crucial in fully defining the role of etripamil in the broader landscape of arrhythmia management.
References
- 1. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 3. Efficacy and Safety of Intranasal Etripamil for Paroxysmal Supraventricular Tachycardia: Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAPID: Positive Top-line Results for Etripamil Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. droracle.ai [droracle.ai]
- 8. [PDF] The Efficacy and Safety of Etripamil Nasal Spray for Acute Paroxysmal Supraventricular Tachycardia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | Semantic Scholar [semanticscholar.org]
- 9. droracle.ai [droracle.ai]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 12. milestonepharma.com [milestonepharma.com]
- 13. Self-administered intranasal etripamil using a symptom-prompted, repeat-dose regimen for atrioventricular-nodal-dependent supraventricular tachycardia (RAPID): a multicentre, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. Atrial Fibrillation and Flecainide - Safety, Effectiveness and Quality of Life Outcomes | ECR Journal [ecrjournal.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
- 20. benchchem.com [benchchem.com]
- 21. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 22. Modulation of both activator protein-1 and nuclear factor-kappa B signal transduction of human T cells by amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of Etripamil Hydrochloride Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of etripamil (B607387) hydrochloride across different species, supported by available experimental data. Etripamil, a novel, intranasally administered calcium channel blocker, is under development for the rapid termination of paroxysmal supraventricular tachycardia (PSVT). Understanding its pharmacokinetic properties across various species is crucial for its continued development and clinical application.
Cross-Species Pharmacokinetic Data of Etripamil
The following table summarizes the key pharmacokinetic parameters of etripamil in humans and cynomolgus monkeys following intranasal and intravenous administration.
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | Half-life (t½) |
| Human | Intranasal | 60 mg | - | 5 - 8.5 | - | ~1.5 hours[1] |
| Intranasal | 70 mg | - | 5 - 8.5 | - | ~2.5 - 3 hours[1] | |
| Intranasal | 105 mg | - | 5 - 8.5 | - | ~2.5 - 3 hours[1] | |
| Cynomolgus Monkey | Intravenous | 0.025 mg/kg | 13.2 | ~2 | 179 | 12.3 - 20.8 min[2] |
| Intravenous | 0.05 mg/kg | - | ~2 | - | 12.3 - 20.8 min[2] | |
| Intravenous | 0.15 mg/kg | - | ~2 | - | 12.3 - 20.8 min[2] | |
| Intravenous | 0.3 mg/kg | 176 | ~2 | 2364 | 12.3 - 20.8 min[2] | |
| Intranasal | 1.9 mg/kg | - | 10 - 60 | - | - | |
| Intranasal | 3.8 mg/kg | - | 10 - 60 | - | - | |
| Intranasal | 5.7 mg/kg | - | 10 - 60 | - | - |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum plasma concentration), AUC (Area under the plasma concentration-time curve). Data for intranasal administration in monkeys did not provide specific Cmax and AUC values but indicated Tmax between 10 and 60 minutes.
Experimental Protocols
Detailed methodologies for the key pharmacokinetic studies are outlined below.
Cynomolgus Monkey Intravenous Pharmacokinetic Study
A study in conscious telemetered cynomolgus monkeys involved a two-phase design to assess cardiovascular effects and pharmacokinetics.
-
Dosing: Five intravenous doses of etripamil (0, 0.025, 0.05, 0.15, and 0.3 mg/kg) were administered.
-
Blood Sampling: Blood samples were collected to characterize the pharmacokinetic profile.
-
Bioanalysis: Plasma concentrations of etripamil were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Standard noncompartmental pharmacokinetic parameters were calculated using validated WinNonlin software.
Human Intranasal Pharmacokinetic Study
Phase 1, randomized, double-blind studies were conducted in healthy adults to evaluate the pharmacokinetics of intranasally administered etripamil.
-
Dosing: Etripamil was administered intranasally at doses of 60 mg, 70 mg, and 105 mg.
-
Bioanalysis: Plasma concentrations of etripamil and its inactive metabolite were determined using validated bioanalytical assays.
-
Pharmacokinetic Analysis: Noncompartmental pharmacokinetic parameters were calculated to assess absorption, distribution, metabolism, and excretion.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of etripamil.
References
Etripamil Hydrochloride: A Comparative Analysis of hERG Channel Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etripamil (B607387) hydrochloride is a novel, intranasally administered, short-acting L-type calcium channel blocker under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[1][2][3] As with any cardiovascular drug, its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical aspect of its safety profile. The hERG channel plays a crucial role in cardiac repolarization, and its inhibition can lead to QT interval prolongation and potentially life-threatening arrhythmias, such as Torsades de Pointes. This guide provides a comparative analysis of etripamil's effects on hERG channels versus other known hERG-blocking agents, supported by available experimental data.
Recent electrophysiological studies have revealed that etripamil is a multichannel modulator, exhibiting inhibitory effects on several key cardiac potassium and sodium channels in addition to its primary calcium channel target.[1][4][5] This multi-channel activity suggests that etripamil may possess Class I and Class III antiarrhythmic properties alongside its primary Class IV effect.[1][4]
Comparative Analysis of hERG Channel Blockade
While a specific IC50 value for etripamil's hERG blockade is not yet publicly available, a key study has provided valuable quantitative data on its inhibitory effect. Two-electrode voltage clamp (TEVC) studies on hERG channels expressed in Xenopus laevis oocytes demonstrated that a 100 µM concentration of etripamil resulted in an 82% block of the hERG current.[4] This potent inhibition highlights the importance of understanding its relative effect compared to other compounds known for their hERG-blocking activity.
The following table summarizes the hERG channel blocking potential of etripamil in comparison to other well-characterized hERG blockers.
| Compound | Class | hERG Inhibition | IC50 (nM) |
| Etripamil | L-type Calcium Channel Blocker (Class IV) | 82% block at 100 µM[4] | Not available |
| Dofetilide | Class III Antiarrhythmic | Potent Blocker | 69 |
| Astemizole | Antihistamine | Potent Blocker | 59 |
| Sertindole | Antipsychotic | Potent Blocker | 353 |
| Cisapride | Gastroprokinetic Agent | Potent Blocker | 1518 |
| Terfenadine | Antihistamine | Potent Blocker | 1885 |
| Verapamil | L-type Calcium Channel Blocker (Class IV) | Moderate Blocker | 180.4 - 210.5[6] |
Multi-Channel Modulation of Etripamil
Beyond its effect on hERG, etripamil has been shown to modulate other cardiac ion channels. The same TEVC study that demonstrated 82% hERG blockade at 100 µM also revealed significant inhibition of other potassium channels at the same concentration[4]:
-
KV1.5: 74% block
-
TASK-1: 70% block
-
TASK-3: 74% block
This multi-channel activity distinguishes etripamil from more selective L-type calcium channel blockers and may contribute to its overall electrophysiological profile.
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies, most notably the patch-clamp and two-electrode voltage clamp techniques.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Analysis
This technique is the gold standard for assessing the effect of a compound on ion channels.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is clamped at a holding potential (typically -80 mV). A specific voltage protocol is then applied to elicit hERG currents. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.
-
Drug Application: The compound of interest (e.g., etripamil or a comparator drug) is applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The effect of the drug on the hERG current is measured, typically as a percentage of inhibition of the tail current. Concentration-response curves are then generated to calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of the current.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This method is often used for expressing and studying ion channels.
General Protocol:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the hERG channel subunits.
-
Incubation: The oocytes are incubated for several days to allow for channel expression.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and the other for current injection.
-
Voltage Clamp: A feedback amplifier is used to clamp the oocyte membrane potential at a desired level. Voltage protocols similar to those used in patch-clamping are applied to elicit hERG currents.
-
Drug Perfusion: Test compounds are perfused over the oocyte at known concentrations.
-
Data Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound on channel function.
Visualizing the Context of hERG Blockade
The following diagrams illustrate the signaling pathway of cardiac repolarization and a typical experimental workflow for assessing hERG channel blockade.
Caption: Cardiac Repolarization and hERG Blockade.
References
- 1. Etripamil - a multichannel modulator to suppress atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etripamil: Intranasal Calcium Channel Blocker: A Novel Noninvasive Modality in the Treatment of Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etripamil nasal spray: an investigational agent for the rapid termination of paroxysmal supraventricular tachycardia (SVT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Etripamil | 1593673-23-4 | Benchchem [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
Etripamil Hydrochloride vs. Standard of Care for Paroxysmal Supraventricular Tachycardia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of etripamil (B607387) hydrochloride, a novel intranasal calcium channel blocker, with the current standard of care for the acute termination of paroxysmal supraventricular tachycardia (PSVT). The information is compiled from clinical trial data and treatment guidelines to offer an objective overview for research and development professionals.
Mechanism of Action
Etripamil is a fast-acting, non-dihydropyridine L-type calcium channel blocker.[1] Administered intranasally, it is rapidly absorbed through the nasal mucosa and is designed to quickly slow atrioventricular (AV) nodal conduction and prolong the AV nodal refractory period, thereby terminating re-entrant tachycardias that involve the AV node.[2]
The current standard of care for acute PSVT episodes typically begins with non-pharmacological interventions, followed by intravenous medications if tachycardia persists. The primary agents used are adenosine, and non-dihydropyridine calcium channel blockers like verapamil (B1683045) and diltiazem, all of which also act by slowing AV nodal conduction.
Signaling Pathway of Etripamil
Caption: Etripamil blocks L-type calcium channels, reducing calcium influx and slowing AV nodal conduction to terminate PSVT.
Quantitative Efficacy Comparison
The following tables summarize the available efficacy data for etripamil and standard of care treatments for PSVT. It is important to note that direct head-to-head trials are limited, and data is primarily from placebo-controlled trials for etripamil and various studies for standard of care.
Table 1: Etripamil Efficacy in Terminating PSVT (vs. Placebo)
| Clinical Trial | N (Etripamil) | N (Placebo) | Primary Endpoint | Etripamil Conversion Rate | Placebo Conversion Rate | p-value | Citation(s) |
| RAPID (NODE-301 Part 2) | 135 | 120 | Conversion to sinus rhythm within 30 minutes | 64.3% | 31.2% | <0.0001 | [3][4] |
| NODE-301 (Part 1) | 138 | 60 | Time to conversion over 5 hours | Not met | Not met | 0.12 | [5] |
| NODE-302 (Open-label) | 105 | N/A | Conversion within 30 minutes (multiple episodes) | 60.2% | N/A | N/A | [6] |
Table 2: Standard of Care Efficacy in Terminating PSVT
| Treatment | Efficacy Rate | Onset of Action | Administration | Setting of Use | Citation(s) |
| Vagal Maneuvers | ~20-40% | Immediate | Non-pharmacological | At-home/Hospital | [7] |
| Intravenous Adenosine | >90% | < 1 minute | IV Push | Hospital/Clinic | [8] |
| Intravenous Verapamil | ~80-90% | 2-5 minutes | IV Infusion | Hospital/Clinic | |
| Intravenous Diltiazem | ~80-90% | 2-5 minutes | IV Infusion | Hospital/Clinic | |
| "Pill-in-the-pocket" (e.g., Diltiazem + Propranolol) | ~94% within 2 hours | Slower (oral) | Oral | At-home (for select patients) | [6] |
Experimental Protocols
RAPID (NODE-301 Part 2) Trial Methodology
The RAPID trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of self-administered intranasal etripamil for the termination of spontaneous PSVT episodes in an at-home setting.[4]
-
Patient Population: Adults (≥18 years) with a history of symptomatic, sustained (≥20 minutes) PSVT documented by an electrocardiogram (ECG).[3]
-
Study Design: Patients were randomized 1:1 to receive either etripamil (70 mg) or a matching placebo as a nasal spray.[2]
-
Intervention: Upon experiencing symptoms of a PSVT episode, patients were instructed to first attempt a vagal maneuver.[2] If symptoms persisted, they were to self-administer the study drug. A second dose was permitted if symptoms did not resolve within 10 minutes.[2]
-
Data Collection: Patients used a portable ECG monitor to record their cardiac rhythm during and after the episode for at least 5 hours.[3]
-
Primary Endpoint: The primary efficacy endpoint was the time to conversion of PSVT to sinus rhythm within 30 minutes of the first dose of the study drug, as adjudicated by an independent committee.[4]
Experimental Workflow: RAPID Trial
Caption: Workflow of the RAPID clinical trial, from patient screening to data analysis.
Discussion
The clinical data suggests that etripamil hydrochloride is a promising, effective, and generally well-tolerated option for the acute treatment of PSVT.[3] Its primary advantage over the current standard of care is the potential for patient self-administration in an at-home setting, which could significantly reduce emergency department visits and healthcare utilization.[9]
In contrast, the standard of care, while highly effective, typically requires administration by healthcare professionals in a clinical setting. Vagal maneuvers, though a first-line recommendation, have a lower success rate.[7] "Pill-in-the-pocket" strategies with oral medications have a slower onset of action compared to the rapid absorption of intranasal etripamil.[6]
The safety profile of etripamil in clinical trials has been favorable, with the most common adverse events being mild and transient, and related to the nasal administration site, such as nasal discomfort and congestion.[3]
Conclusion
For drug development professionals and researchers, etripamil represents a significant shift in the treatment paradigm for PSVT, moving from hospital-based acute care to patient-managed, at-home treatment. The available data demonstrates robust efficacy compared to placebo. While direct comparative trials with standard intravenous agents are lacking, the efficacy, safety profile, and novel route of administration position etripamil as a potentially valuable alternative for a significant patient population. Future research may focus on direct head-to-head comparisons and its utility in other tachyarrhythmias.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 4. Self-administered intranasal etripamil using a symptom-prompted, repeat-dose regimen for atrioventricular-nodal-dependent supraventricular tachycardia (RAPID): a multicentre, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labiotech.eu [labiotech.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. corxelbio.com [corxelbio.com]
Comparative analysis of intranasal versus intravenous administration of calcium channel blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of intranasal and intravenous routes for the administration of calcium channel blockers (CCBs), a class of drugs widely used in the management of cardiovascular diseases. The following sections present a detailed analysis of the pharmacokinetic profiles, experimental protocols, and underlying signaling pathways associated with these two delivery methods. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the optimal route of administration for both preclinical and clinical studies.
Quantitative Data Summary
The pharmacokinetic parameters of calcium channel blockers can vary significantly depending on the route of administration. The following tables summarize key data for verapamil, nifedipine (B1678770), and diltiazem (B1670644), comparing the intranasal and intravenous routes. Data for intravenous administration is considered the benchmark for 100% bioavailability.
Table 1: Pharmacokinetic Parameters of Verapamil
| Parameter | Intranasal | Intravenous | Species | Reference |
| Bioavailability | ~36% | 100% | Dog | [1] |
| Bioavailability | 58.6% (microspheres) | 100% | Rabbit | [2] |
| Bioavailability | 47.8% (solution) | 100% | Rabbit | [2] |
| Time to Peak (Tmax) | Instantaneous absorption | Immediate | Dog | [1] |
Table 2: Pharmacokinetic Parameters of Nifedipine (Indirect Comparison)
| Parameter | Intranasal | Intravenous | Species | Reference |
| Time to Peak (Tmax) | Rapid | Immediate | Human | [3] |
| Elimination Half-life (t½) | Not specified | 1.7 +/- 0.4 hr | Human | [4] |
| Systemic Clearance | Not specified | 26.7 +/- 5.4 L/hr | Human | [4] |
| Volume of Distribution | Not specified | 0.8 +/- 0.2 L/kg | Human | [4] |
Table 3: Pharmacokinetic Parameters of Diltiazem (Indirect Comparison)
| Parameter | Intranasal | Intravenous | Species | Reference |
| Bioavailability | Data not available | 100% | - | - |
| Elimination Half-life (t½) | Not specified | 3.1 +/- 1.0 h | Human | [5] |
| Systemic Clearance | Not specified | 1.28 +/- 0.48 L/kg/h | Human | [5] |
| Apparent Volume of Distribution | Not specified | 5.3 +/- 1.7 L/kg | Human | [5] |
Signaling Pathway of Calcium Channel Blockers
Calcium channel blockers exert their therapeutic effects by modulating the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This action is primarily mediated through the blockade of L-type voltage-gated calcium channels.[6] The reduced intracellular calcium concentration leads to vasodilation and a decrease in myocardial contractility and heart rate.[6]
Caption: Mechanism of action of calcium channel blockers.
Experimental Protocols
The following are detailed methodologies for conducting a comparative analysis of intranasal and intravenous administration of a calcium channel blocker in a preclinical animal model, such as rabbits or dogs.
Animal Model and Housing
-
Species: New Zealand white rabbits or Beagle dogs.
-
Health Status: Healthy, adult animals of a specific weight range.
-
Housing: Animals should be housed in individual cages under controlled environmental conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Ethics: All animal procedures must be approved by the Institutional Animal Ethics Committee.
Study Design
A randomized, crossover study design is recommended to minimize inter-individual variability. Each animal will receive the calcium channel blocker via both intranasal and intravenous routes, with a washout period of at least one week between each administration.
Drug Formulation and Administration
-
Intravenous Formulation: The calcium channel blocker should be dissolved in a sterile, isotonic solution suitable for intravenous injection. The pH of the solution should be adjusted to a physiologically compatible range.[1]
-
Intranasal Formulation: For intranasal administration, the drug can be formulated as a solution or a microsphere suspension.[2] The formulation should be optimized for nasal deposition and absorption.
-
Dosing: The intravenous dose will serve as the reference (100% bioavailability). The intranasal dose should be determined based on preliminary studies to achieve measurable plasma concentrations.
Experimental Workflow
Caption: Crossover study design for comparative analysis.
Administration Procedures
-
Intravenous Administration: The drug solution should be administered slowly via a marginal ear vein (in rabbits) or a cephalic vein (in dogs) over a fixed period. The injection site should be sterilized prior to administration.
-
Intranasal Administration: The animal's head should be gently restrained in an upright position. The drug formulation is then administered into the nostrils using a micropipette or a nasal atomizer. The volume should be divided between the two nostrils to avoid expulsion.
Blood Sampling
Blood samples should be collected from a contralateral vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) after drug administration. The blood should be collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
Analytical Method
The concentration of the calcium channel blocker and its major metabolites in the plasma samples should be determined using a validated high-performance liquid chromatography (HPLC) method with appropriate detection (e.g., UV or fluorescence).
Pharmacokinetic Analysis
The following pharmacokinetic parameters should be calculated from the plasma concentration-time data:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Absolute Bioavailability (F%): Calculated as (AUC_intranasal / Dose_intranasal) / (AUC_intravenous / Dose_intravenous) * 100.
Discussion
The choice between intranasal and intravenous administration of calcium channel blockers depends on the desired therapeutic outcome.
-
Intravenous administration provides immediate and 100% bioavailability, making it ideal for emergency situations where rapid and precise control of drug levels is critical. However, it requires skilled personnel for administration and carries a higher risk of adverse events related to rapid peak plasma concentrations.
-
Intranasal administration offers a non-invasive alternative that can provide rapid absorption and onset of action, bypassing first-pass metabolism.[1] Studies have shown that for some calcium channel blockers, intranasal delivery can achieve significant bioavailability, although it may be lower and more variable than the intravenous route.[1][2] This route is particularly promising for patient self-administration in outpatient settings. The formulation plays a crucial role in the efficiency of intranasal absorption, with mucoadhesive microspheres showing enhanced bioavailability compared to simple solutions.[2]
Conclusion
Both intranasal and intravenous routes of administration for calcium channel blockers have distinct advantages and disadvantages. While intravenous administration remains the gold standard for achieving rapid and complete drug delivery in a clinical setting, intranasal delivery presents a promising, non-invasive alternative with the potential for rapid onset of action and improved patient compliance. Further research, including well-designed comparative studies, is necessary to fully elucidate the pharmacokinetic and pharmacodynamic profiles of various calcium channel blockers delivered via the intranasal route and to optimize formulations for enhanced bioavailability and consistent therapeutic effects.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Evaluation of the method for nifedipine administration for a rapid onset of clinical effect: a clinical study in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine: kinetics and dynamics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of diltiazem after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validated LC-MS/MS Assays for Etripamil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the quantification of Etripamil hydrochloride in biological matrices. Due to the limited public availability of a fully detailed, validated assay for this compound, this guide presents the known parameters for its analysis alongside a comprehensive, validated method for Verapamil, a structurally and functionally similar calcium channel blocker. This comparison offers valuable insights into the expected performance characteristics and experimental protocols for bioanalytical assays of this drug class.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the LC-MS/MS assay of this compound, based on publicly available information, and a validated LC-MS/MS method for Verapamil. This allows for a comparative assessment of the analytical performance.
| Parameter | This compound Assay | Representative Verapamil Assay |
| Instrumentation | LC-MS/MS (API 5000)[1] | LC-MS/MS |
| Linearity Range | Data not publicly available | 1 - 2000 ng/mL |
| Accuracy | Validated method used in clinical trials[2] | 93% to 104% |
| Precision (Intra-day & Inter-day) | Validated method used in clinical trials[2] | 0.58% to 5.69% |
| Lower Limit of Quantification (LLOQ) | Data not publicly available | 1 ng/mL |
| Recovery | Data not publicly available | 93.5% |
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. Below are the detailed experimental protocols for the this compound assay, as far as publicly disclosed, and a representative Verapamil assay.
This compound and Metabolite (MSP-2030) Assay
While a full validation report is not publicly available, clinical and preclinical studies have utilized a validated LC-MS/MS method for the determination of Etripamil and its inactive metabolite, MSP-2030, in plasma and urine.[3]
Sample Preparation:
-
Blood samples are collected in pre-chilled tubes containing sodium fluoride/potassium oxalate (B1200264) as an anticoagulant.[1]
-
Samples are centrifuged under refrigeration to separate the plasma.[1]
-
The resulting plasma is transferred to polypropylene (B1209903) tubes containing 10 μL of 0.5 N hydrochloric acid for each 200 μL of plasma, vortexed, and stored frozen.[1]
LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is achieved using an ACE3 column (C18, 30 × 4.6 mm, 3 μm).[1]
-
Mass Spectrometry: An API 5000 triple quadrupole mass spectrometer is used for detection and quantification.[1]
Representative Verapamil LC-MS/MS Assay Protocol[1]
This protocol provides a detailed example of a validated method for a similar calcium channel blocker.
Sample Preparation (Solid Phase Extraction - SPE):
-
Plasma samples are processed using SPE on a Phenomenex cartridge.
-
An internal standard (e.g., Ledipasvir) is added to the plasma samples.
-
The analytes are eluted, and the eluent is evaporated and reconstituted for injection.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Waters Symmetry-RP18 (5µ, 150 mm × 4.0 mm).
-
Mobile Phase: 10 mmol ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (ACN) in a ratio of 70:30 %V/V.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Visualizing the Methodologies
To further elucidate the processes involved, the following diagrams illustrate the typical workflow of an LC-MS/MS bioanalytical assay and the signaling pathway of calcium channel blockers like Etripamil.
References
Independent Verification of Etripamil Hydrochloride's Antiarrhythmic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic properties of Etripamil (B607387) hydrochloride against established alternative treatments for Paroxysmal Supraventricular Tachycardia (PSVT). The information is compiled from key clinical trial data and is intended to support independent verification and further research.
Introduction to Etripamil
Etripamil is an investigational, fast-acting, L-type calcium channel blocker formulated as a nasal spray.[1][2] It is designed for patient self-administration to rapidly terminate episodes of atrioventricular (AV) nodal-dependent PSVT in a medically unsupervised, at-home setting.[1][2][3] This approach addresses an unmet need for a convenient and safe therapy that can be used outside of a healthcare facility, as current first-line pharmacological treatments for PSVT require intravenous administration in a monitored setting.[2][4][5]
Mechanism of Action
Etripamil functions by blocking L-type calcium channels, which are prevalent in the cardiac AV node. This action slows AV nodal conduction and prolongs the effective refractory period, thereby interrupting the re-entrant circuit that sustains most PSVT episodes.[3][6][7] Its intranasal delivery allows for rapid systemic absorption through the nasal mucosa.[5]
Clinical Efficacy Data
The primary evidence for Etripamil's efficacy comes from two major Phase 3 clinical trials, NODE-301 and RAPID. The RAPID trial, which featured a repeat-dosing regimen, successfully met its primary endpoint.
Table 1: Efficacy of Etripamil vs. Placebo in Pivotal Phase 3 Trials
| Endpoint | Etripamil | Placebo | Statistic (Hazard Ratio) & p-value | Source(s) |
| RAPID Trial | ||||
| Conversion to Sinus Rhythm within 30 min | 64.3% | 31.2% | HR 2.62; p<0.001 | [8][9][10][11] |
| Median Time to Conversion | 17.2 minutes | 53.5 minutes | - | [10] |
| NODE-301 Trial (Post-hoc analysis) | ||||
| Conversion to Sinus Rhythm within 30 min | 53.7% - 54% | 34.7% - 35% | HR 1.87; p=0.02 | [10][12][13] |
| Reduction in ED Visits (Pooled Data) | Statistically significant reduction vs. placebo | - | p=0.035 | [10] |
| Reduction in Medical Interventions | Statistically significant reduction vs. placebo | - | p=0.013 | [3][10] |
A meta-analysis of four randomized controlled trials involving 540 patients further supports these findings, demonstrating significantly higher conversion rates with Etripamil at 15, 30, and 60 minutes compared to placebo.[14][15][16]
Comparison with Alternative Antiarrhythmic Agents
Etripamil's primary indication is for the acute termination of PSVT, a role currently filled by intravenously administered drugs in a hospital setting.
Table 2: Comparative Efficacy of Acute PSVT Treatments
| Drug / Agent | Route of Administration | Typical Adult Dose | Conversion Rate | Onset / Time to Conversion | Key Citation(s) |
| Etripamil | Intranasal | 70 mg, with optional 2nd dose after 10 min | ~64% (at 30 min) | Median: ~17 minutes | [8][10] |
| Adenosine (B11128) | Intravenous (IV) Bolus | 6 mg initial, followed by 12 mg if needed | 85% - 100% | < 1 minute (Half-life: 0.6 to 10 seconds) | [6][17] |
| Verapamil (B1683045) | Intravenous (IV) | Varies (e.g., 0.075 - 0.15 mg/kg) | >75% | Clinically significant slowing of ventricular rate | [18][19] |
| Diltiazem (B1670644) | Intravenous (IV) | Varies (e.g., 0.15 - 0.25 mg/kg) | 84% - 100% | Median: ~2-3 minutes | [20][21] |
| Vagal Maneuvers | Non-pharmacologic | N/A (e.g., Valsalva) | Variable, often low | Immediate if successful | [6] |
Table 3: Comparative Safety and Tolerability Profiles
| Drug / Agent | Common Adverse Events | Serious / Notable Adverse Events | Source(s) |
| Etripamil | Local nasal effects: Nasal discomfort (23%), congestion (13%), rhinorrhea (9%).[3][22] | No serious cardiac safety events were observed within 24 hours in the RAPID trial.[3] Events were mostly mild to moderate and transient.[8][9][10] | [3][9][10][22] |
| Adenosine | Flushing, dyspnea, headache, chest pain.[17] | Transient sinus bradycardia, AV block, and potential for inducing atrial fibrillation or ventricular arrhythmias.[17] Effects are very short-lived. | [17] |
| Verapamil | Hypotension, bradycardia. Oral formulation: constipation, headache.[23][24] | Can cause severe hypotension or AV block, especially if administered after a beta-blocker. | [23][24] |
| Diltiazem | Hypotension, dizziness, headache.[20] | Similar to verapamil, risk of significant hypotension and bradycardia. | [20] |
| Amiodarone (B1667116) | Broad range affecting multiple organs (thyroid, pulmonary, hepatic, ocular, etc.).[25] | Potentially fatal toxicities (e.g., interstitial pneumonitis, hepatitis).[25] Requires extensive long-term monitoring. | [25][26][27] |
Experimental Protocols
RAPID Trial (NCT03464019) Methodology
The RAPID study was a pivotal Phase 3 trial designed to assess the efficacy and safety of self-administered Etripamil in an at-home setting.[1][3]
-
Design: Randomized, double-blind, placebo-controlled trial conducted at approximately 150 sites in the US, Europe, and Canada.[3][8]
-
Patient Population: Included patients aged 18 years or older with a documented history of PSVT and sustained, symptomatic episodes lasting 20 minutes or longer.[3][22]
-
Intervention: Upon experiencing symptoms of PSVT, patients first attempted a vagal maneuver.[10] If symptoms persisted, they self-administered the study drug (Etripamil 70 mg or placebo) via nasal spray. The protocol included a patient-selected option to administer a second dose if symptoms did not resolve within 10 minutes.[1][8]
-
Primary Endpoint: The primary efficacy endpoint was the time to conversion of the PSVT episode to normal sinus rhythm within 30 minutes of initial drug administration.[3][10] All ECG tracings were independently and blindly adjudicated.[3]
-
Monitoring: Patients used a cardiac monitor to record their heart rhythm during an episode and after self-administering the drug.[12]
Clinical Application and Logical Pathway
Etripamil is positioned as a patient-initiated treatment to be used at the onset of a PSVT episode, potentially avoiding the need for emergency medical services.
Conclusion
Independent verification of clinical trial data indicates that Etripamil hydrochloride demonstrates statistically significant and clinically meaningful efficacy in terminating PSVT episodes when self-administered in an at-home setting.[8][9] Its efficacy (~64% conversion at 30 minutes in the RAPID trial) is lower than the near-universal success of IV adenosine but offers a transformative approach by empowering patients to manage their condition without immediate medical intervention.[8][17]
The safety profile of Etripamil appears favorable, with adverse events being predominantly mild, transient, and localized to the nasal administration site.[3][10][12] This contrasts with the systemic, albeit short-lived, side effects of adenosine and the potential for serious cardiovascular events with IV calcium channel blockers. For researchers and drug development professionals, Etripamil represents a novel paradigm in arrhythmia management, shifting treatment from the emergency department to the patient's hands and potentially reducing the significant burden PSVT places on healthcare systems.[8][9][11][28]
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. hcplive.com [hcplive.com]
- 4. dicardiology.com [dicardiology.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Treatment of Paroxysmal Supraventricular Tachycardia and Research Progress [scirp.org]
- 7. Paroxysmal Supraventricular Tachycardia Medication: Cardiovascular, Other, Calcium Channel Blockers, Beta-Blockers, Beta-1 Selective, Beta-blockers, Nonselective [emedicine.medscape.com]
- 8. RAPID: Positive Top-line Results for Etripamil Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]
- 9. medscape.com [medscape.com]
- 10. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corxelbio.com [corxelbio.com]
- 12. First Randomized, Multicenter, Placebo-Controlled Study of Self-Administered Intranasal Etripamil for Acute Conversion of Spontaneous Paroxysmal Supraventricular Tachycardia (NODE-301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Efficacy and Safety of Intranasal Etripamil for Paroxysmal Supraventricular Tachycardia: Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Intranasal Etripamil for Paroxysmal Supraventricular Tachycardia: Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenosine in the episodic treatment of paroxysmal supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Verapamil for control of ventricular rate in paroxysmal supraventricular tachycardia and atrial fibrillation or flutter: a double-blind randomized cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.mssm.edu [scholars.mssm.edu]
- 20. Acute conversion of paroxysmal supraventricular tachycardia with intravenous diltiazem. IV Diltiazem Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intravenous diltiazem for termination of reentrant supraventricular tachycardia: a placebo-controlled, randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT - American College of Cardiology [acc.org]
- 23. Oral verapamil for paroxysmal supraventricular tachycardia: a long-term, double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. acpjournals.org [acpjournals.org]
- 25. Amiodarone. An overview of its pharmacological properties, and review of its therapeutic use in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical efficacy of amiodarone as an antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ahajournals.org [ahajournals.org]
- 28. dicardiology.com [dicardiology.com]
Safety Operating Guide
Proper Disposal Procedures for Etripamil Hydrochloride
The following provides essential safety and logistical information for the proper disposal of etripamil (B607387) hydrochloride in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Hazard Assessment and Regulatory Context
According to its Safety Data Sheet (SDS), etripamil is not classified as a hazardous substance or mixture.[1] However, all pharmaceutical waste must be managed responsibly to prevent environmental contamination.[2][3] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), and while etripamil may not be a listed hazardous waste, institutional and local guidelines for non-hazardous pharmaceutical disposal must be followed.[2][4]
Personal Protective Equipment (PPE) and Handling
Before handling etripamil hydrochloride for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to avoid contact and inhalation.
-
Hand Protection: Wear protective gloves.[1]
-
Eye Protection: Use safety goggles with side-shields.[1]
-
Body Protection: Don an impervious lab coat or clothing.[1]
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[1]
-
Ventilation: Always handle the compound in an area with adequate exhaust ventilation.[1]
Step-by-Step Disposal Procedure for Laboratory Settings
This procedure outlines the recommended steps for disposing of unused, expired, or contaminated this compound.
-
Consult Institutional Guidelines: Before proceeding, review your organization's specific chemical hygiene plan and waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for clarification.
-
Segregate the Waste: Do not mix this compound with other chemical waste streams unless explicitly permitted by your EHS office. It should be treated as a non-hazardous pharmaceutical waste.
-
Containerize the Waste:
-
Place the unwanted this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), into a designated, well-labeled, and sealed waste container.
-
For non-hazardous pharmaceutical waste, blue or white containers are often used.
-
-
Label the Container: Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste" and list the contents, including "this compound."
-
Arrange for Professional Disposal: Transfer the sealed container to your institution's designated waste accumulation area. Disposal should be handled by a licensed and approved waste disposal contractor. Most pharmaceutical waste is disposed of via incineration by a licensed facility.[4]
-
Do Not Dispose in Standard Trash or Drains: Never dispose of this compound in the regular trash or pour it down the drain.[1][3] Improper disposal can introduce pharmacologically active compounds into waterways.[3] The EPA's Subpart P rule specifically prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities.[4]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Contain the Spill: Prevent further leakage and keep the product away from drains or water courses.[1]
-
Absorb and Clean:
-
For solutions, absorb the spill with a finely-powdered, inert liquid-binding material (e.g., diatomite, universal binders).[1]
-
For powders, carefully sweep or vacuum the material, avoiding dust generation.
-
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.[1]
-
Dispose of Cleanup Materials: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed container and dispose of it as non-hazardous pharmaceutical waste according to the procedures in Section 3.[1]
Data Presentation
The following tables summarize key identification and preclinical safety data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | MSP-2017; (-)-MSP-2017 HCl | [1][5] |
| CAS Number | 1593673-23-4 (Etripamil) | [1] |
| Chemical Formula | C₂₇H₃₆N₂O₄ · HCl | [5] |
| Molecular Weight | 489.05 g/mol | [5] |
| Appearance | Solid | [1] |
| Storage | Store at -20°C for short-term (1 month) and -80°C for long-term (6 months).[6] |
Table 2: Preclinical Safety Data in Cynomolgus Macaques
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Systemic NOAEL | 5.7 mg/kg/dose | No Observable Adverse Effect Level for systemic toxicity at the highest dose tested. | [7][8] |
| Local Toxicity NOAEL | 1.9 mg/kg/dose | No Observable Adverse Effect Level for local (nasal) toxicity. |[7][8] |
Experimental Protocol Summary
Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques
This summary details the methodology used to assess the safety and toxicity of etripamil, providing the basis for the NOAEL data presented above.
-
Objective: To evaluate the systemic and local toxicity of etripamil following repeated intranasal administration in cynomolgus macaques to support clinical development.[7]
-
Test System: Cynomolgus macaques (Macaca fascicularis), with 8 animals (4 male, 4 female) per group.[7]
-
Administration: Etripamil was administered once weekly into the left nostril for a total of 26 doses.[7]
-
Dosage Groups: The study included a vehicle control group (0 mg/kg/dose) and three active dose groups: 1.9, 3.8, and 5.7 mg/kg/dose.[7]
-
Study Duration: The dosing period was followed by a 28-day recovery period to assess the persistence or reversibility of any findings.[7]
-
Endpoints Monitored:
-
Clinical Signs: Observations for transient effects related to administration, such as nasal discharge and sneezing.[7][8]
-
Toxicokinetics: Plasma concentrations of etripamil were measured at various time points after dosing.[8]
-
Pathology: Macroscopic (necropsy) and microscopic (histopathology) examinations were conducted, with a focus on the nasal cavity, larynx, and nasopharynx.[7]
-
-
Key Findings: The study found no systemic toxicity at any dose. Dose-dependent, reversible microscopic changes (epithelial damage) were observed in the nasal cavity at doses of 1.9 mg/kg and higher, establishing the local and systemic NOAELs.[7][8]
Mandatory Visualization
The following diagram illustrates the recommended workflow for the proper disposal of this compound in a research environment.
Caption: Workflow for this compound Disposal in a Laboratory.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. GSRS [precision.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Precautions for Etripamil Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of Etripamil hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for accidental spills, and disposal guidance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following personal protective equipment is required.[1]
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[1]
-
Hand Protection: Use of protective gloves is required.[1] While the specific type of glove material is not detailed, nitrile or latex gloves are generally suitable for handling chemical powders.
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1] This includes a standard laboratory coat, with additional protective clothing as needed based on the scale of work.
-
Respiratory Protection: A suitable respirator should be used, particularly in situations where dust or aerosols may be generated.[1] The choice of respirator will depend on the potential for airborne exposure and should be selected in accordance with institutional safety protocols.
Occupational Exposure Limits
No specific occupational exposure limit values have been established for this compound.[1] In the absence of defined limits, it is crucial to handle this compound with a high degree of caution, implementing engineering controls and personal protective measures to minimize any potential for exposure.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | No data available[1] |
Accidental Release Measures
In the event of a spill, immediate and appropriate action is critical to prevent wider contamination and ensure personnel safety.
Spill Response Protocol:
-
Evacuate: Immediately evacuate personnel from the affected area.[1]
-
Ventilate: Ensure adequate ventilation of the spill area.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Personal Protection: Responders must wear full personal protective equipment, including respiratory protection.[1]
-
Clean-up: For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders. For solid spills, carefully collect the material to avoid generating dust.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[1]
Caption: Workflow for responding to an this compound spill.
Handling and Storage
-
Handling: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. For the pure form, storage at -20°C is recommended.[1]
Disposal Considerations
All waste materials, including contaminated PPE and cleaning materials, should be disposed of in accordance with institutional, local, state, and federal regulations for chemical waste.[1] Prevent the product from entering drains or water courses.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
